Sulforhodamine G
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Eigenschaften
Molekularformel |
C25H25N2NaO7S2 |
|---|---|
Molekulargewicht |
552.6 g/mol |
IUPAC-Name |
sodium;4-[3-(ethylamino)-6-ethylimino-2,7-dimethylxanthen-9-yl]-3-sulfobenzenesulfonate |
InChI |
InChI=1S/C25H26N2O7S2.Na/c1-5-26-20-12-22-18(9-14(20)3)25(19-10-15(4)21(27-6-2)13-23(19)34-22)17-8-7-16(35(28,29)30)11-24(17)36(31,32)33;/h7-13,26H,5-6H2,1-4H3,(H,28,29,30)(H,31,32,33);/q;+1/p-1 |
InChI-Schlüssel |
NWWFZBYHUXCUDI-UHFFFAOYSA-M |
Kanonische SMILES |
CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=NCC)C=C3O2)C)C4=C(C=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)O.[Na+] |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Sulforhodamine G: A Technical Guide to its Photophysical Properties
For Researchers, Scientists, and Drug Development Professionals
Sulforhodamine G is a water-soluble, red fluorescent dye belonging to the rhodamine family. It is characterized by its utility as a polar tracer and as a fluorescent stain for proteins. Its sulfonate groups enhance its water solubility and reduce its tendency to aggregate, making it a robust tool in various biological and chemical research applications. This guide provides an in-depth overview of its core photophysical properties, detailed experimental protocols for its characterization and use, and logical workflows for these procedures.
Core Photophysical Properties
The key photophysical parameters of this compound are summarized below. These properties are fundamental for designing and interpreting fluorescence-based experiments.
| Property | Value | Solvent | Source(s) |
| Excitation Maximum (λex) | 528 - 531 nm | Various | [1][2][3] |
| Emission Maximum (λem) | 548 - 552 nm | Various | [2][3][4] |
| Molecular Weight | 552.59 g/mol (Sodium Salt) | N/A | [5] |
| Chemical Formula | C₂₅H₂₅N₂NaO₇S₂ (Sodium Salt) | N/A | [4] |
| Fluorescence Quantum Yield (Φf) | Not specified in search results. | N/A | |
| Fluorescence Lifetime (τ) | Not specified in search results. | N/A |
Note on pH Sensitivity: The absorption and fluorescence of this compound are reportedly independent of pH in the range of 3 to 10.[5]
Comparative Data for Related Compounds
While specific data for the quantum yield and lifetime of this compound were not available in the provided search results, data for the closely related compounds Sulforhodamine B and Sulforhodamine 101 can provide a useful reference point for expected performance.
| Compound | Quantum Yield (Φf) | Fluorescence Lifetime (τ) | Solvent | Source(s) |
| Sulforhodamine B | ~0.89 (at low conc.) | Not specified | Ethylene Glycol | [6] |
| Sulforhodamine 101 | 0.9 | Not specified | Ethanol | [7] |
Experimental Protocols
Accurate characterization and application of fluorescent dyes require standardized, reproducible protocols. The following sections detail methodologies for key experiments.
Protocol 1: Determination of Fluorescence Quantum Yield (Comparative Method)
This protocol describes the relative method for determining the fluorescence quantum yield (Φf) of a sample by comparing it to a standard with a known quantum yield.
1. Materials and Equipment:
-
Spectrofluorometer with corrected emission spectra capabilities.
-
UV-Vis Spectrophotometer.
-
1 cm pathlength quartz cuvettes.
-
Volumetric flasks and pipettes.
-
Solvent (spectroscopic grade, same for standard and sample).
-
Fluorescence standard with a known quantum yield (e.g., Rhodamine 6G in ethanol, Φf = 0.95).
-
This compound sample.
2. Methodology:
- Prepare Stock Solutions: Prepare stock solutions of the standard and this compound in the chosen solvent.
- Prepare Dilutions: From the stock solutions, prepare a series of dilutions for both the standard and the sample. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects. A typical series would have absorbances of approximately 0.02, 0.04, 0.06, 0.08, and 0.1.
- Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength. The excitation wavelength should be the same for both the standard and the sample.
- Measure Fluorescence Emission:
- Set the spectrofluorometer to the same excitation wavelength used for the absorbance measurements.
- Record the corrected fluorescence emission spectrum for each of the prepared dilutions of both the standard and the sample. Ensure all instrument settings (e.g., slit widths) are identical for all measurements.
- Data Analysis:
- Integrate the area under the emission spectrum for each recorded measurement to obtain the integrated fluorescence intensity.
- For both the standard and the sample, plot the integrated fluorescence intensity versus absorbance.
- Determine the slope (gradient) of the linear fit for both plots.
- Calculate Quantum Yield: Use the following equation to calculate the quantum yield of this compound (Φf_sample): Φf_sample = Φf_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)
- Φf_std is the quantum yield of the standard.
- Grad_sample and Grad_std are the gradients from the plots.
- n_sample and n_std are the refractive indices of the sample and standard solutions. If the same solvent is used, this term cancels out to 1.
Protocol 2: Determination of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)
This protocol outlines the general procedure for measuring fluorescence lifetime using the TCSPC technique, a highly sensitive method for resolving fluorescence decay kinetics.
1. Materials and Equipment:
-
TCSPC System, including:
-
Pulsed light source (e.g., picosecond laser diode or LED) with an excitation wavelength suitable for this compound (~530 nm).
-
Sample chamber.
-
High-speed photodetector (e.g., photomultiplier tube, PMT, or avalanche photodiode, APD).
-
Timing electronics: Time-to-Amplitude Converter (TAC) and Analog-to-Digital Converter (ADC).
-
Computer with data acquisition and analysis software.
-
-
Solution of this compound in the desired solvent.
-
Scattering solution for measuring the Instrument Response Function (IRF) (e.g., dilute Ludox or non-dairy creamer).
2. Methodology:
- System Warm-up: Allow the light source and electronics to warm up and stabilize.
- Measure Instrument Response Function (IRF):
- Fill a cuvette with the scattering solution.
- Place it in the sample holder.
- Acquire the IRF by collecting the scattered excitation light at the same wavelength as the excitation source. The IRF represents the time profile of the excitation pulse as seen by the detection system.
- Measure Sample Decay:
- Replace the scattering solution with the this compound sample solution.
- Set the emission monochromator or filter to the peak emission wavelength of this compound (~550 nm).
- Acquire the fluorescence decay data until a sufficient number of photon counts are collected in the peak channel (typically >10,000 for good statistics).
- Data Analysis:
- Using the analysis software, perform a deconvolution of the measured fluorescence decay with the recorded IRF.
- Fit the resulting decay curve to an exponential model (mono-exponential, bi-exponential, etc.). For a pure dye in a homogenous solvent, a mono-exponential decay is expected: I(t) = A * exp(-t/τ)
- The fitting procedure will yield the fluorescence lifetime (τ). The quality of the fit is typically assessed by examining the residuals and the chi-squared (χ²) value.
Protocol 3: Application in Total Protein Staining for 2D-PAGE
This protocol provides a method for using this compound as a fluorescent stain for visualizing total protein in two-dimensional polyacrylamide gel electrophoresis (2D-PAGE).[1]
1. Materials:
-
This compound.
-
2D-PAGE gel with separated protein sample.
-
Staining solution: 35% (v/v) Methanol (B129727).
-
Wash solution: 35% (v/v) Methanol.
-
Equilibration solution: Deionized water.
-
Polypropylene (B1209903) staining dishes.
-
Aluminum foil.
-
Fluorescent laser scanner with appropriate excitation laser (e.g., 532 nm).
2. Methodology:
- Purification of Dye (Optional but Recommended): For optimal results, purify commercial this compound by dissolving it in 1% v/v acetic acid and using reverse-phase chromatography. Collect the fraction with an absorbance maximum at 528 nm and lyophilize.[1]
- Staining:
- Place the 2D-PAGE gel in a polypropylene staining dish.
- Add the staining solution containing this compound. The protocol suggests a four-fold molar excess of dye to protein, assuming an average protein molecular weight of 50 kDa.[1]
- Wrap the staining dish in aluminum foil to protect the dye from photobleaching.
- Incubate overnight with gentle agitation.
- Washing and Equilibration:
- Decant the staining solution.
- Perform four washes, each for 15 minutes, with the 35% methanol wash solution.
- Perform two equilibration steps, each for 15 minutes, with deionized water.
- Visualization:
- Visualize the gel using a laser scanner with an excitation source appropriate for this compound (e.g., 532 nm).
- Quantify protein spots using appropriate 2D-PAGE analysis software.
Experimental Workflows
To clarify the logical flow of the described protocols, the following diagrams have been generated.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Spectrum [this compound] | AAT Bioquest [aatbio.com]
- 3. photochem.alfa-chemistry.com [photochem.alfa-chemistry.com]
- 4. biotium.com [biotium.com]
- 5. This compound *CAS 5873-16-5* | AAT Bioquest [aatbio.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. omlc.org [omlc.org]
Sulforhodamine G: A Technical Guide to its Spectral Properties
This in-depth technical guide provides researchers, scientists, and drug development professionals with essential information on the spectral characteristics of Sulforhodamine G. The document outlines its excitation and emission properties, detailed experimental protocols for its use, and visual workflows for common applications.
Core Spectral Properties of this compound
This compound is a water-soluble fluorescent dye belonging to the rhodamine family. It is characterized by its bright orange-red fluorescence and is commonly utilized as a polar tracer in cell biology and for protein staining.[1][2] The key spectral properties of this compound are summarized below.
| Parameter | Wavelength (nm) | Notes |
| Excitation Maximum (λex) | 529 - 531 nm | The peak wavelength at which the molecule absorbs light to enter an excited state.[1][2][3] |
| Emission Maximum (λem) | 548 - 552 nm | The peak wavelength of light emitted as the molecule returns to its ground state.[1][2][3] |
| Absorbance Maximum | 525 - 528 nm | The peak in the absorbance spectrum of the dye.[4][5] |
Note: The exact excitation and emission maxima can be influenced by the solvent environment.
Experimental Protocols
General Protocol for Measuring Fluorescence Spectra
This protocol outlines the fundamental steps for determining the excitation and emission spectra of this compound using a spectrofluorometer.
A. Reagent and Sample Preparation:
-
Stock Solution: Prepare a stock solution of this compound by dissolving the powder in deionized water or a buffer of choice (e.g., PBS) to a concentration of 1 mM.
-
Working Solution: Dilute the stock solution to a final concentration in the low micromolar range (e.g., 1-10 µM) using the desired solvent. The optimal concentration should be determined empirically to avoid inner filter effects.
B. Instrumentation and Measurement:
-
Spectrofluorometer Setup:
-
Turn on the spectrofluorometer and allow the lamp to warm up for the manufacturer's recommended time to ensure stable output.
-
Select appropriate excitation and emission slits to balance signal intensity and spectral resolution.
-
-
Excitation Spectrum Measurement:
-
Set the emission monochromator to the expected emission maximum (e.g., 552 nm).
-
Scan a range of excitation wavelengths (e.g., 400-540 nm).
-
Record the fluorescence intensity at each excitation wavelength to generate the excitation spectrum.
-
-
Emission Spectrum Measurement:
-
Set the excitation monochromator to the determined excitation maximum (e.g., 531 nm).
-
Scan a range of emission wavelengths (e.g., 540-700 nm).
-
Record the fluorescence intensity at each emission wavelength to generate the emission spectrum.
-
Protocol for Sulforhodamine B (SRB) Cytotoxicity Assay
The Sulforhodamine B (SRB) assay is a widely used colorimetric method for determining cell number, based on the measurement of cellular protein content. This protocol is adapted for use with adherent cells in a 96-well plate format.
A. Cell Seeding and Treatment:
-
Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Treat cells with the desired compounds and incubate for the chosen duration.
B. Cell Fixation and Staining:
-
Fix the cells by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with deionized water and allow them to air dry completely.
-
Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
C. Measurement:
-
Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow the plates to air dry.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Measure the optical density (OD) at 510 nm or 565 nm using a microplate reader.
Visual Workflows
The following diagrams, generated using Graphviz, illustrate key experimental workflows involving this compound.
References
Sulforhodamine G: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Sulforhodamine G, a fluorescent dye with significant applications in cellular and neuroscience research. This document details its core properties, experimental protocols for its use, and its role as a powerful tool for visualizing cellular processes.
Core Properties of this compound
This compound is a water-soluble, red fluorescent dye belonging to the rhodamine family. Its chemical structure features sulfonic acid groups, which enhance its solubility in aqueous solutions, making it highly suitable for biological applications. It is widely recognized for its utility as a fluorescent tracer and in cell viability assays.
Below is a summary of the key quantitative data for this compound:
| Property | Value | References |
| Molecular Formula | C₂₅H₂₅N₂NaO₇S₂ | [1][2][3] |
| Molecular Weight | ~552.6 g/mol | [1][3][4] |
| CAS Number | 5873-16-5 | [2][5] |
| Excitation Maximum (λex) | ~529-531 nm | [5][6] |
| Emission Maximum (λem) | ~548-552 nm | [5][6] |
Applications in Cell Viability: The Sulforhodamine B (SRB) Assay
While this guide focuses on this compound, its close analog, Sulforhodamine B (SRB), is extensively used in a widely adopted colorimetric assay for determining cell viability and cytotoxicity. The principle of the SRB assay is based on the ability of the dye to bind to protein components of cells that have been fixed with trichloroacetic acid (TCA). The amount of bound dye is directly proportional to the total cellular protein content, which, in turn, is proportional to the cell number. This assay is noted for its reliability, cost-effectiveness, and stable endpoint.[1][7][8]
Experimental Protocol: Sulforhodamine B (SRB) Assay
This protocol is adapted for adherent cells in a 96-well plate format.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Test compounds
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired exposure time.[7]
-
Cell Fixation: Gently add cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.[2][7]
-
Washing: Wash the plates four to five times with 1% acetic acid to remove unbound dye.[7]
-
Drying: Allow the plates to air-dry completely.[7]
-
Staining: Add 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[7]
-
Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye.[2][7]
-
Drying: Allow the plates to air-dry completely.[7]
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.[3][7]
-
Absorbance Measurement: Measure the absorbance at approximately 510-565 nm using a microplate reader.[2][3]
SRB Assay Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 3. en.bio-protocol.org [en.bio-protocol.org]
- 4. biotium.com [biotium.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. SRB Assay / Sulforhodamine B Assay Kit (ab235935) | Abcam [abcam.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. scispace.com [scispace.com]
Solubility of Sulforhodamine G: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the solubility of Sulforhodamine G in water and common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document compiles available solubility data, outlines detailed experimental protocols for solubility determination, and presents a visual workflow to aid in experimental design.
Introduction to this compound
This compound is a fluorescent dye belonging to the rhodamine family, characterized by its sulfonic acid groups which contribute to its solubility in aqueous solutions. It is widely utilized as a tracer dye in biological and environmental studies due to its strong fluorescence and hydrophilic nature. Understanding its solubility is critical for its effective application in various experimental settings, including cellular imaging, fluorescence spectroscopy, and drug delivery studies.
Quantitative Solubility Data
Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, its high solubility in water is well-established. One source estimates the water solubility of this compound to be 160.7 mg/L at 25 °C.[1] Various suppliers also describe it as being "highly water-soluble".
For context and to aid in solvent selection, the following table summarizes the available quantitative solubility data for the closely related compounds, Sulforhodamine B and Sulforhodamine 101. It is important to note that these values are for different, albeit structurally similar, molecules and should be considered as a reference for the potential behavior of this compound.
| Solvent | Sulforhodamine B | Sulforhodamine 101 |
| Water | Soluble | Insoluble |
| Ethanol | ~10 mg/mL | ~1 mg/mL |
| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL | ~25 mg/mL |
| Dimethylformamide (DMF) | ~10 mg/mL | ~20 mg/mL |
Data for Sulforhodamine B and 101 are compiled from various chemical supplier datasheets.
Qualitative information suggests this compound is soluble in mixtures of water and methanol (B129727), as it is used in a 35% methanol solution for staining protocols. It can also be dissolved in 1% v/v acetic acid for purification purposes.
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the solubility of this compound in a solvent of interest. This method is based on the principle of creating a saturated solution and quantifying the concentration of the dissolved dye using UV-Visible spectrophotometry and the Beer-Lambert Law.
Materials and Equipment
-
This compound powder
-
Solvent of choice (e.g., water, ethanol, DMSO)
-
Volumetric flasks and pipettes
-
Analytical balance
-
Vortex mixer and/or sonicator
-
Centrifuge
-
UV-Visible spectrophotometer
-
Cuvettes
Procedure
Part 1: Preparation of a Saturated Solution
-
Accurately weigh an excess amount of this compound powder and transfer it to a volumetric flask.
-
Add the chosen solvent to the flask, leaving some headspace.
-
Agitate the mixture vigorously using a vortex mixer or sonicator for an extended period (e.g., 24 hours) at a controlled temperature to ensure equilibrium is reached.
-
After agitation, allow the solution to settle.
-
Centrifuge the solution at a high speed to pellet the undissolved solid.
-
Carefully collect the supernatant, which is the saturated solution.
Part 2: Quantification of Dissolved this compound
-
Prepare a series of standard solutions of this compound with known concentrations in the same solvent.
-
Determine the wavelength of maximum absorbance (λmax) of this compound by scanning a standard solution across a range of wavelengths (typically 400-700 nm).
-
Measure the absorbance of each standard solution at the λmax.
-
Create a calibration curve by plotting absorbance versus concentration. The plot should be linear and pass through the origin, in accordance with the Beer-Lambert Law (A = εbc).
-
Accurately dilute the saturated supernatant to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted supernatant at the λmax.
-
Use the calibration curve to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the chosen solvent at the experimental temperature.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
References
Sulforhodamine G: An In-depth Technical Guide to its Application as a Polar Tracer for Cell Morphology
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Sulforhodamine G, a highly water-soluble, red fluorescent dye, and its application as a polar tracer for the visualization and analysis of cell morphology. This document details the core principles of its mechanism of action, provides detailed experimental protocols, presents quantitative data for practical application, and offers troubleshooting guidance for common experimental challenges.
Introduction to this compound
This compound is a member of the rhodamine family of fluorescent dyes. Its key characteristic is its high water solubility and membrane impermeability under normal physiological conditions, making it an excellent polar tracer.[1][2] This property ensures that the dye is restricted to the extracellular space, effectively outlining the morphology of cells and enabling the study of cell-cell communication pathways.[1][2] The electrostatic interaction between the negatively charged sulfonate groups of this compound and positively charged amino acid residues on the cell surface contributes to its staining mechanism.[3]
The primary application of this compound as a polar tracer lies in its ability to provide high-contrast imaging of the cellular landscape. It is particularly valuable for visualizing neuronal morphology and investigating the integrity of cellular membranes.[1][2]
Core Properties and Quantitative Data
A clear understanding of the physicochemical and spectral properties of this compound is crucial for its effective application. The following tables summarize key quantitative data for this fluorescent dye.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₅H₂₅N₂NaO₇S₂ | [1] |
| Molecular Weight | 530.6 g/mol | [1] |
| CAS Number | 5873-16-5 | [1] |
| Solubility | Water | [1] |
| Appearance | Orange-red solid | [1] |
| Storage | Room temperature | [1] |
Table 2: Spectral Properties of this compound
| Property | Wavelength (nm) | Reference |
| Excitation Maximum (λex) | 529 | [1] |
| Emission Maximum (λem) | 548 | [1] |
| Color | Red | [1] |
Table 3: Recommended Starting Concentrations for Cellular Imaging
| Application | Concentration Range | Notes |
| General Cell Morphology | 1-10 µM | Optimal concentration is cell-type dependent and should be determined empirically. |
| Neuronal Tracing | 1-5 µM | Lower concentrations are often sufficient for delicate neuronal structures. |
| Membrane Integrity Assay | 5-20 µM | Higher concentrations can be used to clearly identify compromised cells with intracellular staining. |
Experimental Protocols
The following protocols provide a detailed methodology for using this compound as a polar tracer for cell morphology studies.
Live-Cell Imaging of Cell Morphology
This protocol is designed for the visualization of the morphology of live, adherent cells in culture.
Materials:
-
This compound
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Cell culture medium
-
Fluorescence microscope with appropriate filter sets (e.g., TRITC/Rhodamine)
Procedure:
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.
-
Preparation of Staining Solution: Prepare a 1 mM stock solution of this compound in water. Further dilute the stock solution in pre-warmed (37°C) cell culture medium or a suitable imaging buffer (e.g., HBSS) to a final working concentration of 1-10 µM.
-
Staining: Remove the cell culture medium from the cells and gently wash once with pre-warmed PBS or HBSS. Add the this compound staining solution to the cells and incubate for 5-15 minutes at 37°C.
-
Washing: Remove the staining solution and wash the cells 2-3 times with pre-warmed PBS or HBSS to remove unbound dye and reduce background fluorescence.
-
Imaging: Add fresh, pre-warmed imaging buffer to the cells. Image the cells using a fluorescence microscope equipped with a filter set appropriate for red fluorescence (Excitation: ~530 nm, Emission: ~550 nm).
Staining of Fixed Cells for Morphological Analysis
This protocol is suitable for preserving cell morphology and obtaining high-resolution images.
Materials:
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Phosphate-Buffered Saline (PBS)
-
Mounting medium
Procedure:
-
Cell Culture: Grow cells on coverslips to the desired density.
-
Fixation: Gently wash the cells with PBS. Fix the cells by incubating with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove the fixative.
-
Staining: Prepare a 1-10 µM solution of this compound in PBS. Add the staining solution to the fixed cells and incubate for 10-30 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove excess dye.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence or confocal microscope.
Visualization of Workflows and Mechanisms
The following diagrams illustrate the experimental workflow for using this compound and its mechanism of action as a polar tracer.
Caption: Workflow for live-cell imaging with this compound.
Caption: Mechanism of this compound as an extracellular polar tracer.
Troubleshooting and Best Practices
Successful application of this compound requires attention to potential pitfalls. The following table outlines common issues and their solutions.
Table 4: Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Background Fluorescence | - Excess dye concentration.- Inadequate washing. | - Titrate this compound concentration to determine the optimal level for your cell type.- Increase the number and duration of washing steps. |
| Intracellular Staining | - Loss of plasma membrane integrity due to cell death or stress.- Mechanical stress during handling.- Chemical exposure (e.g., solvents). | - Ensure cells are healthy before and during the experiment.- Handle cells gently during washing and media changes.- Verify that experimental compounds or solvents do not compromise membrane integrity. |
| Weak or No Signal | - Dye concentration is too low.- Photobleaching. | - Increase the concentration of this compound.- Minimize exposure to excitation light. Use an anti-fade mounting medium for fixed cells. |
| Uneven Staining | - Incomplete removal of cell culture medium.- Uneven application of staining solution. | - Ensure complete removal of medium before adding the staining solution.- Gently agitate the dish during incubation to ensure even distribution of the dye. |
Conclusion
This compound is a versatile and reliable polar tracer for the study of cell morphology in both live and fixed cells. Its membrane impermeability allows for clear delineation of cell boundaries and the assessment of membrane integrity. By following the detailed protocols and troubleshooting guidelines presented in this technical guide, researchers can effectively utilize this compound to obtain high-quality fluorescence imaging data, advancing research in cell biology, neuroscience, and drug development.
References
An In-Depth Technical Guide to the pH Stability and Fluorescence of Sulforhodamine G
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the pH stability and photophysical characteristics of Sulforhodamine G, a highly fluorescent and water-soluble xanthene dye. While many rhodamine derivatives are engineered for pH sensitivity, this compound is notable for its remarkable stability across a wide physiological pH range, making it an ideal fluorescent tracer and protein stain in various biological applications.
pH Stability and Fluorescence Profile
This compound is characterized by its exceptional pH insensitivity. Literature consistently indicates that its absorption and fluorescence properties remain stable and do not exhibit significant changes across a pH range of 3 to 10[1][2]. This stability makes it a reliable fluorophore in experimental conditions where pH fluctuations might otherwise compromise the results. Its high water solubility, conferred by its sulfonate groups, further enhances its utility in aqueous and biological environments.
Mechanism of pH Stability
The pH stability of this compound is rooted in its chemical structure. Unlike rhodamine-based pH sensors, this compound lacks a spirolactam ring—a key structural motif that confers pH sensitivity. In pH-sensitive rhodamines, the spirolactam ring can undergo a reversible, acid-catalyzed opening to a fluorescent, ring-opened quinone form. At neutral to basic pH, the closed-ring, non-fluorescent spirolactam is the dominant species.
This compound, however, exists in a permanently open and fluorescent zwitterionic/quinoid form. The absence of the spirolactam ring means that protonation and deprotonation events within the typical pH 3-10 range do not induce the significant structural changes that would alter its fluorescent properties.
Structural basis for the pH stability of this compound vs. a pH-sensitive derivative.
Quantitative Photophysical Data
Table 1: Spectral Properties of this compound
| Property | Wavelength (nm) | Solvent |
| Excitation Maximum (λEx) | 529 - 531 | Water / Ethanol |
| Emission Maximum (λEm) | 548 - 552 | Water / Ethanol |
Data sourced from various commercial suppliers.[3][4][5]
Table 2: Reference Photophysical Data for Related Sulforhodamine Dyes
| Fluorophore | Quantum Yield (Φf) | Lifetime (τ) (ns) | Solvent |
| This compound | Data not available | Data not available | - |
| Sulforhodamine 101 | 0.90 | ~3.6 | Ethanol |
| Sulforhodamine B | 0.89 | ~2.5 | Ethylene Glycol |
Note: The quantum yield and lifetime of fluorescent dyes are highly dependent on the solvent and local environment.
Experimental Protocols
Accurate characterization of a fluorophore's properties requires standardized experimental procedures. The following sections detail the methodologies for assessing the pH stability and measuring the fluorescence quantum yield of this compound.
Workflow for pH Titration Experiment
This protocol outlines the steps to verify the pH stability of this compound's fluorescence.
Experimental workflow for assessing the pH stability of a fluorophore.
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 1 mM) in a suitable solvent such as deionized water or DMSO.
-
Buffer Preparation: Prepare a series of buffer solutions covering the desired pH range (e.g., pH 3 to 10). Use appropriate buffer systems to ensure stable pH (e.g., citrate (B86180) for acidic, phosphate (B84403) for neutral, and borate (B1201080) for basic ranges).
-
Working Solution Preparation: For each pH point, dilute the this compound stock solution into the corresponding buffer to a final, low absorbance concentration (absorbance < 0.1 at the excitation maximum) to prevent inner filter effects.
-
Spectroscopic Measurements:
-
For each sample, record the absorbance spectrum to ensure the concentration is consistent and within the linear range.
-
Using a spectrofluorometer, record the fluorescence emission spectrum for each sample. It is critical to use the same excitation wavelength, slit widths, and detector settings for all measurements.
-
-
Data Analysis: Integrate the area under each emission spectrum to determine the total fluorescence intensity. Plot the integrated intensity as a function of pH. For this compound, this plot is expected to be a flat line, confirming its pH insensitivity.
Protocol for Measuring Relative Fluorescence Quantum Yield
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It can be determined relative to a well-characterized standard.
Principle: The quantum yield of an unknown sample (S) can be calculated by comparing its integrated fluorescence intensity and absorbance to that of a reference standard (R) with a known quantum yield (ΦR), using the following equation:
ΦS = ΦR * (IS / IR) * (AR / AS) * (nS2 / nR2)
Where:
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
Methodology:
-
Select a Standard: Choose a suitable fluorescence standard with a known quantum yield and spectral properties that overlap with this compound. Rhodamine 6G (Φf ≈ 0.95 in ethanol) is a common choice.
-
Prepare Solutions:
-
Prepare a series of dilutions for both the standard and this compound in the same solvent (e.g., ethanol).
-
The concentrations should be adjusted to yield a range of absorbance values between 0.01 and 0.1 at the chosen excitation wavelength.
-
-
Measure Absorbance: Record the absorbance of each solution at the selected excitation wavelength.
-
Measure Fluorescence:
-
Record the corrected fluorescence emission spectrum for each solution.
-
Ensure that the excitation wavelength and all instrument settings are identical for both the standard and the sample measurements.
-
-
Data Analysis:
-
Integrate the area under the corrected emission spectrum for each solution to obtain the integrated fluorescence intensity (I).
-
Plot integrated fluorescence intensity versus absorbance for both the standard and the sample.
-
Determine the slope of the linear fit for each plot. The slope represents the term (I / A).
-
Calculate the quantum yield of this compound using the ratio of the slopes and the known quantum yield of the standard. If the same solvent is used for both, the refractive index term (nS2 / nR2) cancels out.
-
Conclusion
This compound is a robust and highly fluorescent dye characterized by its exceptional stability in a broad pH range (3-10). Its chemical structure, which lacks the pH-sensitive spirolactam ring common to other rhodamine-based sensors, ensures reliable and consistent fluorescence output in diverse experimental settings. This makes it an invaluable tool for applications requiring a bright, water-soluble, and stable fluorescent label, such as its use as a polar tracer in cellular imaging and for total protein staining in quantitative assays. While direct published values for its quantum yield and fluorescence lifetime are scarce, the properties of structurally similar sulforhodamine dyes provide a strong indication of its high fluorescence efficiency. The protocols outlined in this guide provide a clear framework for the verification of its pH stability and the determination of its key photophysical properties.
References
- 1. This compound *CAS 5873-16-5* | AAT Bioquest [aatbio.com]
- 2. This compound *Fluorescence reference standard* | CAS 5873-16-5 | AAT Bioquest | Biomol.com [biomol.com]
- 3. biotium.com [biotium.com]
- 4. photochem.alfa-chemistry.com [photochem.alfa-chemistry.com]
- 5. Spectrum [this compound] | AAT Bioquest [aatbio.com]
An In-depth Technical Guide to the Quantum Yield and Photostability of Sulforhodamine G
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulforhodamine G (Acid Red 50) is a water-soluble fluorescent dye belonging to the xanthene class. It is recognized for its utility as a polar tracer and in various bio-imaging applications. A recurring assertion in technical literature is that this compound exhibits greater fluorescence than the structurally similar Rhodamine B and maintains pH-independent absorption and fluorescence in a pH range of 3 to 10.[1][2] Despite these qualitative descriptions of its superior performance, a comprehensive, publicly available dataset quantifying its fluorescence quantum yield and photostability across different experimental conditions remains elusive.
This technical guide synthesizes the available information on this compound's properties and provides detailed experimental protocols for the quantitative determination of its fluorescence quantum yield and photostability. This will enable researchers to precisely characterize the dye for their specific applications and contribute to a more complete understanding of its photophysical behavior.
Physicochemical and Spectroscopic Properties of this compound
| Property | Value | References |
| CAS Number | 5873-16-5 | [3][4] |
| Molecular Formula | C₂₅H₂₅N₂NaO₇S₂ | [3] |
| Molecular Weight | 552.60 g/mol | |
| Appearance | Orange-red solid | [3][4] |
| Solubility | Water | [1][3][4] |
| Excitation Maximum (λex) | 529 - 531 nm | [3][4][5] |
| Emission Maximum (λem) | 548 - 552 nm | [3][4][5] |
| pH Sensitivity | Absorption and fluorescence are independent of pH in the range of 3 to 10. | [1][2] |
Fluorescence Quantum Yield: A Protocol for Determination
The fluorescence quantum yield (Φf) is a critical parameter that defines the efficiency of a fluorophore in converting absorbed photons into emitted fluorescent light. The most common and reliable method for determining the fluorescence quantum yield of a compound is the comparative method, which involves referencing its fluorescence intensity to that of a well-characterized standard with a known quantum yield.
Experimental Protocol for Relative Quantum Yield Measurement
This protocol outlines the steps to determine the fluorescence quantum yield of this compound using a reference standard.
3.1.1. Materials and Instrumentation
-
This compound: High purity grade.
-
Reference Standard: A fluorophore with a known quantum yield and spectral overlap with this compound (e.g., Rhodamine 6G in ethanol, Φf ≈ 0.95).
-
Solvents: Spectroscopic grade solvents (e.g., water, ethanol, DMSO).
-
UV-Vis Spectrophotometer: For measuring absorbance.
-
Spectrofluorometer: Capable of recording corrected emission spectra.
-
Quartz Cuvettes: 1 cm path length.
3.1.2. Procedure
-
Preparation of Stock Solutions: Prepare stock solutions of this compound and the reference standard in the desired solvent.
-
Preparation of Dilutions: From the stock solutions, prepare a series of dilutions of both this compound and the reference standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects. A typical range of absorbances would be 0.02, 0.04, 0.06, 0.08, and 0.1.
-
Absorbance Measurements: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength. The same excitation wavelength should be used for both the sample and the standard.
-
Fluorescence Measurements:
-
Using the spectrofluorometer, record the fluorescence emission spectrum for each dilution of this compound and the reference standard.
-
Ensure that the excitation and emission slits are kept constant throughout all measurements.
-
Integrate the area under the corrected emission spectrum for each measurement.
-
-
Data Analysis:
-
Plot the integrated fluorescence intensity versus absorbance for both this compound and the reference standard.
-
Determine the slope (gradient) of the linear fit for each plot.
-
Calculate the quantum yield of this compound (Φf_sample) using the following equation:
Φf_sample = Φf_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)
Where:
-
Φf_std is the quantum yield of the standard.
-
Grad_sample is the gradient of the plot for this compound.
-
Grad_std is the gradient of the plot for the standard.
-
η_sample is the refractive index of the solvent used for this compound.
-
η_std is the refractive index of the solvent used for the standard.
-
-
Experimental Workflow```dot
Caption: A generalized photodegradation pathway for a rhodamine dye.
Conclusion
This compound is a valuable fluorescent tool for researchers in various scientific disciplines. While its qualitative advantages, such as high fluorescence and pH insensitivity, are frequently cited, the lack of readily available quantitative data on its quantum yield and photostability presents a challenge for its optimal implementation. The experimental protocols detailed in this guide provide a clear and robust framework for researchers to determine these critical photophysical parameters. By systematically characterizing this compound in their specific experimental contexts, scientists can ensure the accuracy and reproducibility of their fluorescence-based assays and imaging studies, ultimately contributing to a more comprehensive understanding of this widely used fluorophore.
References
- 1. This compound *CAS 5873-16-5* | AAT Bioquest [aatbio.com]
- 2. This compound *Fluorescence reference standard* | CAS 5873-16-5 | AAT Bioquest | Biomol.com [biomol.com]
- 3. photochem.alfa-chemistry.com [photochem.alfa-chemistry.com]
- 4. biotium.com [biotium.com]
- 5. Spectrum [this compound] | AAT Bioquest [aatbio.com]
Sulforhodamine G: An In-Depth Technical Guide for In Vivo Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulforhodamine G (SRG) is a water-soluble, red fluorescent dye belonging to the sulforhodamine family. Its high water solubility, photostability, and pH insensitivity make it a valuable tool for a range of biological applications, particularly in the realm of in vivo imaging. This technical guide provides a comprehensive overview of this compound's properties, its suitability for live animal imaging, and detailed protocols for its application, tailored for researchers and professionals in life sciences and drug development.
Core Photophysical and Chemical Properties
| Property | This compound | Sulforhodamine 101 | Reference(s) |
| Excitation Wavelength (λex) | 529 nm | 578 nm, ~586 nm | [1][2][3] |
| Emission Wavelength (λem) | 548 nm | 593 nm, ~606 nm | [1][2][3] |
| Molar Extinction Coefficient (ε) | >65,000 cm⁻¹M⁻¹ | 110,000 - 139,000 cm⁻¹M⁻¹ in ethanol | [2][4][5][6] |
| Quantum Yield (Φ) | Data not readily available | 0.9 in ethanol | [6] |
| Molecular Weight | 530.6 g/mol (as free acid) | 606.71 g/mol | [1][3] |
| Solubility | High in water | Soluble in water (sodium salt) | [1][2] |
| pH Sensitivity | Stable fluorescence from pH 3 to 10 | Stable fluorescence from pH 3 to 10 | [7] |
| Cell Permeability | Membrane impermeant | Membrane impermeant | [1] |
Suitability for In Vivo Imaging
This compound's properties make it a strong candidate for various in vivo imaging applications, particularly those utilizing two-photon laser scanning microscopy (TPLSM), which allows for high-resolution imaging deep within living tissues.[8]
Biocompatibility and Toxicity
While comprehensive toxicological data for this compound is limited, studies on related compounds suggest a favorable safety profile. A toxicology study on a sulfonamide derivative of Sulforhodamine 101 ([18F]SRF101) found no changes in organ or whole-body weight, food consumption, or hematological and clinical chemistry parameters in a single-dose study in mice.[9][10] Histopathological examination revealed no lesions or abnormalities.[9][10] This suggests that sulforhodamine-based dyes are generally well-tolerated in preclinical models.
Biodistribution
As a highly water-soluble and membrane-impermeant molecule, this compound is initially confined to the vasculature upon intravenous injection, acting as a bright and inert vascular tracer.[1][8] Over time, it can cross the blood-brain barrier (BBB) and is taken up by specific cell types, notably astrocytes.[8] Studies on other rhodamine derivatives have shown that biodistribution is size-dependent and that these molecules are typically cleared through the liver and kidneys.[11][12]
Applications in In Vivo Imaging
The primary application of this compound and its analogs in vivo is in neuroimaging, specifically for:
-
Visualizing Brain Vasculature: Immediately following intravenous injection, SRG clearly delineates blood vessels, enabling the assessment of blood-brain barrier integrity and cerebral blood flow dynamics.[8]
-
Specific Staining of Astrocytes: Over a period of minutes to hours, SRG is taken up by astrocytes, allowing for detailed morphological analysis of these glial cells and their interactions with neurons and the vasculature.[8][13][14][15] This specific uptake provides a powerful tool for studying astrocyte function in both healthy and diseased states.[13][14][15]
-
Investigating Glial-Neuronal Communication: By labeling astrocytes, SRG facilitates the study of communication pathways between glial cells and neurons.[1][16][17] This is crucial for understanding synaptic function, neurovascular coupling, and the role of astrocytes in neurological disorders.[13][14]
-
Oligodendrocyte Imaging: Recent studies have also shown that Sulforhodamine 101 can label oligodendrocytes in vivo, expanding its utility in studying myelination and white matter pathology.[18]
Experimental Protocols
The following are detailed methodologies for the use of this compound in in vivo brain imaging.
Preparation of this compound for Injection
-
Stock Solution: Prepare a stock solution of this compound at a concentration of 10-20 mg/mL in sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS).
-
Working Solution: For intravenous injection, a typical concentration is 20 mg/kg of body weight.[13][14] Dilute the stock solution accordingly in sterile saline to the final volume required for injection.
Intravenous Injection Protocol for Brain Imaging in Rodents
This protocol is adapted from studies using sulforhodamine dyes for astrocyte and vasculature imaging in rats and mice.[13][14]
-
Animal Preparation: Anesthetize the animal (e.g., with isoflurane) and maintain its body temperature at 37°C using a heating pad.
-
Catheterization: Place a catheter in the tail vein for intravenous administration of the dye.
-
Dye Administration: Inject the prepared this compound solution (20 mg/kg) through the tail vein catheter.
-
Imaging Timeline:
-
Vasculature Imaging: Immediately after injection (0-30 minutes), the dye will be primarily located within the blood vessels.
-
Astrocyte Imaging: After approximately 30-90 minutes, the dye will have crossed the blood-brain barrier and accumulated in astrocytes, allowing for their visualization.[13][14][15]
-
Two-Photon Laser Scanning Microscopy (TPLSM) Parameters
-
Excitation Wavelength: For two-photon excitation of sulforhodamine dyes, wavelengths in the range of 800-920 nm are typically used.[13][14]
-
Emission Collection: Collect the emitted fluorescence in the appropriate range for this compound (e.g., 535-565 nm).
-
Imaging Depth: TPLSM allows for imaging depths of several hundred micrometers into the brain cortex.[13][14][15]
Visualizations
Experimental Workflow for In Vivo Brain Imaging with this compound
The following diagram illustrates the typical workflow for an in vivo imaging experiment using intravenously administered this compound.
Caption: Experimental workflow for in vivo brain imaging using this compound.
Glial-Neuronal Communication Pathway
This compound's ability to label astrocytes is key to studying their role in neuronal communication. The diagram below illustrates the concept of the "tripartite synapse," where astrocytes modulate synaptic transmission.
References
- 1. biotium.com [biotium.com]
- 2. Sulforhodamine 101, sodium salt | AAT Bioquest [aatbio.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. This compound | 5873-16-5 | Benchchem [benchchem.com]
- 5. PhotochemCAD | Sulforhodamine 101 [photochemcad.com]
- 6. omlc.org [omlc.org]
- 7. This compound *CAS 5873-16-5* | AAT Bioquest [aatbio.com]
- 8. benchchem.com [benchchem.com]
- 9. Dosimetry and Toxicity Studies of the Novel Sulfonamide Derivative of Sulforhodamine 101([18F]SRF101) at a Preclinical Level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Size-Dependent Biodistribution of Fluorescent Furano-Allocolchicinoid-Chitosan Formulations in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [11C]Rhodamine-123: synthesis and biodistribution in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Specific In Vivo Staining of Astrocytes in the Whole Brain after Intravenous Injection of Sulforhodamine Dyes | PLOS One [journals.plos.org]
- 14. Specific In Vivo Staining of Astrocytes in the Whole Brain after Intravenous Injection of Sulforhodamine Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. [PDF] Sulforhodamine 101 as a specific marker of astroglia in the neocortex in vivo | Semantic Scholar [semanticscholar.org]
- 18. In vivo imaging of oligodendrocytes with sulforhodamine 101 - PMC [pmc.ncbi.nlm.nih.gov]
Sulforhodamine G: A Technical Guide for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulforhodamine G is a water-soluble, red fluorescent dye belonging to the rhodamine family. In the field of neuroscience, it has emerged as a valuable tool for a range of applications, primarily due to its bright fluorescence, high water solubility, and utility as a polar tracer. This technical guide provides an in-depth overview of the core applications of this compound in neuroscience research, with a focus on quantitative data, detailed experimental protocols, and visualization of key processes. Its utility extends from the morphological analysis of astrocytes to the functional assessment of the blood-brain barrier, making it an indispensable dye for researchers investigating the intricate workings of the central nervous system.
Core Properties of this compound
A comprehensive understanding of the physicochemical and spectral properties of this compound is crucial for its effective application in experimental design. The key quantitative data for this fluorophore are summarized below.
| Property | Value |
| CAS Number | 5873-16-5[1][2][3][4][5][6] |
| Molecular Formula | C₂₅H₂₅N₂NaO₇S₂[2][3][4][7] |
| Molecular Weight | 552.59 g/mol [3][4][7][8] |
| Excitation Maximum (λex) | 529 - 531 nm[2][9] |
| Emission Maximum (λem) | 548 - 552 nm[2][9] |
| Molar Extinction Coefficient | >65,000 cm⁻¹M⁻¹[9] |
| Quantum Yield (Φ) | ~0.9 (for Sulforhodamine 101 in ethanol)[10] |
| Two-Photon Absorption Cross-Section | High, making it suitable for two-photon microscopy |
Key Applications in Neuroscience
This compound and its analogs, such as Sulforhodamine 101 and Sulforhodamine B, have become standard tools for several key applications in neuroscience research.
In Vivo Astrocyte Labeling
One of the most prominent applications of sulforhodamines is the specific labeling of astrocytes in the living brain.[1] This allows for the visualization of astrocyte morphology, their spatial relationships with neurons and blood vessels, and their dynamic changes in physiological and pathological conditions.
Vascular Tracer and Blood-Brain Barrier Integrity
Due to its polar nature and membrane impermeability, this compound serves as an excellent vascular tracer when injected intravenously. It remains within the bloodstream of a healthy brain, allowing for the visualization of the cerebral vasculature. Extravasation of the dye into the brain parenchyma is a clear indicator of a compromised blood-brain barrier (BBB), making it a valuable tool for studying BBB permeability in various neurological disorders.
Neuronal Tracing
As a polar tracer, this compound can also be used for neuronal tracing studies to delineate the morphology of neurons and their processes.
Experimental Protocols
In Vivo Astrocyte and Vascular Labeling via Intravenous Injection
This protocol describes the procedure for labeling astrocytes and the cerebral vasculature in a live animal model using intravenous injection of this compound, suitable for two-photon microscopy.
Materials:
-
This compound
-
Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS)
-
Animal model (e.g., mouse or rat)
-
Intravenous injection equipment (e.g., tail vein catheter or retro-orbital injection setup)
-
Two-photon microscope
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound in sterile saline or PBS to a final concentration of 10 mg/mL.
-
Ensure the solution is completely dissolved and filter it through a 0.22 µm syringe filter to remove any particulates.
-
-
Animal Preparation:
-
Anesthetize the animal according to an approved institutional protocol.
-
Maintain the animal's body temperature using a heating pad.
-
Secure the animal for intravenous injection (e.g., place in a restrainer for tail vein injection).
-
-
Intravenous Injection:
-
Inject the this compound solution intravenously. A typical dose is 20 mg/kg body weight.
-
The injection should be performed slowly and carefully to avoid leakage.
-
-
Imaging:
-
Immediately after injection, the cerebral vasculature will be brightly fluorescent. This is the optimal time for imaging blood vessels and assessing BBB integrity.
-
Over a period of 10-40 minutes post-injection, the dye will gradually be taken up by astrocytes.
-
Optimal astrocyte staining is typically observed from 40 minutes to several hours post-injection.
-
Use a two-photon microscope with an excitation wavelength appropriate for this compound (around 800-900 nm).
-
Staining of Astrocytes in Acute Brain Slices
This protocol outlines the method for labeling astrocytes in freshly prepared acute brain slices.
Materials:
-
This compound
-
Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O₂ / 5% CO₂
-
Vibratome or tissue chopper for slicing
-
Incubation chamber
Procedure:
-
Preparation of Staining Solution:
-
Prepare a stock solution of this compound (e.g., 1 mM in water).
-
Dilute the stock solution in carbogenated aCSF to a final concentration of 1 µM.
-
-
Brain Slice Preparation:
-
Anesthetize the animal and perfuse with ice-cold, carbogenated slicing solution (e.g., NMDG-based aCSF) as per standard protocols.
-
Rapidly dissect the brain and prepare acute slices (e.g., 300 µm thick) using a vibratome in ice-cold slicing solution.
-
-
Staining:
-
Transfer the slices to an incubation chamber containing the 1 µM this compound in aCSF.
-
Incubate the slices for 20-30 minutes at 34-37°C.
-
-
Washing and Recovery:
-
After incubation, transfer the slices to a fresh chamber with regular aCSF (without this compound) for at least 30 minutes to allow for recovery and to wash out excess dye.
-
-
Imaging:
-
Mount a slice in a recording chamber on a microscope for imaging.
-
Astrocytes will be fluorescently labeled.
-
Visualizations
Signaling Pathway: Proposed Mechanism of Astrocyte Uptake
The specific uptake of sulforhodamines by astrocytes is thought to be an active transport process, distinguishing it from passive diffusion.
Caption: Proposed uptake of this compound into astrocytes via active transport.
Experimental Workflow: In Vivo Two-Photon Imaging
The workflow for in vivo imaging using this compound involves several key steps from animal preparation to data analysis.
Caption: A streamlined workflow for in vivo imaging experiments using this compound.
Logical Relationship: Blood-Brain Barrier Integrity Assessment
This compound can be used to assess the integrity of the blood-brain barrier based on its distribution.
Caption: Using this compound to differentiate between an intact and a compromised BBB.
References
- 1. CAS 5873-16-5: this compound | CymitQuimica [cymitquimica.com]
- 2. biotium.com [biotium.com]
- 3. photochem.alfa-chemistry.com [photochem.alfa-chemistry.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. 5873-16-5 CAS | this compound | Biological Stains and Dyes | Article No. 6182D [lobachemie.com]
- 6. 酸性桃红 G Dye content 60 % | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound | C25H25N2NaO7S2 | CID 65196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. This compound | 5873-16-5 | Benchchem [benchchem.com]
- 10. omlc.org [omlc.org]
Understanding Sulforhodamine G for Neuronal Cell-Cell Communication Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Sulforhodamine G, a fluorescent dye with significant applications in the study of neuronal cell-cell communication. Its properties as a polar tracer, combined with its activity-dependent uptake in neurons, make it a valuable tool for investigating neural circuits, gap junctional communication, and neuronal morphology.
Core Properties of this compound
This compound is a highly water-soluble, red fluorescent dye that is generally membrane-impermeant under normal physiological conditions.[1] This characteristic makes it an excellent extracellular tracer for visualizing cell morphology and studying processes like endocytosis.
Photophysical and Chemical Properties
A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for designing and optimizing imaging experiments.
| Property | Value | Notes |
| Excitation Maximum (λex) | 529 nm[1] | |
| Emission Maximum (λem) | 548 nm[1] | |
| Molecular Weight | 530.6 g/mol [1] | |
| Quantum Yield (Φ) | ~0.9 | Estimated based on the quantum yield of the structurally similar Sulforhodamine 101 in ethanol.[2] The exact value for this compound may vary depending on the solvent and local environment. |
| Photostability | Moderate to High | Sulforhodamine dyes are known for their relatively good photostability, making them suitable for time-lapse imaging.[3] However, prolonged exposure to high-intensity light will lead to photobleaching. |
| Solubility | High in water | As an orange-red solid, it readily dissolves in aqueous solutions.[1] |
| Cell Permeability | Generally membrane-impermeant | Under standard physiological conditions, it does not readily cross intact cell membranes.[1] |
Neuronal Toxicity
While this compound is widely used, it is important to consider potential cytotoxic effects, especially at higher concentrations or with prolonged exposure. The related compound, Sulforhodamine 101 (SR101), has been shown to induce neuronal hyperexcitability and even epileptic activity at concentrations as low as 1-10 µM.[4][5] Although specific quantitative toxicity data for this compound on neuronal cells is limited, it is recommended to use the lowest effective concentration and to perform control experiments to assess any potential impact on neuronal function. The Sulforhodamine B (SRB) assay is a common method for assessing cytotoxicity.[6][7]
| Parameter | Concentration | Effect |
| SR101-induced hyperexcitability | 1 µM | Increased excitability in brain slices[4][5] |
| SR101-induced epileptic activity | 10 µM (intra-hippocampal injection) | Induction of epileptic activity in vivo[4][5] |
| SRB Assay Resolution | 1000-2000 cells/well | A sensitive assay for measuring drug-induced cytotoxicity[6] |
Key Applications in Neuronal Research
This compound's unique properties lend it to several key applications in the study of neuronal communication.
Activity-Dependent Labeling of Neurons
A key feature of this compound and related dyes is their activity-dependent uptake by neurons. This process is thought to occur via endocytosis, and the rate of uptake is correlated with the level of neuronal activity. This allows for the selective labeling and visualization of active neural circuits.
Figure 1: Activity-Dependent Uptake of this compound.
Studying Gap Junctional Intercellular Communication (GJIC)
Gap junctions are channels that allow for the direct passage of small molecules and ions between adjacent cells, playing a crucial role in neuronal communication and network synchrony. This compound, being a small, water-soluble molecule, can pass through gap junctions, making it a useful tracer for studying GJIC. A powerful technique for this is Gap Fluorescence Recovery After Photobleaching (GAP-FRAP).
Figure 2: GAP-FRAP Workflow for Studying GJIC.
Experimental Protocols
Protocol 1: Labeling of Cultured Neurons with this compound
This protocol describes a general procedure for labeling cultured neurons with this compound to visualize cell morphology.
Materials:
-
This compound stock solution (e.g., 1 mM in water or DMSO)
-
Neuronal cell culture medium
-
Phosphate-buffered saline (PBS)
-
Coverslips with cultured neurons
-
Fluorescence microscope
Procedure:
-
Prepare Staining Solution: Dilute the this compound stock solution in pre-warmed neuronal culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type and experimental condition.
-
Cell Staining: Remove the culture medium from the coverslips and replace it with the this compound staining solution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 15-30 minutes. The incubation time may need to be optimized.
-
Washing: Gently wash the cells three times with pre-warmed PBS to remove excess dye.
-
Imaging: Mount the coverslips on a microscope slide with a drop of PBS or imaging buffer. Visualize the labeled neurons using a fluorescence microscope with appropriate filter sets for rhodamine dyes (e.g., excitation ~530 nm, emission ~550 nm).
Protocol 2: Microinjection of this compound into Individual Neurons
This protocol is for introducing this compound into a single neuron to trace its morphology and connections.
Materials:
-
This compound solution (1-5 mM in sterile water or intracellular solution)
-
Micropipettes (tip diameter < 1 µm)
-
Micromanipulator and microinjection system
-
Inverted microscope with fluorescence capabilities
Procedure:
-
Prepare Micropipettes: Backfill a micropipette with the this compound solution.
-
Positioning: Using the micromanipulator, carefully position the micropipette tip adjacent to the target neuron.
-
Impale the Cell: Gently impale the neuron with the micropipette.
-
Injection: Apply brief, positive pressure pulses to inject the dye into the neuron. Monitor the filling of the cell body and processes under fluorescence. Avoid over-injecting, which can damage the cell.
-
Withdrawal: Carefully withdraw the micropipette.
-
Imaging: Acquire images of the injected neuron and its processes over time to observe dye diffusion and trace neuronal morphology.
Protocol 3: GAP-FRAP for Assessing Gap Junctional Communication
This protocol outlines the steps for performing a GAP-FRAP experiment to quantify gap junctional coupling between neurons.
Materials:
-
Cultured neurons labeled with this compound (as per Protocol 1)
-
Confocal laser scanning microscope with a photobleaching module
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Cell Preparation: Prepare cultured neurons on coverslips and label them with this compound.
-
Microscope Setup: Mount the coverslip on the confocal microscope and locate a field of view with coupled neurons.
-
Pre-Bleach Imaging: Acquire a baseline fluorescence image of the selected neurons at low laser power to minimize photobleaching.
-
Photobleaching: Define a region of interest (ROI) within the cell body or a primary dendrite of one neuron. Use a high-intensity laser to photobleach the fluorescence in the ROI until the signal is significantly reduced (e.g., to 10-20% of the initial intensity).
-
Post-Bleach Imaging: Immediately after bleaching, acquire a time-lapse series of images at low laser power to monitor the recovery of fluorescence in the bleached ROI. The imaging frequency and duration will depend on the rate of recovery.
-
Data Analysis:
-
Measure the mean fluorescence intensity in the bleached ROI, a non-bleached region in a neighboring coupled cell, and a background region for each time point.
-
Correct for photobleaching during image acquisition by normalizing the intensity in the bleached ROI to the intensity in the non-bleached region.
-
Plot the normalized fluorescence intensity in the bleached ROI over time.
-
Fit the recovery curve to an exponential function to determine the rate of fluorescence recovery (τ) and the mobile fraction of the dye. These parameters provide a quantitative measure of gap junctional permeability.
-
Advantages and Limitations of this compound
Advantages:
-
High Water Solubility: Easy to prepare and use in aqueous solutions.
-
Good Photostability: Suitable for time-lapse imaging with minimal photobleaching under standard conditions.
-
Polar Tracer: Excellent for visualizing cell morphology and studying endocytosis.
-
Activity-Dependent Uptake: Allows for the selective labeling of active neurons.
-
Gap Junction Permeability: Useful for studying intercellular communication.
Limitations:
-
Potential for Neurotoxicity: Can induce neuronal hyperexcitability at higher concentrations.
-
Non-Fixable: The dye may be lost during fixation procedures, making it less suitable for long-term anatomical studies that require tissue processing.
-
Limited Quantitative Data: Specific data on quantum yield and photostability for this compound are not as readily available as for other rhodamine derivatives.
Conclusion
This compound is a versatile and valuable tool for researchers investigating neuronal cell-cell communication. Its utility as a polar tracer, its activity-dependent uptake, and its ability to traverse gap junctions provide multiple avenues for exploring the intricate workings of neural networks. However, researchers must be mindful of its potential for neurotoxicity and carefully optimize experimental conditions to ensure the validity and reliability of their findings. By following the detailed protocols and considering the advantages and limitations outlined in this guide, scientists can effectively harness the power of this compound to advance our understanding of the brain.
References
- 1. biotium.com [biotium.com]
- 2. omlc.org [omlc.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Limitations of Sulforhodamine 101 for Brain Imaging [frontiersin.org]
- 5. Limitations of Sulforhodamine 101 for Brain Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulforhodamine B assay and chemosensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Sulforhodamine G: A Technical Guide to Two-Photon Absorption Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Core Spectroscopic and Physical Properties of Sulforhodamine G
This compound is a water-soluble, red fluorescent dye widely utilized as a polar tracer in various biological applications.[1] Its favorable spectroscopic characteristics make it a valuable tool for fluorescence microscopy, particularly for in vivo imaging of the brain's vasculature and astrocytes.[2] The sulforhodamine family of dyes is known to possess a high two-photon absorption cross-section, making them well-suited for deep-tissue imaging with high spatial resolution using two-photon laser scanning microscopy (TPLSM).[2][3]
Table 1: Quantitative Data for this compound and Related Dyes
| Property | Value | Reference |
| This compound | ||
| One-Photon Excitation Maximum (λex) | 529 nm | [1] |
| One-Photon Emission Maximum (λem) | 548 nm | [1] |
| Molecular Weight | 552.59 g/mol | [4] |
| Chemical Formula | C₂₅H₂₅N₂NaO₇S₂ | [1] |
| Sulforhodamine B (SRB) | ||
| One-Photon Excitation Maximum (λex) | 565 nm | [5] |
| One-Photon Emission Maximum (λem) | 586 nm | [5] |
| Two-Photon Excitation Maximum | ~810 nm | [2] |
| Sulforhodamine 101 (SR101) | ||
| Two-Photon Action Cross-Section (ησ₂) at 800 nm | In good agreement with previously reported values | [6] |
| Two-Photon Excitation Maximum | ~890-920 nm | [2] |
Note on Two-Photon Absorption Cross-Section: The two-photon absorption cross-section is a measure of the probability of the simultaneous absorption of two photons by a molecule. It is typically measured in Goeppert-Mayer (GM) units (1 GM = 10⁻⁵⁰ cm⁴s/photon). While a specific value for this compound is not available, the data for SRB and SR101 indicate that the sulforhodamine family are effective two-photon absorbers.
Experimental Protocols
Measurement of Two-Photon Absorption Cross-Section
The two-photon absorption (2PA) cross-section of a fluorescent molecule like this compound can be determined experimentally using the two-photon excited fluorescence (TPEF) method relative to a known standard.[7][8][9] This technique involves comparing the fluorescence intensity of the sample to that of a reference standard with a well-characterized 2PA cross-section under identical experimental conditions.
Materials and Equipment:
-
Tunable femtosecond laser source (e.g., Ti:Sapphire laser)
-
Microscope with a high numerical aperture objective
-
Photon-counting detector (e.g., photomultiplier tube)
-
Spectrometer
-
Reference standard with known 2PA cross-section (e.g., Rhodamine B or Fluorescein)[10]
-
This compound
-
Appropriate solvent (e.g., water or a buffer solution)
-
Cuvettes
Procedure:
-
Sample Preparation: Prepare solutions of both the reference standard and this compound at a concentration that results in a linear relationship between fluorescence intensity and the square of the excitation power.
-
Instrument Setup:
-
Align the femtosecond laser beam into the microscope.
-
Focus the laser beam into the sample cuvette.
-
Collect the emitted fluorescence through the objective and direct it to the photon-counting detector. Use appropriate filters to block the excitation light.
-
-
Data Acquisition for Reference Standard:
-
Measure the TPEF intensity of the reference standard solution across a range of excitation wavelengths.
-
At each wavelength, measure the fluorescence intensity as a function of the excitation power to confirm the quadratic dependence, which is characteristic of a two-photon process.[8]
-
-
Data Acquisition for this compound:
-
Without changing the experimental setup, replace the reference standard with the this compound solution.
-
Repeat the TPEF intensity and power dependence measurements for this compound over the same wavelength range.
-
-
Calculation of 2PA Cross-Section: The 2PA cross-section of this compound (σ₂_sam) can be calculated using the following equation:
σ₂_sam = (F_sam / F_ref) * (Φ_ref / Φ_sam) * (C_ref / C_sam) * σ₂_ref
Where:
-
F is the measured fluorescence intensity.
-
Φ is the fluorescence quantum yield.
-
C is the concentration of the solution.
-
σ₂_ref is the known 2PA cross-section of the reference standard.
-
In Vivo Two-Photon Imaging of Astrocytes and Vasculature
Sulforhodamine dyes are widely used for in vivo labeling of astrocytes and imaging of the cerebral microvasculature.[2][11] The following protocol is a synthesized methodology based on established procedures for Sulforhodamine 101 (SR101), which can be adapted for this compound.[12][13]
Materials and Equipment:
-
Two-photon laser scanning microscope
-
Anesthetized animal preparation (e.g., mouse or rat) with a cranial window
-
This compound
-
Sterile saline or artificial cerebrospinal fluid (aCSF)
-
Micropipette for injection (for direct cortical application) or intravenous injection setup
Procedure:
-
Dye Preparation: Dissolve this compound in sterile saline or aCSF to the desired concentration. For intravenous injection, a typical concentration is in the range of 10 mg/ml.[14] For direct cortical application, concentrations can range from 250 nM to 300 µM.[14]
-
Animal Preparation: Anesthetize the animal and surgically implant a cranial window over the brain region of interest.
-
Dye Administration:
-
Imaging:
-
Allow time for the dye to circulate and label the target structures. Following intravenous injection, the vasculature is typically visible within minutes, while astrocyte labeling can take longer.[2]
-
Position the animal under the two-photon microscope.
-
Use an appropriate excitation wavelength (e.g., in the 800-900 nm range for sulforhodamine dyes) to excite the dye.[15]
-
Acquire images of the labeled astrocytes and blood vessels.
-
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for measuring the two-photon absorption cross-section.
Caption: Workflow for in vivo imaging with this compound.
References
- 1. biotium.com [biotium.com]
- 2. Specific In Vivo Staining of Astrocytes in the Whole Brain after Intravenous Injection of Sulforhodamine Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound *CAS 5873-16-5* | AAT Bioquest [aatbio.com]
- 5. Sulforhodamine B - Wikipedia [en.wikipedia.org]
- 6. Measurements of multiphoton action cross sections for multiphoton microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-accuracy reference standards for two-photon absorption in the 680–1050 nm wavelength range - PMC [pmc.ncbi.nlm.nih.gov]
- 8. OPG [opg.optica.org]
- 9. Characterizing the Two-photon Absorption Properties of Fluorescent Molecules in the 680-1300 nm Spectral Range - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Two-photon absorption properties of fluorescent proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo staining of neocortical astrocytes via the cerebral microcirculation using sulforhodamine B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vivo labeling of cortical astrocytes with sulforhodamine 101 (SR101) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Specific in vivo staining of astrocytes in the whole brain after intravenous injection of sulforhodamine dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Limitations of Sulforhodamine 101 for Brain Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Sulforhodamine G: An In-Depth Technical Guide for Studying Vascular Permeability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular permeability, the capacity of blood vessels to allow the passage of fluids and molecules between the bloodstream and the surrounding tissues, is a fundamental physiological process. Its dysregulation is a hallmark of numerous pathological conditions, including inflammation, cancer, and diabetic retinopathy. The study of vascular permeability is therefore of paramount importance in both basic research and drug development. Fluorescent tracers are invaluable tools for visualizing and quantifying this process. Sulforhodamine G, a water-soluble, red fluorescent dye, presents as a promising candidate for these studies due to its favorable physicochemical properties. This technical guide provides a comprehensive overview of the core principles, experimental protocols, and relevant signaling pathways for utilizing this compound in the investigation of vascular permeability.
Core Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective application as a vascular permeability tracer. Key quantitative data are summarized in the table below for easy reference.
| Property | Value | Notes |
| Molecular Weight | ~552.6 g/mol [1] | This moderate molecular weight allows it to be retained within the vasculature under normal conditions but extravasate when permeability is increased. |
| Excitation Maximum (λex) | ~529-531 nm[2] | Efficiently excited by standard green lasers (e.g., 532 nm). |
| Emission Maximum (λem) | ~548-552 nm[2] | Emits in the orange-red spectrum, offering good spectral separation from commonly used green fluorophores. |
| Cell Permeability | Membrane Impermeant[2] | Under normal physiological conditions, it does not readily cross intact cell membranes, making it an excellent extracellular tracer. |
| Solubility | Highly water-soluble | Facilitates easy preparation of stock and working solutions for in vivo and in vitro applications. |
| pH Dependence | Fluorescence is stable over a pH range of 3 to 10.[1] | This stability is advantageous for in vivo studies where local pH may vary. |
Experimental Protocols for Assessing Vascular Permeability
While specific protocols for this compound in vascular permeability assays are not abundantly available in the literature, its properties are highly analogous to other commonly used tracers like Evans Blue and FITC-dextran. Therefore, established protocols for these tracers can be readily adapted for use with this compound.
In Vivo Vascular Permeability Assay: Modified Miles Assay
The Miles assay is a classic in vivo method to quantify vascular permeability in the skin.[3][4] The following is a detailed protocol adapted for the use of this compound.
Materials:
-
This compound
-
Sterile 0.9% saline
-
Anesthetic agent (e.g., ketamine/xylazine cocktail)
-
Vasoactive agent (e.g., VEGF, histamine, bradykinin)
-
Phosphate-buffered saline (PBS)
-
Microplate reader with fluorescence capabilities (Excitation: ~530 nm, Emission: ~550 nm)
Procedure:
-
Preparation of this compound Solution: Prepare a sterile solution of this compound in 0.9% saline. A typical starting concentration to test would be in the range of 0.5-2% (w/v).
-
Animal Preparation: Anesthetize the mouse using an approved protocol.
-
Intravenous Injection: Inject a defined volume of the this compound solution (e.g., 100 µL) into the tail vein of the mouse. Allow the dye to circulate for a predetermined time (e.g., 10-30 minutes).
-
Intradermal Injections: Inject small, defined volumes (e.g., 20 µL) of the vasoactive agent at various concentrations into the dorsal skin at distinct sites. Inject an equal volume of PBS as a negative control at a separate site.
-
Incubation: Allow the vasoactive agents to take effect for a specific duration (e.g., 20-30 minutes).
-
Tissue Harvesting: Euthanize the animal and carefully excise the skin from the injection sites.
-
Dye Extraction: Place each skin sample into a separate tube containing a known volume of formamide (e.g., 500 µL). Incubate at 55-60°C for 24-48 hours to extract the extravasated dye.
-
Quantification: Centrifuge the tubes to pellet any tissue debris. Transfer the supernatant to a 96-well plate and measure the fluorescence at the appropriate wavelengths.
-
Data Analysis: Create a standard curve using known concentrations of this compound in formamide. Use the standard curve to determine the amount of extravasated dye in each skin sample. Permeability is expressed as the amount of dye per gram of tissue.
Experimental Workflow for Modified Miles Assay
In Vitro Endothelial Permeability Assay: Transwell Assay
The Transwell assay is a widely used in vitro model to assess the integrity of an endothelial cell monolayer and its permeability to various substances.[5][6][7][8]
Materials:
-
Endothelial cells (e.g., HUVECs, bEnd.3)
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Cell culture medium and supplements
-
This compound
-
Permeability-inducing agent (e.g., VEGF, thrombin, LPS)
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed endothelial cells onto the apical side of the Transwell inserts at a density that will allow them to form a confluent monolayer.
-
Monolayer Formation: Culture the cells for 2-3 days, or until a confluent monolayer is formed. The integrity of the monolayer can be assessed by measuring the transendothelial electrical resistance (TEER).
-
Treatment: Treat the endothelial monolayer with the permeability-inducing agent by adding it to the apical or basolateral chamber, depending on the experimental design. Include an untreated control.
-
Addition of Tracer: Add a known concentration of this compound to the apical chamber.
-
Sampling: At various time points (e.g., 15, 30, 60, 120 minutes), collect samples from the basolateral chamber.
-
Quantification: Measure the fluorescence of the samples collected from the basolateral chamber using a microplate reader.
-
Data Analysis: Create a standard curve of this compound to determine the concentration of the tracer that has passed through the monolayer. The permeability coefficient (Papp) can be calculated using the following formula:
Papp = (dQ/dt) / (A * C0)
Where:
-
dQ/dt is the flux of the tracer across the monolayer (amount per time).
-
A is the surface area of the Transwell membrane.
-
C0 is the initial concentration of the tracer in the apical chamber.
-
Experimental Workflow for In Vitro Transwell Assay
References
- 1. This compound *CAS 5873-16-5* | AAT Bioquest [aatbio.com]
- 2. youtube.com [youtube.com]
- 3. Evaluating Vascular Hyperpermeability-inducing Agents in the Skin with the Miles Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluating Vascular Hyperpermeability-inducing Agents in the Skin with the Miles Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro Assays for Measuring Endothelial Permeability byTranswells and Electrical Impedance Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Endothelial Permeability Assays In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. An assay system for in vitro detection of permeability in human "endothelium" - PubMed [pubmed.ncbi.nlm.nih.gov]
Sulforhodamine G: A Technical Guide to Safety and Toxicity for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulforhodamine G (Acid Red 50) is a water-soluble, fluorescent xanthene dye.[1] Due to its fluorescence properties, it has applications in biomedical research, primarily as a polar tracer for studying cell morphology and intercellular communication.[2][3] Despite its use in research settings, a comprehensive toxicological profile for this compound is not well-established. This guide provides an in-depth overview of the available safety and toxicity data for this compound, outlines recommended experimental protocols for its assessment based on international guidelines, and highlights the current knowledge gaps to inform safe handling and future research.
Toxicological Data for this compound
A thorough review of publicly available Safety Data Sheets (SDS) and toxicological literature reveals a significant lack of quantitative safety data for this compound.[4][5] The hazards of this chemical have not been thoroughly investigated.[4]
Acute Toxicity
There is no specific data available for the acute oral, dermal, or inhalation toxicity of this compound.[4][5]
Table 1: Acute Toxicity Data for this compound
| Endpoint | Route | Species | Value | Reference |
| LD50 | Oral | Not Reported | No Data Available | [4][5] |
| LD50 | Dermal | Not Reported | No Data Available | [4][5] |
| LC50 | Inhalation | Not Reported | No Data Available | [4][5] |
Irritation and Sensitization
The potential for this compound to cause skin and eye irritation or to act as a skin sensitizer (B1316253) has not been formally determined.[4][5]
Table 2: Irritation and Sensitization Data for this compound
| Endpoint | Test System | Result | Reference |
| Skin Irritation/Corrosion | Not Reported | No Data Available | [4][5] |
| Serious Eye Damage/Irritation | Not Reported | No Data Available | [4][5] |
| Respiratory or Skin Sensitization | Not Reported | No Data Available | [4][5] |
Chronic Toxicity, Mutagenicity, and Carcinogenicity
There is no available data on the long-term toxicity, mutagenic potential, or carcinogenic properties of this compound.[4][5] It is not listed as a carcinogen by NTP, IARC, or OSHA.[4]
Table 3: Chronic Toxicity, Mutagenicity, and Carcinogenicity Data for this compound
| Endpoint | Test System | Result | Reference |
| Germ Cell Mutagenicity | Not Reported | No Data Available | [4][5] |
| Carcinogenicity | Not Reported | No Data Available | [4][5] |
| Reproductive Toxicity | Not Reported | No Data Available | [4][5] |
| STOT-Single Exposure | Not Reported | No Data Available | [4][5] |
| STOT-Repeated Exposure | Not Reported | No Data Available | [4][5] |
General Toxicity of Xanthene Dyes
Given the lack of specific data for this compound, it is prudent to consider the toxicological profile of the broader class of xanthene dyes. Some dyes in this class have been associated with toxicity, and they are often characterized by low biodegradability.[1] Certain xanthene dyes have demonstrated carcinogenic and mutagenic properties.[1]
A notable characteristic of some xanthene dyes is their potential to cause phototoxicity, a toxic response elicited or enhanced by exposure to light.[6][7] Additionally, halogenated xanthene dyes have been shown to inhibit the activity of major drug-metabolizing enzymes, which could have implications for drug interactions.[7]
Recommended Experimental Protocols for Toxicity Assessment
To address the existing data gaps, a structured toxicological evaluation of this compound is recommended. The following experimental protocols are based on internationally recognized OECD (Organisation for Economic Co-operation and Development) Guidelines for the Testing of Chemicals, which provide a framework for assessing the potential effects of chemicals on human health.[8][9]
In Vitro Cytotoxicity Assay (Adapted from the Sulforhodamine B Protocol)
This assay determines the potential of a substance to cause cell death by measuring the total protein content of cells in culture.[10][11]
Experimental Protocol:
-
Cell Plating: Seed adherent cells in a 96-well plate at a predetermined density and allow them to attach for 24 hours.
-
Compound Exposure: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include both negative (vehicle) and positive controls.
-
Cell Fixation: Gently fix the cells by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Washing: Remove the TCA and wash the plates with water to remove unbound dye and other components. Air dry the plates.
-
Staining: Add a solution of this compound (or another suitable protein stain) to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates with 1% acetic acid to remove unbound dye. Air dry the plates completely.
-
Solubilization: Add a Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the optical density at a suitable wavelength (e.g., 510 nm) using a microplate reader. The absorbance is proportional to the total cellular protein and, therefore, to the cell number.
Acute Oral Toxicity Assessment (OECD Guideline 423)
This method is used to estimate the acute oral toxicity (LD50) of a substance.
Experimental Protocol:
-
Animal Selection: Use a small number of animals (typically rodents) in a sequential testing process.
-
Dosing: Administer the test substance by oral gavage at one of the defined dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).
-
Observation: Observe the animals for signs of toxicity and mortality for up to 14 days.
-
Sequential Testing: Based on the outcome of the initial dose, subsequent animals are dosed at higher or lower levels to refine the toxicity estimate.
Skin Irritation/Corrosion Assessment (OECD Guideline 439 & 431)
These in vitro methods use reconstructed human epidermis models to assess the potential of a substance to cause skin irritation or corrosion.
Experimental Protocol:
-
Tissue Preparation: Reconstructed human epidermis tissues are cultured to form a stratified, differentiated epidermis.
-
Substance Application: A small amount of this compound is applied topically to the tissue surface.
-
Incubation: The treated tissues are incubated for a defined period.
-
Viability Assessment: After exposure, the tissue viability is determined using a cell viability assay (e.g., MTT assay). A reduction in viability below a certain threshold indicates irritation or corrosion potential.
In Vitro Mammalian Cell Gene Mutation Test (OECD Guideline 476)
This assay evaluates the potential of a substance to induce gene mutations in cultured mammalian cells.
Experimental Protocol:
-
Cell Culture: Use a suitable mammalian cell line (e.g., mouse lymphoma L5178Y cells).
-
Exposure: Treat the cells with various concentrations of this compound, with and without metabolic activation (S9 mix).
-
Mutation Expression: Culture the cells for a period to allow for the expression of any induced mutations.
-
Selection: Plate the cells in a selective medium that allows only mutant cells to grow.
-
Colony Counting: Count the number of mutant colonies to determine the mutation frequency. An increase in mutation frequency compared to controls indicates mutagenic potential.
Visualizing the Path to a Comprehensive Safety Profile
General Toxicity Testing Workflow
The following diagram illustrates a logical workflow for the comprehensive toxicological assessment of a research chemical like this compound, starting from in vitro screening and progressing to more complex in vivo studies if warranted.
Caption: A generalized workflow for the safety and toxicity assessment of a research chemical.
Signaling Pathways and Mechanisms of Toxicity
Currently, there is no information in the scientific literature describing the specific signaling pathways that may be affected by this compound or the molecular mechanisms underlying any potential toxicity. Research in this area would be necessary to understand its biological interactions at a subcellular level.
Conclusion
The available data on the safety and toxicity of this compound is exceedingly limited. While it is not currently classified as a hazardous substance, the lack of empirical data necessitates a cautious approach to its handling. Researchers and drug development professionals should operate under the assumption of potential hazards, employing appropriate personal protective equipment and engineering controls. To ensure a comprehensive understanding of its safety profile, further toxicological studies following standardized guidelines are strongly recommended. This will not only safeguard laboratory personnel but also ensure the integrity of experimental data where cellular health is a critical parameter.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound *CAS 5873-16-5* | AAT Bioquest [aatbio.com]
- 3. biotium.com [biotium.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. lobachemie.com [lobachemie.com]
- 6. Phototoxic reaction to xanthene dyes induced by visible light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Toxicity of Xanthene Food Dyes by Inhibition of Human Drug-Metabolizing Enzymes in a Noncompetitive Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oecd.org [oecd.org]
- 9. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 10. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 11. scispace.com [scispace.com]
Methodological & Application
Application Notes and Protocols for Intravenous Injection of Sulforhodamine G in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulforhodamine G is a water-soluble, fluorescent dye that serves as a valuable polar tracer in biomedical research.[1][2] Its high fluorescence and stability make it an excellent candidate for in vivo imaging studies, particularly for visualizing vascular structures and, due to its eventual uptake by astrocytes, for studying this glial cell population.[3][4] This document provides a detailed protocol for the preparation and intravenous (IV) administration of this compound in mice, along with important considerations for experimental design and data interpretation.
When administered intravenously, this compound initially remains within the vasculature, allowing for high-contrast imaging of blood vessels.[4] Over time, it crosses the blood-brain barrier and is taken up by astrocytes, enabling the study of their morphology and distribution.[4] The dye's favorable spectral properties make it well-suited for various fluorescence microscopy techniques.
Data Presentation
This compound Properties
| Property | Value | Reference |
| Molecular Weight | 530.6 g/mol | [2] |
| Excitation Maximum (λex) | 529 nm | [2] |
| Emission Maximum (λem) | 548 nm | [2] |
| Solubility | Water | [2] |
Recommended Injection Parameters for Mice
| Parameter | Recommendation | Reference |
| Dosage | 20 mg/kg | [3][4] |
| Vehicle | Sterile 0.9% Saline or PBS | [5] |
| Concentration | 10 mg/mL | [5] |
| Injection Volume | 100 µL for a 25g mouse (adjust based on weight) | [5] |
| Needle Size | 27-30G | [6] |
| Injection Route | Lateral tail vein | [6] |
Experimental Protocols
Preparation of this compound Solution for Injection
This protocol details the preparation of a sterile this compound solution suitable for intravenous injection in mice.
Materials:
-
This compound powder
-
Sterile 0.9% saline or phosphate-buffered saline (PBS)
-
Sterile, RNase/DNase-free microcentrifuge tubes or vials
-
Vortex mixer
-
0.22 µm sterile syringe filter
-
Sterile syringes and needles
Procedure:
-
Calculate the required amount of this compound: Based on the desired dosage (e.g., 20 mg/kg) and the number and weight of the mice to be injected, calculate the total mass of this compound needed.
-
Prepare the injection solution:
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube or vial.
-
Add the appropriate volume of sterile 0.9% saline or PBS to achieve the desired final concentration (e.g., 10 mg/mL).[5]
-
Vortex the solution until the this compound is completely dissolved. The solution should be clear and free of any particulates.
-
-
Sterile filter the solution:
-
Draw the this compound solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the syringe.
-
Carefully push the solution through the filter into a new sterile vial. This step is crucial to remove any potential microbial contamination.[5]
-
-
Storage:
-
For immediate use, the sterile solution can be stored at 2-8°C, protected from light.
-
For long-term storage, aliquot the solution into smaller, single-use volumes and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Intravenous Injection Procedure in Mice
This protocol outlines the steps for administering the prepared this compound solution via the lateral tail vein of a mouse.
Materials:
-
Mouse restraint device
-
Heat lamp or warming pad
-
70% ethanol (B145695) or isopropanol (B130326) wipes
-
Prepared sterile this compound solution
-
Insulin syringe or similar with a 27-30G needle
-
Gauze pads
Procedure:
-
Animal Preparation:
-
Properly restrain the mouse using a suitable restraint device.
-
To facilitate vein dilation and improve visualization, warm the mouse's tail using a heat lamp or by placing the tail in warm water for a few minutes.[7]
-
-
Vein Identification and Preparation:
-
Position the tail so that one of the lateral veins is clearly visible.
-
Gently wipe the injection site with a 70% alcohol wipe to clean the area.
-
-
Injection:
-
With the bevel of the needle facing up, carefully insert the needle into the lateral tail vein at a shallow angle.
-
A successful insertion may be indicated by a small flash of blood in the needle hub.
-
Slowly and steadily inject the this compound solution. There should be no resistance during injection. If resistance is felt or a subcutaneous bleb forms, the needle is not in the vein. In this case, withdraw the needle and attempt the injection at a more proximal site on the tail.
-
-
Post-Injection Care:
-
After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with a gauze pad to prevent bleeding.
-
Monitor the mouse for a few minutes to ensure hemostasis and for any immediate adverse reactions.
-
Return the mouse to its cage and continue to monitor for any signs of distress.
-
Safety and Toxicity Considerations
While related compounds like Sulforhodamine B have a high oral LD50, suggesting low acute toxicity, the toxicological properties of this compound have not been extensively investigated.[4][8] A study on a derivative of the related Sulforhodamine 101 showed no signs of toxicity at the tested dose.[9] However, it is recommended to handle this compound with caution, using appropriate personal protective equipment (PPE), including gloves and safety glasses.[8] Researchers should be aware of the potential for unknown hazards and conduct their own risk assessments.
Pharmacokinetics and Biodistribution
Visualizations
Experimental Workflow
Caption: Workflow for this compound intravenous injection in mice.
Logical Relationships in Protocol Development
References
- 1. This compound *CAS 5873-16-5* | AAT Bioquest [aatbio.com]
- 2. biotium.com [biotium.com]
- 3. Specific In Vivo Staining of Astrocytes in the Whole Brain after Intravenous Injection of Sulforhodamine Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Specific In Vivo Staining of Astrocytes in the Whole Brain after Intravenous Injection of Sulforhodamine Dyes | PLOS One [journals.plos.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. Dosimetry and Toxicity Studies of the Novel Sulfonamide Derivative of Sulforhodamine 101([18F]SRF101) at a Preclinical Level - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sulforhodamine G Astrocyte Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulforhodamine G (SRG) is a red fluorescent dye that has emerged as a valuable tool for the selective labeling of astrocytes in both in vivo and ex vivo preparations.[1][2] As a member of the sulforhodamine family, which also includes the more extensively characterized Sulforhodamine 101 (SR101) and Sulforhodamine B (SRB), SRG offers a robust and specific method for visualizing astrocyte morphology, their processes, and their spatial relationships with other neural and vascular elements.[1][3] Its high water solubility and strong fluorescence make it particularly well-suited for advanced microscopy techniques, including two-photon laser scanning microscopy (TPLSM), enabling deep-tissue imaging of astrocytes within the complex environment of the brain.[1][2]
These application notes provide detailed protocols for the use of this compound in staining astrocytes in acute brain slices and for in vivo imaging, along with quantitative data, a troubleshooting guide, and a workflow diagram to assist researchers in successfully applying this technique.
Data Presentation
The following table summarizes key quantitative parameters associated with sulforhodamine-based astrocyte staining, compiled from studies using SRG and its close analogs, SR101 and SRB.
| Parameter | In Vitro (Acute Brain Slices) | In Vivo (Intravenous Injection) | Reference(s) |
| Dye Concentration | 1 µM | 20 mg/kg | [1][4] |
| Incubation/Circulation Time | 15-20 minutes | 30-90 minutes | [1][4] |
| Washout/Clearance Time | 10 minutes | >90 minutes (for vascular clearance) | [1][4] |
| Imaging Depth | Up to 80 µm (with incubation) | Up to 500 µm | [1] |
| Staining Specificity | Predominantly astrocytes; potential for neuronal staining at the slice surface. | Highly specific to astrocytes. | [1] |
| Two-Photon Excitation Max. | ~800-820 nm (inferred from SRB) | ~800-820 nm (inferred from SRB) | [1][5][6] |
| Emission Maximum | ~548-552 nm | ~548-552 nm | [7][8][9] |
Experimental Protocols
Protocol 1: Staining of Astrocytes in Acute Brain Slices
This protocol is adapted from established methods for sulforhodamine staining of astrocytes in freshly prepared brain slices.[4][10]
Materials:
-
This compound (SRG)
-
Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O₂ / 5% CO₂
-
Brain slicing apparatus (e.g., vibratome)
-
Incubation chamber
-
Fluorescence microscope (confocal or two-photon recommended)
Procedure:
-
Slice Preparation: Prepare acute brain slices (200-300 µm thick) from the brain region of interest using a vibratome in ice-cold, oxygenated aCSF.
-
Recovery: Allow slices to recover in oxygenated aCSF at 34°C for at least 30 minutes.
-
Staining Solution Preparation: Prepare a 1 µM solution of this compound in oxygenated aCSF.
-
Incubation: Transfer the recovered brain slices to the SRG staining solution and incubate for 15-20 minutes at 34°C.[4]
-
Washout: After incubation, transfer the slices to fresh, oxygenated aCSF for a 10-minute washout period at 34°C to remove excess dye from the extracellular space.[4]
-
Imaging: Mount the slices in a recording chamber perfused with oxygenated aCSF. Visualize the stained astrocytes using fluorescence microscopy. For two-photon microscopy, an excitation wavelength of approximately 800-820 nm is recommended.[1][5][6]
Protocol 2: In Vivo Staining of Astrocytes via Intravenous Injection
This protocol describes a non-invasive method for staining astrocytes throughout the brain in live animals.[1][2]
Materials:
-
This compound (SRG)
-
Sterile saline (0.9% NaCl)
-
Animal model (e.g., rat or mouse)
-
Intravenous injection equipment (e.g., tail vein catheter)
-
Two-photon laser scanning microscope (TPLSM)
Procedure:
-
Dye Preparation: Dissolve this compound in sterile saline to a final concentration for a dosage of 20 mg/kg body weight.[1]
-
Animal Preparation: Anesthetize the animal and prepare for intravenous injection (e.g., via the tail vein).
-
Intravenous Injection: Slowly inject the prepared this compound solution.
-
Dye Circulation and Uptake: Allow the dye to circulate and be taken up by astrocytes. At approximately 10 minutes post-injection, blood vessels will be brightly stained. By 40 minutes, both blood vessels and astrocytes will be visible. After 90 minutes, the dye will have largely cleared from the vasculature, leaving astrocytes specifically stained.[1][5]
-
In Vivo Imaging: Position the animal under a two-photon microscope. Use an excitation wavelength of around 800-820 nm to visualize the SRG-labeled astrocytes. Imaging can be performed for several hours post-injection.[1][5][6]
Mandatory Visualization
Experimental Workflow for In Vitro Astrocyte Staining
Caption: Workflow for this compound staining of astrocytes in acute brain slices.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Weak or No Staining | - Insufficient dye concentration.- Inadequate incubation time.- Photobleaching. | - Increase this compound concentration incrementally.- Extend the incubation period.- Minimize exposure to excitation light and use an anti-fade mounting medium if applicable.[11] |
| High Background Fluorescence | - Incomplete washout of the dye.- Autofluorescence of the tissue.- Use of plastic-bottom imaging dishes. | - Ensure the washout step is performed thoroughly with fresh aCSF.- Image an unstained control sample to determine the level of autofluorescence.- Use glass-bottom imaging dishes to reduce background fluorescence.[11] |
| Non-specific Staining (e.g., Neurons) | - Dye concentration is too high.- Prolonged incubation time.- Damaged cells at the slice surface (for in vitro). | - Reduce the concentration of this compound.- Decrease the incubation time.- Image deeper into the slice, away from the cut surface where neuronal damage is more likely.[1] |
| Difficulty Visualizing Fine Astrocyte Processes | - Low signal-to-noise ratio.- Limitations of the imaging system. | - Optimize imaging parameters (e.g., laser power, detector gain).- Use a high-resolution imaging modality such as two-photon microscopy. |
References
- 1. Specific In Vivo Staining of Astrocytes in the Whole Brain after Intravenous Injection of Sulforhodamine Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Active Sulforhodamine 101 Uptake into Hippocampal Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Specific In Vivo Staining of Astrocytes in the Whole Brain after Intravenous Injection of Sulforhodamine Dyes | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. Spectrum [this compound] | AAT Bioquest [aatbio.com]
- 8. biotium.com [biotium.com]
- 9. Absorption [this compound] | AAT Bioquest [aatbio.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Sulforhodamine G in Blood-Brain Barrier Permeability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside. Assessing the integrity of the BBB is crucial in neuroscience research and in the development of drugs targeting the CNS. Sulforhodamine G is a water-soluble, fluorescent dye that serves as a reliable and inert vascular tracer for evaluating BBB permeability.[1] Under normal physiological conditions, this compound is confined to the bloodstream due to its membrane-impermeant nature.[2] However, in instances of BBB disruption, it extravasates into the brain parenchyma, allowing for the quantification of barrier leakage.
Initially after intravenous injection, this compound acts as a bright vascular tracer, ideal for visualizing blood vessels and assessing the integrity of the blood-brain barrier.[1] Over time, the dye can cross a compromised BBB and is taken up by astrocytes, which can also be a subject of study.[1] This document provides detailed protocols for the preparation and administration of this compound for in vivo BBB permeability studies in rodent models, as well as methods for the quantification of its extravasation.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Weight | ~552.6 g/mol | N/A |
| Excitation Wavelength (λex) | ~529 nm | [3] |
| Emission Wavelength (λem) | ~548 nm | [3] |
| Solubility | Water-soluble | [1] |
| Cell Permeability | Membrane impermeant | [2][3] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intravenous Injection
This protocol details the preparation of a sterile this compound solution suitable for intravenous administration in rodents.[1]
Materials:
-
This compound powder
-
Sterile 0.9% saline solution or sterile phosphate-buffered saline (PBS)
-
0.22 µm sterile syringe filter
-
Sterile vials for storage
-
Vortex mixer and/or sonicator
Procedure:
-
Calculate the required amount: Determine the total amount of this compound needed based on the body weight of the animal and the desired dosage. A typical dosage used for in vivo imaging and permeability studies is 20 mg/kg.[1]
-
Prepare the solution: Prepare a stock solution of this compound by dissolving the calculated amount of powder in sterile 0.9% saline or PBS. A common final concentration for the injection solution is 10 mg/ml.[1]
-
Ensure complete dissolution: Vortex the solution thoroughly. If necessary, use a sonicator to aid in the complete dissolution of the dye.
-
Sterilization: Sterilize the this compound solution by passing it through a 0.22 µm sterile syringe filter into a sterile vial.[1]
-
Storage: For short-term use, store the sterile solution at 4°C, protected from light. For long-term storage, it is recommended to aliquot the solution into smaller, single-use volumes and store at -20°C.[1]
Protocol 2: In Vivo Blood-Brain Barrier Permeability Assay in Mice
This protocol describes a quantitative method to assess BBB permeability in mice using this compound as the fluorescent tracer. The methodology is adapted from a robust and validated protocol for fluorescent tracers.[4]
Materials:
-
Prepared sterile this compound solution (10 mg/ml)
-
Anesthetic (e.g., Ketamine/Xylazine cocktail)
-
Sterile PBS
-
4% Paraformaldehyde (PFA) in PBS (for tissue fixation, optional)
-
Tissue homogenizer
-
Microplate reader with appropriate fluorescence filters
Procedure:
-
Animal Preparation and Injection:
-
Anesthetize the mouse using an appropriate anesthetic regimen.
-
Inject the this compound solution intravenously (e.g., via the tail vein) at a dosage of 20 mg/kg body weight.[1]
-
Allow the tracer to circulate for a defined period (e.g., 30-60 minutes). This time can be adjusted based on the experimental model of BBB disruption.
-
-
Perfusion and Tissue Collection:
-
After the circulation period, perform transcardial perfusion with ice-cold sterile PBS to remove the tracer from the vascular compartment.
-
Following perfusion, decapitate the animal and carefully dissect the brain. Other organs can also be collected for comparison.
-
-
Tissue Homogenization:
-
Weigh the collected brain tissue.
-
Homogenize the brain tissue in a known volume of PBS.
-
-
Quantification of Extravasated this compound:
-
Centrifuge the tissue homogenate to pellet cellular debris.
-
Transfer the supernatant to a 96-well plate.
-
Measure the fluorescence of the supernatant using a microplate reader with excitation and emission wavelengths appropriate for this compound (Ex: ~529 nm, Em: ~548 nm).[3]
-
To normalize the data, a blood sample can be collected just before perfusion to measure the serum fluorescence of the tracer.
-
-
Calculation of Permeability Index:
-
A permeability index can be calculated to quantify the extent of BBB disruption. The following formula provides a normalized value that is comparable across different experiments:[4] Permeability Index = (Fluorescence per gram of brain tissue) / (Fluorescence per µl of serum)
-
Data Presentation
While specific quantitative data for this compound permeability under various conditions of BBB disruption are not extensively published, the following table provides a comparative overview of permeability data for other commonly used fluorescent tracers in rodent models of neurological injury. This can serve as a reference for expected outcomes in similar experimental setups.
| Tracer | Molecular Weight (kDa) | Animal Model | Condition | Permeability Change (relative to control) | Reference |
| Sodium Fluorescein | 0.376 | Rat | Stroke (MCAO) | Increased extravasation | [5] |
| Evans Blue (bound to albumin) | ~69 | Rat | Sepsis | Increased extravasation in hippocampus and prefrontal cortex | [6] |
| FITC-Dextran | 70 | Mouse | Toxin-induced BBB disruption | Increased parenchymal accumulation | [7] |
| Alexa Fluor 680-Dextran | 10 | Rat | Traumatic Brain Injury (CCI) | Significant increase in signal intensity in injured hemisphere | [8] |
Visualizations
Experimental Workflow for this compound BBB Permeability Assay
Caption: Workflow for the in vivo blood-brain barrier permeability assay using this compound.
Logical Relationship of BBB Disruption and Tracer Extravasation
Caption: The relationship between BBB integrity and this compound extravasation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biotium.com [biotium.com]
- 4. An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Blood-Brain Barrier (BBB) Permeability and Transport Measurement In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Decade of Blood-Brain Barrier Permeability Assays: Revisiting Old Traumatic Brain Injury Rat Data for New Insights and Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sulforhodamine G in Two-Photon Microscopy of Brain Vasculature
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Sulforhodamine G (SRG) as a fluorescent tracer for in vivo two-photon microscopy of the brain vasculature. This compound, a highly water-soluble red fluorescent dye, serves as an excellent tool for high-resolution imaging of cerebral blood vessels, assessment of blood-brain barrier (BBB) integrity, and dynamic studies of cerebral blood flow.
Introduction
This compound belongs to the sulforhodamine family of dyes, which are known for their bright fluorescence and high two-photon absorption cross-section, making them ideal for deep-tissue imaging with two-photon laser scanning microscopy (TPLSM).[1] When administered intravenously, this compound initially remains within the bloodstream, acting as an inert and bright vascular tracer.[1] This initial phase allows for detailed visualization of the intricate network of cerebral blood vessels. Over time, the dye may cross the blood-brain barrier and be taken up by astrocytes, providing a secondary window for imaging these glial cells.[1]
These protocols focus on the initial vascular phase of imaging, providing detailed methodologies for dye preparation, administration, and subsequent two-photon imaging to achieve high-contrast visualization of the brain's vascular network.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of this compound and related dyes in two-photon brain imaging.
Table 1: this compound Properties
| Property | Value | Reference |
| Molecular Weight | 530.6 g/mol | [2] |
| One-Photon Excitation (λex) | 529 nm | [2] |
| One-Photon Emission (λem) | 548 nm | [2] |
| Solubility | Highly water-soluble | [2] |
| Cell Permeability | Membrane impermeant | [2] |
Table 2: Recommended in vivo Concentrations and Administration
| Dye | Animal Model | Administration Route | Recommended Concentration/Dosage | Notes | Reference |
| This compound (SRG) | Rats, Mice | Intravenous (IV) | 20 mg/kg | Similar staining to SRB at this dosage. Initially labels vasculature, later astrocytes. | [3] |
| Sulforhodamine B (SRB) | Rats, Mice | Intravenous (IV) | 20 mg/kg | Initially labels vasculature, later astrocytes. | [3][4] |
| Sulforhodamine 101 (SR101) | Rats, Mice | Intravenous (IV) | 20 mg/kg | Similar staining to SRB and SRG at this dosage. | [3] |
| Sulforhodamine 101 (SR101) | Rodents | Topical Application | 100 µM - 1 mM | For local astrocyte staining. | [4][5] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intravenous Injection
Materials:
-
This compound (powder)
-
Sterile saline solution (0.9% NaCl) or Phosphate-Buffered Saline (PBS), pH 7.4
-
Vortex mixer
-
Sterile microcentrifuge tubes
-
Syringe filters (0.22 µm pore size)
-
Sterile syringes and needles
Procedure:
-
Calculate the required amount of this compound: Based on the animal's body weight and the recommended dosage of 20 mg/kg, calculate the total mass of SRG needed.
-
Prepare the stock solution: It is recommended to first prepare a concentrated stock solution (e.g., 10-20 mg/mL) by dissolving the calculated amount of this compound powder in a small volume of sterile saline or PBS.
-
Ensure complete dissolution: Vortex the solution thoroughly to ensure the dye is completely dissolved. Gentle warming may aid in dissolution, but avoid overheating.
-
Sterile filter the solution: To prevent any potential complications from undissolved particles or microbial contamination, filter the this compound solution through a 0.22 µm syringe filter into a sterile microcentrifuge tube.
-
Dilute to the final injection volume: Based on the desired injection volume for the animal (typically 100-200 µL for a mouse), dilute the stock solution with sterile saline or PBS to the final concentration.
-
Storage: The prepared solution can be stored protected from light at 4°C for a short period. For longer-term storage, consult the manufacturer's recommendations.
Protocol 2: Animal Preparation and Intravenous Administration
Materials:
-
Anesthetized animal (e.g., mouse or rat)
-
Heating pad to maintain body temperature (37°C)
-
Stereotaxic frame (optional, for head fixation)
-
Catheter for tail vein injection (recommended for precise delivery) or a sterile insulin (B600854) syringe
-
Prepared this compound solution
Procedure:
-
Anesthetize the animal: Use an appropriate anesthetic regimen (e.g., isoflurane) and ensure a stable plane of anesthesia throughout the experiment.
-
Maintain body temperature: Place the animal on a heating pad to maintain its core body temperature at 37°C.
-
Prepare the injection site: For tail vein injection, gently warm the tail to dilate the blood vessels.
-
Administer this compound: Slowly inject the prepared this compound solution (20 mg/kg) intravenously via the tail vein. Immediate imaging of the vasculature can commence following injection.
Protocol 3: Two-Photon Microscopy of Brain Vasculature
Materials:
-
Two-photon microscope equipped with a femtosecond laser (e.g., Ti:Sapphire laser)
-
Water-immersion objective (e.g., 20x or 40x)
-
Appropriate emission filters for red fluorescence detection
-
Animal with a cranial window preparation
Procedure:
-
Mount the animal: Secure the anesthetized animal on the microscope stage. If a cranial window has been implanted, ensure it is clean and accessible.
-
Position the objective: Lower the water-immersion objective onto the cranial window with a drop of saline or water.
-
Set the laser wavelength: Tune the two-photon laser to an appropriate excitation wavelength for this compound. While the optimal two-photon excitation peak for SRG is not extensively documented, a starting point based on related dyes like SR101 would be in the range of 800-900 nm.[6] Empirical optimization may be necessary.
-
Image acquisition:
-
Immediately after intravenous injection of this compound, the brain vasculature will be brightly fluorescent.
-
Acquire z-stacks to reconstruct the 3D architecture of the blood vessels.
-
Time-lapse imaging can be performed to study blood flow dynamics and vessel permeability.
-
-
Imaging Timeline:
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. biotium.com [biotium.com]
- 3. Specific In Vivo Staining of Astrocytes in the Whole Brain after Intravenous Injection of Sulforhodamine Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Specific In Vivo Staining of Astrocytes in the Whole Brain after Intravenous Injection of Sulforhodamine Dyes | PLOS One [journals.plos.org]
Application Notes and Protocols for Neuronal Tracing with Sulforhodamine G
Topic: Anterograde and Retrograde Neuronal Tracing with Sulforhodamine G
Audience: Researchers, scientists, and drug development professionals.
Note to the Reader: While this compound is recognized as a water-soluble, fluorescent polar tracer applicable for studies of cell morphology and neuronal communication, detailed and specific protocols for its use in anterograde and retrograde neuronal tracing are not extensively documented in the provided search results.[1] The following application notes and protocols are synthesized from general principles of neuronal tracing, information on related sulforhodamine dyes like Sulforhodamine 101 (SR101) and Sulforhodamine B (SRB), and standard histological techniques.[2][3][4][5] These guidelines are intended to serve as a starting point for researchers to develop specific protocols for their experimental needs.
Introduction to this compound as a Neuronal Tracer
This compound is a red fluorescent dye that is highly soluble in water, a characteristic that makes it suitable for use as a polar tracer in biological systems.[1] Like other dyes in the sulforhodamine family, it can be used to study cell morphology and cell-to-cell communication.[1] Its application as a neuronal tracer relies on its uptake by neurons and subsequent transport along axons.
Anterograde Tracing is a method used to trace the path of axonal projections from their origin in the cell body (soma) to their termination at the synapse.[6] In this process, the tracer is taken up by the neuronal soma and transported down the axon.
Retrograde Tracing , conversely, is used to identify the origin of neural projections. The tracer is applied to the axon terminals and transported back to the cell body.[6]
The combination of these techniques allows for the detailed mapping of neural circuits within the nervous system.[6][7]
Properties of this compound
| Property | Value | Reference |
| CAS Number | 5873-16-5 | [1][8] |
| Molecular Weight | 530.6 g/mol | [1] |
| Excitation Maximum (λex) | 529 nm | [1] |
| Emission Maximum (λem) | 548 nm | [1] |
| Solubility | High in water | [1] |
| Cell Permeability | Membrane impermeant (requires injection) | [1] |
| Color | Red | [1] |
| pH Dependence | Absorption and fluorescence are not pH-dependent in the range of 3 to 10. | [8] |
Experimental Protocols
The following are generalized protocols that can be adapted for the use of this compound in neuronal tracing studies.
I. Tracer Preparation
-
Reconstitution: Prepare a stock solution of this compound by dissolving it in sterile, distilled water or a physiological buffer (e.g., phosphate-buffered saline, PBS). The concentration of the stock solution can be prepared based on the desired final injection concentration.
-
Working Solution: Dilute the stock solution to the desired working concentration for injection. While specific concentrations for this compound in neuronal tracing are not well-established, concentrations used for related dyes like SR101 for in vivo staining range from micromolar to millimolar concentrations, depending on the application and delivery method.[2][3] For direct injection into brain tissue, a lower concentration may be sufficient.
II. Tracer Injection (In Vivo)
This protocol is a general guideline for tracer injection into the brain of a live animal model. All procedures should be performed under sterile conditions and in accordance with institutional animal care and use guidelines.
-
Anesthesia and Stereotaxic Surgery:
-
Anesthetize the animal using an approved anesthetic agent.
-
Place the animal in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Identify the target brain region using stereotaxic coordinates.
-
Drill a small burr hole in the skull over the target injection site.
-
-
Tracer Injection:
-
Use a microsyringe or a glass micropipette connected to a microinjection pump to deliver the this compound solution.
-
Slowly lower the injection needle or pipette to the desired depth in the brain.
-
Inject a small volume of the tracer solution (typically in the nanoliter to microliter range) over a period of several minutes to minimize tissue damage and ensure localized delivery.
-
After the injection is complete, leave the needle or pipette in place for a few minutes to prevent backflow of the tracer upon withdrawal.
-
Slowly withdraw the needle or pipette.
-
-
Post-Operative Care:
-
Suture the scalp incision.
-
Provide post-operative analgesia and monitor the animal during recovery.
-
III. Survival Period and Axonal Transport
The time allowed for the tracer to be transported along the axons is a critical parameter. This survival period can range from a few hours to several days, depending on the length of the neural pathway being studied and the rate of axonal transport.
IV. Tissue Processing and Histology
-
Perfusion and Fixation:
-
At the end of the survival period, deeply anesthetize the animal.
-
Perform transcardial perfusion with a physiological saline solution followed by a fixative, such as 4% paraformaldehyde in phosphate (B84403) buffer. Fixation is crucial for preserving tissue morphology.[9]
-
-
Tissue Collection and Post-Fixation:
-
Carefully dissect the brain or tissue of interest.
-
Post-fix the tissue in the same fixative for a period of several hours to overnight at 4°C.
-
-
Cryoprotection (for frozen sections):
-
Transfer the fixed tissue to a solution of 30% sucrose (B13894) in phosphate buffer and allow it to equilibrate until it sinks. This step is important to prevent ice crystal formation during freezing.
-
-
Sectioning:
-
The tissue can be sectioned using a vibratome or a cryostat.
-
Collect sections of the desired thickness (e.g., 30-50 µm).
-
-
Mounting and Coverslipping:
-
Mount the sections on glass slides.
-
Coverslip the sections using an appropriate mounting medium.
-
V. Imaging and Analysis
-
Fluorescence Microscopy:
-
Visualize the labeled neurons and their projections using a fluorescence microscope equipped with filters appropriate for the excitation and emission spectra of this compound (Excitation: ~529 nm, Emission: ~548 nm).[1]
-
Confocal or two-photon microscopy can provide high-resolution images of the labeled structures.
-
-
Data Analysis:
-
Analyze the images to map the distribution of labeled cell bodies (retrograde tracing) or axon terminals (anterograde tracing).
-
Image analysis software can be used to reconstruct neural pathways and quantify the extent of labeling.
-
Visualizations
Caption: Principles of Anterograde and Retrograde Neuronal Tracing.
Caption: General Experimental Workflow for Neuronal Tracing.
Combining with Other Techniques
To gain more specific insights into the neurochemical identity of the traced pathways, this compound tracing can potentially be combined with immunocytochemistry.[7][10] This would involve performing immunohistochemical staining on the sections after imaging the this compound signal to identify specific neurotransmitters, enzymes, or other cellular markers within the labeled neurons.
Limitations and Considerations
-
Specificity: The specificity of this compound for neuronal uptake versus glial uptake in a direct injection paradigm for tracing purposes needs to be empirically determined. Related dyes like SR101 are known to be preferentially taken up by astrocytes.[3][11][12]
-
Toxicity: The potential neurotoxicity of this compound at the concentrations required for neuronal tracing should be evaluated.
-
Quantitative Data: As of this writing, there is a lack of published quantitative data on the efficiency of this compound as an anterograde or retrograde tracer, such as transport distance over time or labeling density. Researchers will need to optimize these parameters for their specific experimental models and pathways of interest.
References
- 1. biotium.com [biotium.com]
- 2. researchgate.net [researchgate.net]
- 3. Limitations of Sulforhodamine 101 for Brain Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vivo staining of neocortical astrocytes via the cerebral microcirculation using sulforhodamine B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anterograde tracing - Wikipedia [en.wikipedia.org]
- 7. Anterograde & Retrograde Tracing - Creative Biolabs [neurost.creative-biolabs.com]
- 8. This compound *CAS 5873-16-5* | AAT Bioquest [aatbio.com]
- 9. ihisto.io [ihisto.io]
- 10. Retrograde and anterograde tracing combined with transmitter identification and electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sulforhodamine 101 as a specific marker of astroglia in the neocortex in vivo | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Sulforhodamine G as a Fluid-Phase Marker in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulforhodamine G is a water-soluble, fluorescent dye that is cell-impermeant under normal physiological conditions. Its high water solubility and stable fluorescence make it an excellent choice as a polar tracer for visualizing and quantifying fluid-phase endocytosis in cell culture. This document provides detailed application notes and protocols for the effective use of this compound as a fluid-phase marker in live-cell imaging studies.
Properties of this compound
This compound's spectral properties are crucial for designing imaging experiments. Below is a summary of its key characteristics.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~529-531 nm | [1][2] |
| Emission Maximum (λem) | ~548-552 nm | [1][2] |
| Molecular Weight | ~530.6 g/mol | |
| Solubility | High in water | |
| Cell Permeability | Impermeant to live cells with intact membranes |
Comparison with Other Common Fluid-Phase Markers
This compound offers distinct advantages over other commonly used fluid-phase markers. A comparison of their key properties is presented below.
| Feature | This compound | Dextran-FITC | Lucifer Yellow CH |
| Molecular Weight | Low | High (variable) | Low |
| Photostability | Good | Moderate | Moderate |
| pH Sensitivity | Low | Moderate | Low |
| Fixability | Not well-documented | Fixable (amine-reactive dextrans) | Fixable |
| Primary Application | Real-time fluid-phase uptake | Pulse-chase experiments, long-term tracking | Neuronal tracing, gap junction studies |
Experimental Protocols
Protocol 1: Live-Cell Imaging of Fluid-Phase Endocytosis
This protocol outlines the steps for visualizing the internalization of this compound in real-time in cultured mammalian cells.
Materials:
-
This compound powder
-
Phosphate-Buffered Saline (PBS), sterile
-
Complete cell culture medium appropriate for the cell line
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM with HEPES)
-
Cultured cells on glass-bottom dishes or chamber slides
-
Fluorescence microscope equipped for live-cell imaging with appropriate filter sets (e.g., TRITC/Rhodamine)
Procedure:
-
Cell Preparation:
-
Plate cells on glass-bottom dishes or chamber slides to achieve 50-70% confluency on the day of the experiment.
-
Ensure cells are healthy and adherent.
-
-
Preparation of this compound Stock Solution:
-
Prepare a 1-10 mg/mL stock solution of this compound in sterile PBS or water.
-
Vortex to dissolve completely.
-
Sterile-filter the stock solution using a 0.22 µm syringe filter.
-
Store the stock solution at 4°C, protected from light.
-
-
Staining of Cells:
-
Prepare a working solution of this compound in pre-warmed (37°C) live-cell imaging medium. The optimal concentration should be determined empirically for each cell type and experimental setup, but a starting range of 10-100 µg/mL is recommended.
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the this compound working solution to the cells.
-
-
Live-Cell Imaging:
-
Immediately place the dish on the microscope stage, which should be pre-heated to 37°C and supplied with 5% CO2.
-
Begin acquiring images using a suitable objective (e.g., 40x or 60x oil immersion).
-
Use a TRITC/Rhodamine filter set for visualization.
-
Acquire time-lapse images to observe the internalization of the dye into endocytic vesicles. The time interval will depend on the cell type and the dynamics of endocytosis but can range from every few seconds to every minute.
-
-
Data Analysis:
-
Analyze the time-lapse images to quantify the rate of uptake, number, and size of fluorescently labeled vesicles.
-
Protocol 2: Cytotoxicity Assessment of this compound
It is crucial to determine the potential cytotoxic effects of this compound at the concentrations used for live-cell imaging. The following is a recommended protocol to assess cytotoxicity.
Materials:
-
This compound
-
Cultured cells in a 96-well plate
-
Complete cell culture medium
-
Cell viability assay kit (e.g., MTT, PrestoBlue, or similar)
-
Plate reader
Procedure:
-
Cell Plating:
-
Seed cells into a 96-well plate at a density that will not reach confluency during the experiment.
-
-
Treatment:
-
Prepare a range of this compound concentrations in complete culture medium, bracketing the concentration you intend to use for imaging (e.g., 1, 10, 50, 100, 200 µg/mL).
-
Remove the medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium without dye).
-
-
Incubation:
-
Incubate the cells for a duration relevant to your imaging experiment (e.g., 1, 4, or 24 hours).
-
-
Cell Viability Assay:
-
After the incubation period, wash the cells with PBS.
-
Perform a cell viability assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of viable cells for each concentration relative to the vehicle control.
-
Determine the concentration at which this compound shows significant cytotoxicity.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for fluid-phase endocytosis analysis.
Signaling Pathways in Endocytosis
Fluid-phase endocytosis can occur through various mechanisms, each regulated by distinct signaling pathways. The primary pathways are macropinocytosis, clathrin-mediated endocytosis, and caveolae-mediated endocytosis.
Macropinocytosis Signaling Pathway
References
Application Notes and Protocols for Sulforhodamine G Staining of Fixed Tissue Sections
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulforhodamine G is a bright, water-soluble fluorescent dye that serves as a powerful tool for the total protein staining of fixed tissue sections. Belonging to the rhodamine family of dyes, it possesses negatively charged sulfonate groups that bind electrostatically to the positively charged amino acid residues of proteins under acidic conditions. This property allows for the straightforward and quantifiable visualization of overall tissue architecture and cellular density. The fluorescence intensity of this compound is directly proportional to the total protein content, making it a valuable method for assessing tissue morphology, comparing protein density across different regions, and as a counterstain in multiplex imaging studies. Its distinct spectral properties, with an excitation maximum around 529 nm and an emission maximum around 548 nm, allow for its integration into various fluorescence microscopy workflows.
This document provides a detailed protocol for the application of this compound staining on both formalin-fixed paraffin-embedded (FFPE) and frozen (cryosectioned) tissue sections.
Data Presentation
This compound Properties
| Property | Value | Reference |
| Excitation Maximum (λex) | ~529 nm | |
| Emission Maximum (λem) | ~548 nm | |
| Molecular Weight | 530.6 g/mol | |
| Appearance | Orange-red solid | |
| Solubility | Water |
Recommended Reagent Concentrations and Incubation Times
The following table provides recommended starting concentrations and incubation times. Note: These parameters may require optimization depending on the tissue type, thickness, and fixation method.
| Reagent/Step | Paraffin-Embedded Sections | Frozen Sections |
| Deparaffinization | ||
| Xylene | 2 x 10 minutes | N/A |
| 100% Ethanol | 2 x 10 minutes | N/A |
| 95% Ethanol | 5 minutes | N/A |
| 70% Ethanol | 5 minutes | N/A |
| 50% Ethanol | 5 minutes | N/A |
| Fixation | ||
| 10% Neutral Buffered Formalin | Perfusion or 4-24 hours immersion | 15 minutes post-sectioning |
| Staining | ||
| This compound Staining Solution | 0.05% - 0.2% (w/v) in 1% Acetic Acid | 0.05% - 0.2% (w/v) in 1% Acetic Acid |
| Staining Incubation Time | 30 - 60 minutes | 30 - 60 minutes |
| Washing | ||
| 1% Acetic Acid | 3 x 5 minutes | 3 x 5 minutes |
| Deionized Water | 2 x 2 minutes | 2 x 2 minutes |
Experimental Protocols
I. Protocol for Staining Formalin-Fixed Paraffin-Embedded (FFPE) Sections
This protocol outlines the steps for deparaffinizing, rehydrating, and staining FFPE tissue sections with this compound.
Materials:
-
This compound powder
-
Glacial Acetic Acid
-
Deionized Water
-
Xylene
-
Ethanol (100%, 95%, 70%, 50%)
-
Staining jars
-
Microscope slides with FFPE tissue sections
-
Coverslips
-
Aqueous mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene for 10 minutes. Repeat with fresh Xylene for another 10 minutes.
-
Immerse slides in 100% Ethanol for 10 minutes. Repeat with fresh 100% Ethanol for another 10 minutes.
-
Immerse slides in 95% Ethanol for 5 minutes.
-
Immerse slides in 70% Ethanol for 5 minutes.
-
Immerse slides in 50% Ethanol for 5 minutes.
-
Rinse slides thoroughly with deionized water.
-
-
Staining:
-
Prepare the this compound staining solution by dissolving 0.05g to 0.2g of this compound powder in 100 mL of 1% (v/v) acetic acid in deionized water.
-
Completely cover the tissue sections with the this compound staining solution.
-
Incubate for 30-60 minutes at room temperature in a dark, humidified chamber to prevent photobleaching and drying.
-
-
Washing:
-
Briefly rinse the slides in 1% acetic acid to remove the bulk of the staining solution.
-
Wash the slides in three changes of 1% acetic acid for 5 minutes each with gentle agitation. This step is crucial for removing unbound dye and reducing background.
-
Rinse the slides in two changes of deionized water for 2 minutes each to remove the acetic acid.
-
-
Mounting:
-
Carefully wipe away excess water from around the tissue section.
-
Mount the coverslip using an aqueous mounting medium.
-
Allow the slides to dry in the dark before imaging.
-
-
Imaging:
-
Visualize the staining using a fluorescence microscope with appropriate filters for this compound (Excitation: ~529 nm, Emission: ~548 nm).
-
II. Protocol for Staining Frozen (Cryosectioned) Sections
This protocol is for staining fresh frozen tissue sections that have been cut on a cryostat.
Materials:
-
This compound powder
-
Glacial Acetic Acid
-
Deionized Water
-
10% Neutral Buffered Formalin (NBF) or 4% Paraformaldehyde (PFA) in PBS
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Staining jars
-
Microscope slides with frozen tissue sections
-
Coverslips
-
Aqueous mounting medium
Procedure:
-
Tissue Section Preparation:
-
Cut frozen tissue blocks into 5-10 µm sections using a cryostat.
-
Mount the sections onto charged microscope slides.
-
Allow the slides to air dry for 30-60 minutes at room temperature.
-
-
Fixation:
-
Fix the tissue sections by immersing the slides in 10% NBF or 4% PFA for 15 minutes at room temperature.
-
Rinse the slides gently in two changes of PBS for 5 minutes each.
-
-
Staining:
-
Prepare the this compound staining solution as described in the FFPE protocol (0.05% - 0.2% w/v in 1% acetic acid).
-
Cover the tissue sections with the staining solution.
-
Incubate for 30-60 minutes at room temperature in a dark, humidified chamber.
-
-
Washing:
-
Briefly rinse the slides in 1% acetic acid.
-
Wash in three changes of 1% acetic acid for 5 minutes each with gentle agitation.
-
Rinse in two changes of deionized water for 2 minutes each.
-
-
Mounting:
-
Remove excess water and mount with an aqueous mounting medium.
-
Let the slides dry in a dark place.
-
-
Imaging:
-
Image using a fluorescence microscope with the appropriate filter set for this compound.
-
Mandatory Visualization
Experimental Workflow for this compound Staining
Caption: Workflow for this compound staining of FFPE and cryosections.
Live-Cell Imaging with Sulforhodamine G: A Detailed Method
Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Introduction
Sulforhodamine G is a water-soluble, red fluorescent dye belonging to the rhodamine family.[1] Its high water solubility and membrane impermeability make it an excellent polar tracer for a variety of live-cell imaging applications.[2] A key advantage of this compound is its stability across a broad pH range (3-10), ensuring consistent fluorescence in typical cell culture media and buffers.[3] This document provides a detailed overview of its properties, applications, and a comprehensive protocol for its use in assessing live-cell membrane integrity.
Physicochemical and Spectral Properties
This compound's spectral characteristics make it compatible with standard fluorescence microscopy setups. The following table summarizes its key quantitative properties.
| Property | Value | Reference |
| Excitation Maximum (λex) | 529 - 531 nm | [1][2] |
| Emission Maximum (λem) | 548 - 552 nm | [1][2][4] |
| Molar Extinction Coefficient | >65,000 cm⁻¹M⁻¹ | [1] |
| Molecular Weight | ~552.6 g/mol | [5] |
| Quantum Yield (Φ) | Data not readily available for this compound. For the related Sulforhodamine 101, the quantum yield is reported to be high (e.g., 0.9 in ethanol). | [6] |
| Solubility | High in water and aqueous buffers. | [2] |
| Cell Permeability | Membrane impermeant. | [2] |
Applications in Live-Cell Imaging
Due to its charge and hydrophilicity, this compound does not passively cross the intact plasma membranes of healthy cells. This property is leveraged in several key applications:
-
Cell Membrane Integrity and Viability Assays: It serves as a reliable marker for cells that have lost membrane integrity, a hallmark of cell death. Healthy cells exclude the dye, while cells with compromised membranes exhibit bright internal fluorescence.
-
Fluorescent Tracer: In studies of tissues or cell co-cultures, it can be used to label the extracellular space or identify leaky cells.
-
Neuronal Tracing: It is suitable for studying cell morphology and cell-to-cell communication in neuronal cultures.[2]
Detailed Protocol: Live-Cell Membrane Integrity Assay
This protocol provides a step-by-step method for assessing cell viability by monitoring plasma membrane integrity using this compound.
Materials:
-
This compound powder
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Cell culture medium appropriate for the cell type
-
Live cells cultured on an imaging-compatible plate or dish (e.g., glass-bottom dish)
-
Positive control for membrane permeability (e.g., digitonin (B1670571) or ethanol)
-
Fluorescence microscope with appropriate filter sets (e.g., for TRITC or similar red dyes)
Reagent Preparation:
-
1 mM this compound Stock Solution:
-
Calculate the required mass of this compound for a desired volume (Molecular Weight ~ 552.6 g/mol ).
-
Dissolve the powder in high-quality water or PBS to a final concentration of 1 mM.
-
Mix thoroughly by vortexing.
-
Store the stock solution at -20°C, protected from light.
-
-
Working Staining Solution (1-10 µM):
-
On the day of the experiment, dilute the 1 mM stock solution in a suitable imaging buffer (e.g., HBSS or phenol (B47542) red-free medium) to the desired final concentration. A starting concentration of 5 µM is recommended, but this should be optimized for your specific cell type and experimental conditions.
-
Experimental Procedure:
-
Cell Culture: Culture cells to the desired confluency on a suitable imaging vessel.
-
Experimental Treatment: If applicable, treat the cells with the experimental compound or condition being investigated. Include appropriate positive and negative controls.
-
Negative Control: Untreated cells or vehicle-treated cells.
-
Positive Control: Treat cells with a known membrane-permeabilizing agent (e.g., 50 µg/mL digitonin for 10-15 minutes or 70% ethanol (B145695) for 5 minutes) to induce cell death.
-
-
Staining:
-
Carefully remove the cell culture medium.
-
Gently wash the cells once with pre-warmed imaging buffer (e.g., HBSS).
-
Add the this compound working staining solution to the cells, ensuring the cell monolayer is completely covered.
-
Incubate for 5-15 minutes at room temperature or 37°C, protected from light. The optimal incubation time may vary between cell types.
-
-
Washing (Optional but Recommended):
-
For clearer imaging and reduced background fluorescence, you can gently wash the cells 1-2 times with fresh imaging buffer after incubation. This will remove any unbound dye from the extracellular medium.
-
-
Live-Cell Imaging:
-
Image the cells immediately using a fluorescence microscope.
-
Use a filter set appropriate for the excitation and emission spectra of this compound (Excitation ~530 nm, Emission ~550 nm).
-
Acquire both fluorescence and brightfield (or phase-contrast) images to correlate the fluorescent signal with cell morphology.
-
Expected Results: Healthy, live cells will show minimal to no intracellular fluorescence, while dead or dying cells with compromised membranes will exhibit bright red fluorescence.
-
Experimental Workflow and Visualization
The following diagrams illustrate the logical flow of a live-cell imaging experiment with this compound and the principle behind the membrane integrity assay.
References
- 1. This compound | 5873-16-5 | Benchchem [benchchem.com]
- 2. biotium.com [biotium.com]
- 3. This compound *CAS 5873-16-5* | AAT Bioquest [aatbio.com]
- 4. photochem.alfa-chemistry.com [photochem.alfa-chemistry.com]
- 5. This compound | C25H25N2NaO7S2 | CID 65196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. omlc.org [omlc.org]
Application Notes and Protocols for the Quantification of Sulforhodamine G Fluorescence in Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulforhodamine G is a water-soluble, red fluorescent dye widely utilized in biological research. Its strong fluorescence and excellent photostability make it a valuable tool for a variety of applications. In tissue analysis, this compound serves two primary purposes: as a general protein stain for the quantification of total protein content and as a vascular tracer to assess tissue perfusion and vascular permeability.[1][2] Its anionic nature allows it to bind electrostatically to basic amino acid residues in proteins under acidic conditions, providing a basis for quantitative analysis of cell mass or protein distribution.[3] Furthermore, when administered intravenously, this compound is initially confined to the vasculature, enabling the visualization and quantification of blood vessels and their integrity.[1][4] Disruption of vascular barriers, a hallmark of many pathological conditions including cancer and inflammation, can be quantified by measuring the extravasation of this compound into the surrounding tissue.
These application notes provide detailed protocols for the preparation, staining, and quantitative analysis of this compound fluorescence in tissue samples, with a particular focus on brain tissue and the assessment of blood-brain barrier integrity.
Data Presentation
The following tables summarize key quantitative parameters and expected outcomes when using this compound for tissue analysis.
Table 1: Spectroscopic Properties and Recommended Parameters for this compound
| Parameter | Value | Reference |
| Excitation Maximum (λex) | ~529 nm | [5] |
| Emission Maximum (λem) | ~548 nm | [5] |
| Recommended Dosage (in vivo) | 20 mg/kg body weight | [6] |
| Imaging Modality | Epifluorescence Microscopy, Confocal Microscopy, Two-Photon Microscopy | [1] |
| Typical Imaging Depth (in vivo) | Up to 250 µm | [6] |
Table 2: Example Data for Quantification of Vascular Permeability
This table provides a template for presenting quantitative data on vascular permeability changes.
| Treatment Group | Mean Fluorescence Intensity in Parenchyma (Arbitrary Units) | Standard Deviation | Fold Change vs. Control | p-value |
| Control | 150.5 | 25.2 | 1.0 | - |
| Drug A (10 mg/kg) | 452.8 | 68.4 | 3.0 | <0.01 |
| Drug B (20 mg/kg) | 225.1 | 42.9 | 1.5 | <0.05 |
Experimental Protocols
Protocol 1: In Vivo Administration of this compound for Vascular Permeability Assessment in Rodent Brain
This protocol is designed for the in vivo labeling of blood vessels and subsequent quantification of vascular leakage in the brain.[1][2]
Materials:
-
This compound
-
Sterile 0.9% Saline
-
Anesthetic (e.g., Ketamine/Xylazine mixture)
-
Animal restrainer
-
Insulin syringe with a 30-gauge needle
-
Heating pad
-
Two-photon or confocal microscope
Procedure:
-
Preparation of this compound Solution: Dissolve this compound in sterile 0.9% saline to a final concentration of 10 mg/mL. Ensure the solution is fully dissolved and filter-sterilize if necessary.
-
Animal Preparation: Anesthetize the rodent using an appropriate anesthetic protocol. Maintain the animal's body temperature using a heating pad.
-
Intravenous Injection: Place the anesthetized animal in a restrainer. Inject the this compound solution via the tail vein at a dosage of 20 mg/kg body weight.
-
In Vivo Imaging:
-
Immediately after injection, place the animal under the microscope to visualize the vasculature.
-
For vascular permeability studies, acquire baseline images of the blood vessels.
-
Induce the experimental condition (e.g., administration of a compound expected to alter permeability).
-
Acquire a time-series of images of the same region to monitor for extravasation of the dye into the brain parenchyma.
-
-
Data Acquisition: Set the microscope parameters (e.g., laser power, detector gain) to ensure the signal is not saturated and remains within the linear range of the detector. Use consistent settings for all experimental groups.
Protocol 2: Ex Vivo Staining of Fixed Tissue Sections with this compound
This protocol is for staining fixed tissue sections to quantify total protein distribution. This can be adapted from general immunofluorescence staining protocols.
Materials:
-
Fixed tissue sections (formalin-fixed, paraffin-embedded or frozen sections)
-
This compound
-
1% Acetic Acid
-
Trichloroacetic acid (TCA) solution (optional, for enhanced protein fixation)
-
Phosphate-Buffered Saline (PBS)
-
Mounting medium
-
Coverslips
Procedure:
-
Tissue Section Preparation:
-
For paraffin-embedded sections, deparaffinize and rehydrate the tissue slides.
-
For frozen sections, bring the slides to room temperature.
-
-
Fixation (Optional): For improved protein retention, incubate the slides in 10% (wt/vol) TCA at 4°C for 30 minutes.
-
Washing: Wash the slides three times for 5 minutes each with PBS.
-
Staining:
-
Prepare a 0.05% (wt/vol) solution of this compound in 1% acetic acid.
-
Incubate the tissue sections with the this compound solution for 30 minutes at room temperature.
-
-
Washing:
-
Quickly rinse the slides four times with 1% acetic acid to remove unbound dye.
-
Wash with PBS three times for 5 minutes each.
-
-
Mounting: Dehydrate the sections (if necessary) and mount with an appropriate mounting medium and coverslip.
-
Imaging: Acquire images using a fluorescence microscope with appropriate filter sets for this compound.
Protocol 3: Quantification of this compound Fluorescence in Tissue Images using ImageJ/FIJI
This protocol provides a step-by-step workflow for quantifying fluorescence intensity in tissue images.
Software:
-
ImageJ or FIJI (freely available from the NIH)
Procedure:
-
Image Import: Open the fluorescence image in ImageJ/FIJI.
-
Image Pre-processing:
-
If the image is in color, convert it to an 8-bit grayscale image (Image > Type > 8-bit).
-
Background Subtraction: Use the rolling ball background subtraction method (Process > Subtract Background). The rolling ball radius should be set to a value larger than the largest object of interest.
-
-
Region of Interest (ROI) Selection:
-
Use the freehand, rectangular, or circular selection tools to define ROIs.
-
For vascular permeability, select ROIs in the extravascular space (parenchyma) and within blood vessels for comparison.
-
For total protein staining, select ROIs corresponding to specific anatomical structures or cell layers.
-
-
Measurement:
-
Add the selected ROIs to the ROI Manager (Analyze > Tools > ROI Manager > Add).
-
Set the desired measurement parameters (Analyze > Set Measurements). Ensure "Mean Gray Value" is selected.
-
In the ROI Manager, click "Measure" to obtain the mean fluorescence intensity for each ROI.
-
-
Data Analysis:
-
Export the data to a spreadsheet program.
-
Calculate the average fluorescence intensity for each experimental group.
-
For vascular permeability, you can calculate a ratio of parenchymal fluorescence to vascular fluorescence.
-
Visualizations
Experimental Workflow for Vascular Permeability Assessment
Caption: Workflow for in vivo vascular permeability assessment.
Signaling Pathway: Blood-Brain Barrier and this compound as a Tracer
Caption: Cellular components of the blood-brain barrier.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cellular Components of the Blood-Brain Barrier and Their Involvement in Aging-Associated Cognitive Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Blood–brain barrier - Wikipedia [en.wikipedia.org]
- 5. Limitations of Sulforhodamine 101 for Brain Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Combining Sulforhodamine G with Immunohistochemistry Protocols: Application Notes and Detailed Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multiplex immunofluorescence (mIF) is a powerful technique that allows for the simultaneous visualization of multiple targets within a single tissue section, providing crucial insights into cellular composition, signaling states, and spatial relationships in complex biological systems. A key component of mIF is the use of counterstains to provide morphological context. While nuclear counterstains like DAPI are common, a broader, more encompassing cellular stain can be advantageous for visualizing the overall tissue architecture. Sulforhodamine G, a bright, water-soluble, and pH-insensitive fluorescent dye, offers a compelling option as a total protein counterstain. This document provides detailed application notes and protocols for integrating this compound staining into standard immunohistochemistry (IHC) workflows.
This compound is an anionic dye that binds non-covalently to proteins through electrostatic interactions with basic amino acid residues under acidic conditions.[1] Its bright red-orange fluorescence, with an excitation maximum around 529-531 nm and an emission maximum at 548-552 nm, makes it spectrally compatible with common green and far-red fluorophores used in mIF. This allows for clear visualization of overall cell morphology in cytoplasm and extracellular matrix, providing a comprehensive backdrop for the specific signals from antibody-labeled targets.
Application: Multiplex Analysis of G-Protein Coupled Receptor (GPCR) Signaling
To illustrate the utility of combining this compound with a multiplex IHC protocol, we present a hypothetical study on the dopamine (B1211576) D2 receptor (DRD2) signaling pathway in neuronal tissue. GPCRs are a large family of transmembrane receptors that play a critical role in cellular communication. Dysregulation of GPCR signaling is implicated in numerous diseases, making them a major target for drug development.
This example protocol outlines a 4-color imaging experiment to simultaneously visualize:
-
Dopamine D2 Receptor (DRD2): The GPCR of interest.
-
Phosphorylated Extracellular Signal-Regulated Kinase (pERK): A key downstream signaling molecule indicating receptor activation.
-
NeuN: A nuclear marker to identify mature neurons.
-
Total Protein (this compound): A counterstain for cellular and tissue architecture.
Data Presentation
Table 1: Spectral Characteristics of Fluorophores for Multiplex IHC
| Target | Fluorophore | Excitation Max (nm) | Emission Max (nm) | Color |
| DRD2 | Alexa Fluor 488 | 495 | 519 | Green |
| pERK | Alexa Fluor 647 | 650 | 668 | Far-Red |
| NeuN | Alexa Fluor 594 | 590 | 617 | Red |
| Total Protein | This compound | 529 | 548 | Orange-Red |
Table 2: Recommended Antibody and Dye Concentrations
| Reagent | Host Species | Dilution/Concentration |
| Anti-DRD2 Antibody | Rabbit | 1:100 - 1:500 |
| Anti-pERK (Thr202/Tyr204) Antibody | Mouse | 1:200 - 1:800 |
| Anti-NeuN Antibody | Chicken | 1:500 - 1:1000 |
| Goat anti-Rabbit IgG (H+L), Alexa Fluor 488 | Goat | 1:500 |
| Goat anti-Mouse IgG (H+L), Alexa Fluor 647 | Goat | 1:500 |
| Goat anti-Chicken IgY (H+L), Alexa Fluor 594 | Goat | 1:500 |
| This compound | - | 0.0005% - 0.002% (w/v) |
Note: All antibody and dye concentrations should be empirically optimized for the specific tissue and experimental conditions.
Experimental Protocols
I. Tissue Preparation and Deparaffinization
-
Use 4-5 µm thick sections of formalin-fixed paraffin-embedded (FFPE) tissue mounted on positively charged slides.
-
Heat slides in a drying oven at 60°C for 45 minutes.
-
Deparaffinize the sections by immersing the slides in the following series of solutions:
-
Xylene: 2 changes, 5 minutes each.
-
100% Ethanol: 2 changes, 3 minutes each.
-
95% Ethanol: 2 changes, 3 minutes each.
-
80% Ethanol: 1 change, 3 minutes.
-
-
Rinse slides in distilled water for 5 minutes.
II. Heat-Induced Epitope Retrieval (HIER)
Rationale: HIER is crucial for unmasking epitopes that are cross-linked by formalin fixation. While HIER's primary purpose is to facilitate antibody binding, the process of breaking protein cross-links may also enhance the accessibility of proteins to this compound. However, as excessive heat can potentially alter protein conformation, it is advisable to perform a preliminary test to assess the effect of HIER on the intensity of this compound staining for your specific tissue type.
-
Pre-heat a steamer or water bath containing a slide-staining jar filled with 1X Sodium Citrate Buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0) to 95-100°C.
-
Immerse the slides in the pre-heated buffer and incubate for 20 minutes.
-
Remove the staining jar from the heat source and allow the slides to cool to room temperature in the buffer for 20 minutes.
-
Rinse the slides gently with 1X Tris-buffered saline with 0.05% Tween 20 (TBS-T).
III. Multiplex Immunofluorescence Staining
-
Blocking:
-
Gently tap off excess buffer and encircle the tissue with a hydrophobic barrier pen.
-
Apply a blocking buffer (e.g., 10% normal goat serum in TBS-T) to each section.
-
Incubate in a humidified chamber for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Prepare a cocktail of the primary antibodies (anti-DRD2, anti-pERK, anti-NeuN) diluted in antibody incubation buffer (e.g., 5% normal goat serum in TBS-T) at their predetermined optimal concentrations.
-
Drain the blocking buffer from the slides (do not rinse).
-
Apply the primary antibody cocktail to the tissue sections.
-
Incubate in a humidified chamber overnight at 4°C.
-
-
Washing:
-
Rinse the slides with 1X TBS-T.
-
Wash the slides in 1X TBS-T for 3 changes, 5 minutes each, with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Prepare a cocktail of the fluorophore-conjugated secondary antibodies (Goat anti-Rabbit Alexa Fluor 488, Goat anti-Mouse Alexa Fluor 647, Goat anti-Chicken Alexa Fluor 594) diluted in antibody incubation buffer.
-
From this step onward, protect the slides from light to prevent photobleaching.
-
Drain the wash buffer and apply the secondary antibody cocktail to the tissue sections.
-
Incubate in a humidified chamber for 1 hour at room temperature.
-
-
Washing:
-
Wash the slides as described in step III.3.
-
IV. This compound Counterstaining
Rationale: this compound binds to proteins under acidic conditions. Therefore, the staining solution is prepared in an acetic acid solution.
-
Staining Solution Preparation:
-
Prepare a 1% (w/v) stock solution of this compound in distilled water.
-
Prepare the working staining solution by diluting the stock solution in 1% acetic acid to a final concentration between 0.0005% and 0.002% (w/v). The optimal concentration should be determined empirically. A good starting point is 0.001%.
-
-
Staining Procedure:
-
Drain the wash buffer from the slides.
-
Apply the this compound working solution to the tissue sections, ensuring complete coverage.
-
Incubate for 10 minutes at room temperature.
-
-
Washing:
-
Briefly rinse the slides with 1% acetic acid to remove excess dye.
-
Rinse the slides with distilled water.
-
V. Mounting and Imaging
-
Mounting:
-
Carefully blot the excess water from around the tissue, being careful not to touch the tissue itself.
-
Apply one drop of an aqueous, anti-fade mounting medium to the tissue section.
-
Gently lower a coverslip onto the mounting medium, avoiding air bubbles.
-
Seal the edges of the coverslip with nail polish and allow it to dry.
-
-
Imaging:
-
Store the slides flat in the dark at 4°C until ready for imaging.
-
Image the slides using a fluorescence or confocal microscope equipped with appropriate filter sets for the chosen fluorophores (see Table 1).
-
Acquire images sequentially for each channel to prevent spectral bleed-through.
-
Visualizations
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Background from this compound | This compound concentration is too high. | Titrate the concentration of this compound downwards (e.g., 0.0005%). |
| Inadequate washing after staining. | Ensure thorough but gentle rinsing with 1% acetic acid and distilled water. | |
| Weak this compound Signal | This compound concentration is too low. | Titrate the concentration of this compound upwards (e.g., 0.002%). |
| Staining solution pH is not acidic enough. | Ensure the staining solution is prepared with 1% acetic acid. | |
| HIER may be altering protein conformation. | Perform a control experiment staining a section without HIER to compare signal intensity. | |
| Spectral Bleed-through | Emission spectra of fluorophores are too close. | Use a spectral viewer to check for overlap. Ensure sequential scanning during image acquisition. |
| Incorrect filter sets used for imaging. | Verify that the filter sets match the excitation and emission spectra of the fluorophores. | |
| Weak Antibody Signal | Suboptimal primary antibody concentration. | Perform a titration of the primary antibody concentration. |
| Inadequate antigen retrieval. | Optimize HIER conditions (time, temperature, buffer pH). | |
| Photobleaching of fluorophores. | Protect slides from light during and after staining. Use an anti-fade mounting medium. |
Conclusion
The integration of this compound as a total protein counterstain in multiplex immunohistochemistry protocols offers a valuable method for providing comprehensive morphological context. Its bright fluorescence and spectral properties make it an excellent choice for multi-color imaging, allowing for the clear delineation of cellular and tissue structures alongside specific antibody-based labeling. By following the detailed protocol and considering the optimization and troubleshooting advice provided, researchers can effectively incorporate this compound into their mIF workflows to enhance the richness and interpretability of their data.
References
Application Notes and Protocols for Sulforhodamine-Based Cytotoxicity Assessment In Vitro
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for utilizing sulforhodamine-based assays to assess cytotoxicity in vitro. While Sulforhodamine B (SRB) is the most extensively documented and utilized compound for this application, Sulforhodamine G (SRG) is a related fluorescent dye that can be used as a polar tracer.[1] This document primarily focuses on the well-established SRB assay, with the understanding that the principles may be adaptable for SRG.
The sulforhodamine assay is a colorimetric method used for determining cell density, based on the measurement of cellular protein content.[2][3] It is a reliable and efficient method for in vitro cytotoxicity screening and has been widely used for testing the effects of various compounds on different cancerous and non-cancerous cell lines.[4]
Principle of the Assay
The assay relies on the ability of the bright pink aminoxanthene dye, sulforhodamine, to bind to the protein components of cells that have been fixed with trichloroacetic acid (TCA).[4] Sulforhodamine B contains two sulfonic groups that bind to the basic amino acid residues of proteins under mildly acidic conditions.[4][5][6] The binding is stoichiometric, meaning the amount of dye extracted from the stained cells is directly proportional to the total cellular protein mass.[4] The protein-bound dye is then solubilized under basic conditions and the optical density is measured, providing a sensitive and reproducible measure of cell number.[2][4]
Advantages of the Sulforhodamine Assay
-
High Sensitivity: The assay can detect as few as 1,000-2,000 cells per well.[4]
-
Good Linearity: The results are linear over a wide range of cell numbers.[4][7][8]
-
Reproducibility: The assay demonstrates high reproducibility.[9]
-
Cost-Effective and Simple: It requires simple equipment and inexpensive reagents.[3][4]
-
Stable Endpoint: The color extracted from the stained cells is stable, and the fixed and stained plates can be stored for extended periods.[4][5]
-
Independence from Metabolic Activity: Unlike assays such as MTT, the SRB assay does not depend on the metabolic activity of the cells, which can be a confounding factor.[4][10]
Comparison with Other Cytotoxicity Assays
The SRB assay is frequently compared to other common cytotoxicity assays like the MTT and clonogenic assays.
| Assay | Principle | Advantages | Disadvantages |
| Sulforhodamine (SRB) Assay | Stains total cellular protein. | Sensitive, reproducible, stable endpoint, independent of metabolic activity, cost-effective.[3][4][7][8][9][10] | Stains both viable and dead cells, which may not be suitable for all applications.[4] |
| MTT Assay | Measures metabolic activity through the reduction of a tetrazolium salt. | Measures only viable cells. | Can be affected by the metabolic state of the cells, less linear at high cell densities.[8] |
| Clonogenic Assay | Measures the ability of single cells to form colonies. | Considered the "gold standard" for determining cell reproductive viability. | Labor-intensive, time-consuming, and not suitable for high-throughput screening.[11] |
Studies have shown a good correlation between the results obtained from the SRB assay and both the MTT and clonogenic assays.[7][11] Although IC50 values from the SRB assay may sometimes be slightly higher than those from the MTT assay, the overall assessment of cytotoxicity is comparable.[4][7]
Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay
This protocol is optimized for adherent cells in a 96-well format.
Materials and Reagents
-
Sulforhodamine B (SRB)
-
Trichloroacetic acid (TCA)
-
Acetic acid
-
Tris base
-
Cell culture medium
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Test compounds and vehicle control (e.g., DMSO)
-
96-well flat-bottom microplates
Reagent Preparation
-
Fixative Reagent (10% w/v TCA): Dissolve 10 g of TCA in 100 mL of deionized water. Store at 4°C.
-
SRB Staining Solution (0.4% w/v in 1% acetic acid): Dissolve 0.4 g of SRB in 100 mL of 1% (v/v) acetic acid. Store at room temperature, protected from light.[5]
-
Wash Solution (1% v/v Acetic Acid): Dilute 1 mL of glacial acetic acid in 99 mL of deionized water.
-
Solubilization Buffer (10 mM Tris base, pH 10.5): Dissolve 0.121 g of Tris base in 100 mL of deionized water. Adjust pH to 10.5 if necessary. Store at room temperature.[2]
Assay Procedure
The following diagram illustrates the workflow of the SRB cytotoxicity assay.
Figure 1. Workflow of the Sulforhodamine B (SRB) cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.[5]
-
Seed cells into a 96-well plate at an optimal density (e.g., 1,000-20,000 cells/well in 100 µL of medium). The optimal seeding density should be determined for each cell line to ensure cells are in logarithmic growth during the experiment.
-
Include wells with medium only for background measurement.
-
-
Compound Treatment:
-
Incubate the plate for 24 hours to allow cells to attach.
-
Add various concentrations of the test compounds to the wells (final volume 200 µL). Include a vehicle control.
-
Incubate the plate for the desired exposure time (typically 48-72 hours).
-
-
Cell Fixation:
-
Gently add 50 µL of cold 50% (w/v) TCA to each well (final concentration of 10% TCA) and incubate for 1 hour at 4°C.[5]
-
Alternatively, remove the medium and add 100 µL of 10% TCA to each well.
-
-
Washing:
-
Staining:
-
Post-Staining Wash:
-
Solubilization and Readout:
Data Analysis
The percentage of cell viability is calculated using the following formula:
% Viability = (OD_treated / OD_control) * 100
Where:
-
OD_treated is the average optical density of the wells treated with the test compound.
-
OD_control is the average optical density of the vehicle-treated control wells.
The IC50 value (the concentration of a compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Quantitative Data Summary
| Parameter | Value/Range | Reference |
| Linearity Range | Up to a 20-fold range of cell numbers | [4] |
| Sensitivity | 1,000 - 2,000 cells per well | [4][12] |
| Signal-to-Noise Ratio | 4.83 at 5,000 cells per well | [4] |
| Absorbance Wavelength | 510 - 580 nm | [2] |
| Correlation with Clonogenic Assay (IC50) | r = 0.824 | [7] |
| Correlation with MTT Assay (IC50) | r = 0.906 | [7] |
Troubleshooting
| Problem | Possible Cause | Solution |
| High Background | Incomplete washing; Serum proteins in the medium. | Ensure thorough washing after fixation and staining. Consider using serum-free medium for the assay. |
| Low Signal | Low cell number; Incomplete dye solubilization. | Optimize cell seeding density. Ensure complete solubilization by adequate shaking. |
| High Well-to-Well Variability | Uneven cell seeding; Cell detachment during washing. | Ensure a single-cell suspension before seeding. Be gentle during washing steps.[9] |
| Non-linear Dose-Response Curve | Cell density outside the linear range of the assay. | Perform a cell titration experiment to determine the optimal cell number for linear assay response.[10] |
Signaling Pathway Considerations
While the SRB assay directly measures total protein content and is not dependent on specific signaling pathways for its readout, the cytotoxic effects of the tested compounds often involve the modulation of various cellular signaling pathways. The diagram below illustrates a generalized view of how cytotoxic agents can induce cell death, which is the ultimate outcome measured by the SRB assay.
Figure 2. Generalized signaling pathways leading to cytotoxicity.
Disclaimer: This document provides a general protocol and application notes. Researchers should optimize the assay conditions for their specific cell lines and experimental setup.
References
- 1. This compound *CAS 5873-16-5* | AAT Bioquest [aatbio.com]
- 2. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 3. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. canvaxbiotech.com [canvaxbiotech.com]
- 6. researchgate.net [researchgate.net]
- 7. A comparison of clonogenic, microtetrazolium and sulforhodamine B assays for determination of cisplatin cytotoxicity in human ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Sulforhodamine B assay and chemosensitivity. | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for Intracortical Injection of Sulforhodamine G for Neuronal Tracing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of Sulforhodamine G as a neuronal tracer following intracortical injection in rodent models. This compound, a highly water-soluble fluorescent dye, serves as a valuable tool for mapping neuronal circuits through both anterograde and retrograde transport.
Introduction
This compound is a red fluorescent dye that can be utilized as a polar tracer for investigating cell morphology and neuronal connectivity.[1][2] When introduced into the brain, it is taken up by neurons and transported along their axons. This allows for the visualization of neuronal projections, making it a useful tool for mapping neural circuits. The technique of stereotaxic intracortical injection ensures the precise delivery of the tracer to a specific brain region of interest. This method is widely adopted in animal models for studying neurological diseases and understanding the functional organization of the brain.
Properties of this compound
This compound is a water-soluble, orange-red solid with excitation and emission maxima at approximately 529 nm and 548 nm, respectively.[1] It is a membrane-impermeant fluid-phase tracer.[1] Its fluorescence is not dependent on pH in the range of 3 to 10.[3]
Quantitative Data Summary
The following table summarizes key quantitative parameters for the intracortical injection of this compound and related dextran (B179266) amine tracers. Parameters for this compound are extrapolated from studies using similar rhodamine-dextran amine tracers where specific data for this compound is not available.
| Parameter | Value | Notes |
| Tracer Properties | ||
| Excitation Maximum | ~529 nm | [1] |
| Emission Maximum | ~548 nm | [1] |
| Molecular Weight | ~530.6 g/mol | [1] |
| Solubility | High in water | [1][2] |
| Tracer Preparation | ||
| Concentration | 5-10% (w/v) in sterile saline or phosphate (B84403) buffer | Extrapolated from biotinylated dextran amine (BDA) protocols.[2][4][5] |
| Solvent | 0.9% Sterile Saline or 0.1 M Phosphate Buffer (pH 7.4) | [5] |
| Injection Parameters | ||
| Injection Method | Pressure injection or Iontophoresis | [6] |
| Injection Volume | 100-500 nL per injection site | Dependent on the size of the target cortical area. |
| Injection Rate | 50-100 nL/min | A slow injection rate minimizes tissue damage and backflow. |
| Pipette Tip Diameter | 10-30 µm | [2] |
| Post-Injection Survival Time | ||
| Anterograde Tracing | 7-14 days | Optimal for detailed labeling of axonal terminals.[7] |
| Retrograde Tracing | 7-14 days | Allows for sufficient accumulation in the cell body.[7] |
Experimental Protocols
I. Preparation of this compound Solution
-
Reconstitution : Prepare a 5-10% (w/v) stock solution of this compound by dissolving the powder in sterile 0.9% saline or 0.1 M phosphate buffer (pH 7.4).[5]
-
Filtration : Filter the solution through a 0.22 µm syringe filter to ensure sterility and remove any particulate matter.
-
Storage : Store the prepared tracer solution at 4°C for short-term use or aliquot and store at -20°C for long-term storage. Protect from light.
II. Stereotaxic Surgical Procedure
This protocol is a general guideline for stereotaxic surgery in rodents and should be performed under aseptic conditions and in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Anesthesia and Analgesia :
-
Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail).
-
Administer a pre-operative analgesic to manage pain.
-
Apply ophthalmic ointment to the eyes to prevent drying.
-
-
Animal Preparation :
-
Shave the fur from the scalp.
-
Secure the animal in a stereotaxic frame. Ensure the head is level.
-
Clean the surgical area with an antiseptic solution (e.g., povidone-iodine followed by 70% ethanol).
-
-
Craniotomy :
-
Make a midline incision in the scalp to expose the skull.
-
Use a sterile cotton swab to clean and dry the skull surface.
-
Identify the bregma and lambda landmarks.
-
Determine the stereotaxic coordinates for the target cortical region based on a rodent brain atlas.
-
Use a dental drill to create a small burr hole over the target injection site, being careful not to damage the underlying dura mater.
-
Carefully remove the dura mater using fine forceps to expose the cortical surface.
-
-
Intracortical Injection :
-
Load a glass micropipette (tip diameter 10-30 µm) with the prepared this compound solution.[2]
-
Mount the micropipette on the stereotaxic manipulator.
-
Slowly lower the micropipette to the desired cortical depth.
-
Inject the tracer at a slow and controlled rate (e.g., 50-100 nL/min) using a microinjection pump.
-
After the injection is complete, leave the micropipette in place for an additional 5-10 minutes to minimize backflow of the tracer.
-
Slowly retract the micropipette.
-
-
Wound Closure and Post-Operative Care :
-
Suture the scalp incision.
-
Administer post-operative analgesics as required.
-
Place the animal in a clean cage on a heating pad to maintain body temperature until it recovers from anesthesia.
-
Monitor the animal daily for signs of pain, distress, or infection.
-
Provide easy access to food and water.
-
III. Tissue Processing and Visualization
-
Perfusion and Fixation :
-
After the designated survival period (7-14 days), deeply anesthetize the animal.[7]
-
Perform transcardial perfusion with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.
-
Dissect the brain and post-fix in 4% PFA overnight at 4°C.
-
-
Sectioning :
-
Cryoprotect the brain by immersing it in a sucrose (B13894) solution (e.g., 30% sucrose in PBS) until it sinks.
-
Freeze the brain and section it coronally or sagittally at 30-50 µm thickness using a cryostat or vibratome.
-
-
Imaging :
-
Mount the sections on glass slides.
-
Coverslip with a mounting medium.
-
Visualize the this compound fluorescence using a fluorescence microscope or a confocal microscope with appropriate filter sets (Excitation: ~529 nm, Emission: ~548 nm).[1]
-
Visualizations
Caption: Experimental workflow for intracortical injection of this compound.
Caption: Neuronal tracing with this compound.
References
- 1. Application of fluorescent dextrans to the brain surface under constant pressure reveals AQP4-independent solute uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroanatomical tract-tracing techniques that did go viral - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pathway tracing using biotinylated dextran amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. A neural tract tracing study on synaptic connections for cortical glutamatergic terminals and cervical spinal calretinin neurons in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anterograde and retrograde tracing with high molecular weight biotinylated dextran amine through thalamocortical and corticothalamic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of Sulforhodamine G Stock and Working Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the preparation of stock and working solutions of Sulforhodamine G, a versatile fluorescent dye. The protocols outlined below are intended for use in research settings, including cell biology, immunology, oncology, and drug development.
Introduction to this compound
This compound is a water-soluble, fluorescent dye belonging to the rhodamine family.[1] Its robust fluorescence and high water solubility make it a valuable tool in various biological research applications.[1] Primarily, it is utilized for the quantification of total cellular protein and for discriminating between live and dead cells.[1] The dye functions by electrostatically binding to basic amino acid residues of proteins under acidic conditions.[2]
Quantitative Data Summary
The following tables summarize the key properties and recommended concentrations for this compound.
Table 1: Physicochemical and Spectral Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 552.59 g/mol | [3] |
| Excitation Maximum (λex) | ~529 nm | [3][4] |
| Emission Maximum (λem) | ~548 nm | [3][4] |
| Appearance | Dark red powder | [5] |
| Solubility | Water | [3][4] |
Table 2: Recommended Concentrations for Stock and Working Solutions
| Solution Type | Recommended Concentration | Application |
| Stock Solution | 1 mg/mL | General purpose |
| Working Solution (Total Protein Staining) | 1-10 µg/mL | Flow Cytometry |
| Working Solution (Cell Viability) | Varies (titration recommended) | Flow Cytometry |
| Working Solution (Cytotoxicity Assay) | 0.057% (w/v) | SRB Assay |
Experimental Protocols
Preparation of this compound Stock Solution (1 mg/mL)
This protocol describes the preparation of a 1 mg/mL stock solution of this compound in water.
Materials:
-
This compound powder
-
Nuclease-free water
-
Microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Weigh out the desired amount of this compound powder. For a 1 mg/mL solution, weigh 1 mg of the powder.
-
Add the appropriate volume of nuclease-free water to the powder. For 1 mg of powder, add 1 mL of water.
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at ≤ -15°C, protected from light. The stock solution is stable for up to 12 months under these conditions.[3]
Caption: Workflow for preparing this compound stock solution.
Preparation of this compound Working Solution for Total Cellular Protein Staining (Flow Cytometry)
This protocol is designed for preparing a working solution for total cellular protein staining in flow cytometry applications.[1]
Materials:
-
This compound stock solution (1 mg/mL)
-
Staining Buffer (e.g., 0.1 M Tris, 0.1 M NaCl, 0.045 M HCl)[1]
-
Microcentrifuge tubes
Protocol:
-
Determine the required volume of the working solution.
-
Dilute the 1 mg/mL this compound stock solution in the Staining Buffer to a final concentration of 1-10 µg/mL.[1] The optimal concentration should be determined empirically for the specific cell type and experimental conditions.
-
For example, to prepare 1 mL of a 5 µg/mL working solution, add 5 µL of the 1 mg/mL stock solution to 995 µL of Staining Buffer.
-
Mix the solution gently by pipetting.
-
The working solution should be prepared fresh for each experiment.
Caption: Workflow for preparing a working solution for protein staining.
Application: Total Cellular Protein Staining for Flow Cytometry
This compound can be used to stain the total protein content of cells, which is proportional to cell size and metabolic state.
Experimental Workflow:
-
Cell Preparation: Harvest and wash cells.
-
Fixation: Fix cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Permeabilization: Permeabilize cells to allow the dye to enter and stain intracellular proteins (e.g., 0.1% Triton X-100).[1]
-
Staining: Incubate the permeabilized cells with the this compound working solution.
-
Washing: Wash the cells to remove unbound dye.
-
Analysis: Analyze the stained cells using a flow cytometer with appropriate laser and filter sets (e.g., excitation at 488 nm or 561 nm and emission collection around 585 nm).[1]
Caption: Workflow for total cellular protein staining using this compound.
References
Visualizing Sulforhodamine G Stained Proteins: An Application Guide to Laser Scanner Settings
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the visualization of Sulforhodamine G stained proteins using laser scanners. This compound is a fluorescent dye that offers a sensitive and quantitative method for total protein staining in polyacrylamide gels. Proper laser scanner settings are crucial for maximizing the signal-to-noise ratio and achieving high-quality, quantifiable data.
Principle of this compound Protein Staining
This compound is a fluorescent compound with a peak excitation at approximately 531 nm and a peak emission at around 552 nm.[1] The dye binds non-covalently to proteins, allowing for the visualization of protein bands within a gel matrix when excited by an appropriate light source. Its fluorescent properties make it a suitable alternative to other common fluorescent stains like SYPRO Ruby.
Recommended Laser Scanner Configuration
Optimal detection of this compound stained proteins is achieved by matching the laser scanner's excitation source and emission filters to the dye's spectral characteristics.
Excitation: A laser line that closely matches the excitation peak of this compound (~531 nm) is ideal. A commonly available and effective laser for this purpose is a 532 nm laser .
Emission Filter: A bandpass filter that captures the peak emission of the dye while excluding scattered laser light and background fluorescence is essential. A recommended filter would be centered around 555-560 nm with a bandwidth of 20-30 nm (e.g., 560/20 nm).
Experimental Protocols
Protocol 1: Staining Proteins in Polyacrylamide Gels with this compound
This protocol is adapted from general fluorescent staining procedures and is suitable for standard SDS-PAGE gels.
Materials:
-
Fixing Solution: 50% (v/v) methanol, 7% (v/v) acetic acid
-
Staining Solution: A working solution of this compound in a compatible buffer (e.g., 7.5% acetic acid). The optimal concentration should be determined empirically, but a starting point of 1-5 µM can be tested.
-
Wash Solution: 10% (v/v) methanol, 7% (v/v) acetic acid
-
Deionized water
Procedure:
-
Fixation: After electrophoresis, place the gel in a clean container with a sufficient volume of Fixing Solution to fully immerse the gel. Incubate for at least 30 minutes with gentle agitation. This step is crucial to precipitate the proteins within the gel matrix.
-
Washing: Decant the Fixing Solution and wash the gel twice with deionized water for 10-15 minutes each to remove residual SDS and fixing solution.
-
Staining: Immerse the gel in the this compound Staining Solution. Protect the container from light to prevent photobleaching of the dye. Incubate for 90 minutes to overnight with gentle agitation. Staining time may be optimized for desired signal intensity.
-
Washing: Decant the staining solution and wash the gel with the Wash Solution for at least 30 minutes to reduce background fluorescence.
-
Final Rinse: Briefly rinse the gel with deionized water before imaging to remove any residual wash solution.
Downstream Applications: Mass Spectrometry Compatibility
Fluorescent stains like this compound are generally compatible with downstream analysis such as mass spectrometry (MS).[2] Unlike some silver staining protocols that use glutaraldehyde, which can crosslink proteins and interfere with peptide extraction, the non-covalent binding of this compound allows for efficient recovery of peptides for analysis. For optimal MS results, it is recommended to use MS-compatible reagents and handle the gel with care to avoid contamination.[3]
Data Presentation: Laser Scanner Settings
The following tables provide recommended starting points and optimization strategies for key laser scanner parameters. The optimal settings may vary depending on the specific instrument, protein abundance, and gel thickness.
Table 1: Recommended Laser and Filter Settings
| Parameter | Recommended Setting |
| Excitation Laser | 532 nm |
| Emission Filter | Bandpass filter centered at 555-560 nm (e.g., 560/20 nm) |
Table 2: Quantitative Laser Scanner Parameter Optimization
| Parameter | Setting Range | Effect on Signal & Background | Recommendation |
| PMT Voltage | 400 - 800 V | Increasing voltage amplifies both signal and background noise. | Start at a moderate setting (e.g., 500-600 V) and adjust to achieve a good signal without saturating the detector for the brightest bands. |
| Laser Power | 10 - 100% | Higher power increases signal but can also increase background and lead to photobleaching. | Use the lowest power necessary to obtain a clear signal. Start at a low setting (e.g., 20-30%) and increase if the signal is weak. |
| Scan Speed/Resolution | 100 - 400 µm | Slower speeds (higher resolution) increase scan time but can improve signal-to-noise ratio. | A resolution of 100-200 µm is often a good compromise between image quality and scan time. |
Troubleshooting
High Background:
-
Cause: Insufficient washing, excess dye concentration, or contaminated staining boxes.
-
Solution: Increase the duration and volume of the wash steps. Optimize the this compound concentration by performing a titration. Ensure all containers are thoroughly cleaned.
Weak Signal:
-
Cause: Insufficient staining time, low protein abundance, or suboptimal laser scanner settings.
-
Solution: Increase the staining incubation time. For low abundance proteins, ensure the maximum recommended protein load is run on the gel. Optimize PMT voltage and laser power as described in Table 2.
Speckled or Uneven Staining:
-
Cause: Particulate matter in the staining solution or on the gel surface.
-
Solution: Filter the staining solution before use. Ensure the gel surface is clean and free of debris before staining.
Logical Relationships and Workflows
References
Application Notes and Protocols: Sulforhodamine G as a Counterstain in Multi-Color Fluorescence Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of multi-color fluorescence imaging, the ability to contextualize specific signals within the broader cellular architecture is paramount. While nuclear counterstains like DAPI are standard, visualizing the overall cell morphology and total protein distribution provides an essential frame of reference. Sulforhodamine G, a water-soluble and brightly fluorescent red dye, serves as an excellent and straightforward counterstain for this purpose. By binding electrostatically to cellular proteins under acidic conditions, it provides a pan-protein stain that effectively outlines the cytoplasm and provides a clear demarcation of cellular boundaries.[1] This allows for a more comprehensive analysis of the spatial distribution of target proteins in relation to the entire cell.
These application notes provide detailed protocols for the use of this compound as a total protein counterstain in multi-color immunofluorescence imaging of both cultured cells and tissue sections.
Data Presentation
This compound Properties
| Property | Value |
| Excitation Maximum (λex) | ~531 nm[2] |
| Emission Maximum (λem) | ~552 nm[2] |
| Molecular Weight | 530.6 g/mol [3] |
| Appearance | Orange-red solid[3] |
| Solubility | Water soluble[3] |
| Staining Principle | Electrostatic binding to basic amino acid residues of proteins under acidic conditions.[1] |
Recommended Staining Parameters for Immunofluorescence Counterstaining
| Parameter | Recommendation |
| Fixation | 4% Paraformaldehyde in PBS |
| Permeabilization | 0.1-0.5% Triton X-100 in PBS |
| Staining Solution | 0.04% (w/v) this compound in 1% (v/v) acetic acid |
| Incubation Time | 15-30 minutes at room temperature |
| Washing Solution | 1% (v/v) acetic acid, followed by PBS |
Experimental Protocols
Preparation of this compound Staining Solution (0.04% w/v)
-
Weigh this compound: Weigh out 40 mg of this compound powder.
-
Prepare 1% Acetic Acid: Add 10 mL of glacial acetic acid to 990 mL of deionized water.
-
Dissolve this compound: Dissolve the 40 mg of this compound in 100 mL of the 1% acetic acid solution.
-
Filter and Store: Filter the solution through a 0.22 µm filter to remove any particulates. Store the staining solution at 4°C, protected from light. The solution is stable for several months.
Multi-Color Immunofluorescence Protocol for Cultured Cells
This protocol assumes a standard indirect immunofluorescence procedure for a target protein, followed by this compound and DAPI counterstaining.
-
Cell Culture: Plate cells on sterile glass coverslips in a multi-well plate and culture to the desired confluency.
-
Fixation: Aspirate the culture medium and wash the cells once with Phosphate-Buffered Saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: If the target protein is intracellular, permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% BSA and 5% normal goat serum in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in antibody dilution buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate the cells with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated) diluted in antibody dilution buffer for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
This compound Counterstaining:
-
Nuclear Counterstaining: Incubate the cells with a DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature.[6]
-
Final Washes: Wash the cells twice with PBS for 5 minutes each.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium. Seal the edges with nail polish and allow to dry.
-
Imaging: Visualize the stained cells using a fluorescence microscope with the appropriate filter sets.
Mandatory Visualization
Caption: Multi-color immunofluorescence workflow with this compound counterstain.
Caption: Simplified EGFR signaling pathway, a common subject for immunofluorescence studies.
Multi-Color Imaging and Spectral Compatibility
The relatively narrow emission spectrum of this compound makes it compatible with a variety of other common fluorophores. However, careful selection of fluorophores and filter sets is crucial to minimize spectral bleed-through.[7][8]
Example Multi-Color Panel
-
Channel 1 (Blue): DAPI (Nuclei) - Excitation: ~358 nm, Emission: ~461 nm
-
Channel 2 (Green): Alexa Fluor 488 (Target Protein) - Excitation: ~495 nm, Emission: ~519 nm
-
Channel 3 (Red): this compound (Total Protein Counterstain) - Excitation: ~531 nm, Emission: ~552 nm
Recommended Microscope Filter Sets
| Fluorophore | Excitation Filter (nm) | Dichroic Mirror (nm) | Emission Filter (nm) |
| DAPI | 350/50 | 400 | 460/50 |
| Alexa Fluor 488 | 480/30 | 505 | 535/40 |
| This compound | 530/20 | 555 | 575/25 |
Note: Sequential scanning on a confocal microscope is highly recommended to eliminate any potential spectral bleed-through between channels.[9]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background Staining | - Inadequate washing after this compound incubation.- this compound concentration is too high. | - Ensure thorough and rapid washing with 1% acetic acid.- Perform a titration of this compound concentration (e.g., 0.01% to 0.1%). |
| Weak this compound Signal | - this compound concentration is too low.- Insufficient incubation time.- Photobleaching. | - Increase the concentration of this compound.- Increase the incubation time to 30 minutes.- Use an anti-fade mounting medium and minimize exposure to excitation light. |
| Uneven Staining | - Incomplete fixation or permeabilization.- Uneven application of staining solution. | - Ensure cells are properly fixed and permeabilized.- Ensure the coverslip is fully covered with the staining solution. |
| Bleed-through into other channels | - Spectral overlap between fluorophores.- Inappropriate filter sets. | - Use fluorophores with narrower emission spectra.- Use optimized filter sets with narrow bandpass emission filters.- Perform sequential scanning on a confocal microscope.[9] |
| This compound signal overpowers the target signal | - this compound staining is too bright relative to the specific signal. | - Decrease the concentration of this compound.- Decrease the exposure time or laser power for the this compound channel during image acquisition. |
References
- 1. benchchem.com [benchchem.com]
- 2. Spectrum [this compound] | AAT Bioquest [aatbio.com]
- 3. biotium.com [biotium.com]
- 4. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Spectral Bleed-Through Artifacts in Confocal Microscopy [evidentscientific.com]
- 8. Bleed-Through in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 9. benchchem.com [benchchem.com]
Troubleshooting & Optimization
How to reduce photobleaching of Sulforhodamine G during imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize photobleaching of Sulforhodamine G during fluorescence imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as this compound, upon exposure to excitation light.[1][2] This process renders the molecule permanently unable to fluoresce, leading to a fading of the fluorescent signal during imaging.[1][2] The high-intensity illumination used in many microscopy techniques is a primary cause of photobleaching.[3]
Q2: My this compound signal is fading quickly. What are the primary causes?
A2: Rapid signal loss with this compound is typically due to excessive photobleaching. The main contributing factors are:
-
High-Intensity Illumination: Using excessive laser power or light source intensity.[2][3]
-
Prolonged Exposure: Exposing the sample to the excitation light for extended periods, even when not actively acquiring images.[2][4]
-
Absence of Protective Reagents: Imaging in a buffer or medium without antifade agents to quench reactive oxygen species.[5][6]
-
Repetitive Scanning: Acquiring many images of the same field of view, especially in time-lapse or z-stack imaging.[2]
Q3: What are antifade reagents and how do they work?
A3: Antifade reagents are chemical compounds added to the mounting medium or live-cell imaging buffer to protect fluorophores from photobleaching.[5] While the exact mechanism is not fully understood, they are believed to work by scavenging reactive oxygen species (ROS) that are generated during the fluorescence excitation process.[5] ROS can chemically react with the excited fluorophore and cause its irreversible degradation.[7] By neutralizing these reactive species, antifade reagents prolong the fluorescent signal.[5]
Q4: Which antifade reagent should I use for this compound?
A4: Many commercial and self-made antifade reagents are effective for rhodamine-family dyes. Some common options include:
-
Commercial Mountants: Products like ProLong™ Gold and SlowFade™ Gold are ready-to-use and offer enhanced resistance to photobleaching for most common dyes.[8][9] Vectashield is another option, although some reports suggest potential issues with cyanine (B1664457) dyes.[10]
-
Chemical Components: Reagents like Trolox (a vitamin E derivative), n-Propyl gallate (NPG), and 1,4-diazabicyclo-octane (DABCO) are commonly used antioxidants that can be added to mounting media.[5][10]
Q5: Can I reduce photobleaching without using antifade reagents?
A5: Yes, optimizing your imaging protocol and microscope settings is a critical first step and can significantly reduce photobleaching.[2] Key strategies include minimizing the sample's exposure to light by reducing the intensity of the light source, decreasing the duration of exposure, and avoiding unnecessary illumination when not acquiring data.[4][11]
Q6: Are there more photostable alternatives to this compound?
A6: Yes. While this compound is a useful polar tracer, newer fluorescent dyes have been specifically engineered for higher photostability.[4] Dyes from the Alexa Fluor or CF® Dye series, for example, are often more resistant to photobleaching.[6][12] When selecting an alternative, ensure its spectral properties (excitation/emission maxima) are compatible with your microscope's filter sets and lasers.
Troubleshooting Guide
This guide addresses specific issues you may encounter with this compound photobleaching.
Problem: Signal is initially bright but fades rapidly during acquisition.
This is a classic sign of photobleaching. Follow these steps to mitigate the issue.
Caption: Troubleshooting workflow for rapid photobleaching.
Problem: The fluorescent signal is weak from the start.
This may be an issue with staining concentration, detection settings, or autofluorescence masking the signal.
-
Confirm Staining: Ensure the this compound concentration and incubation time are appropriate for your sample.
-
Check Filter Sets: Verify that the excitation and emission filters on the microscope are correct for this compound (Ex/Em: ~529/548 nm).[13]
-
Increase Detector Sensitivity: Increase the camera gain or the voltage on the photomultiplier tube (PMT). Be cautious, as this can also increase noise.
-
Check for Autofluorescence: Image an unstained control sample using the same settings. If autofluorescence is high, especially in the blue or green channels, it can obscure your signal.[6] Consider using red-shifted dyes to avoid this.
Quantitative Data Summary
Table 1: Spectral Properties of this compound
| Property | Value | Reference(s) |
| Excitation Maximum | ~529 - 531 nm | [13][14][15] |
| Emission Maximum | ~548 - 552 nm | [13][14][15] |
| Molecular Weight | ~552.6 g/mol | [14][16] |
| pH Sensitivity | Stable fluorescence from pH 3 to 10 | [15][16][17] |
| Solubility | Water | [14][16] |
Table 2: Comparison of Common Antifade Reagents
| Reagent | Type | Key Features | Considerations |
| ProLong™ Gold | Commercial Mountant | Premixed, ready-to-use, cures in 24 hours for long-term storage.[8] | Commercial solution, cost may be a factor. |
| Trolox | Chemical Additive | Cell-permeable antioxidant, effective for live-cell imaging.[5] | Optimal concentration may need to be determined for different cell types.[2] |
| n-Propyl gallate (NPG) | Chemical Additive | Can be used with live cells.[10] | Can be difficult to dissolve.[10] |
| DABCO | Chemical Additive | Less toxic than some alternatives like PPD.[10] | Generally less effective than PPD.[10] |
Experimental Protocols
Protocol 1: Using a Commercial Antifade Mounting Medium
This protocol provides a general workflow for using a commercial antifade reagent like ProLong™ Gold for fixed samples.
-
Sample Preparation: Complete all immunofluorescence or other staining steps and perform final washes with a phosphate-buffered saline (PBS) solution.
-
Remove Excess Buffer: Carefully aspirate as much of the final wash buffer as possible from the coverslip or slide without allowing the sample to dry out.
-
Apply Mountant: Dispense one drop of the antifade mounting medium directly onto the sample.[8]
-
Mount Coverslip: Slowly lower a clean coverslip onto the drop of mountant, avoiding the introduction of air bubbles.
-
Cure: Allow the slide to cure in the dark at room temperature for at least 24 hours.[8] This step is crucial for the antifade properties to become fully effective.
-
Seal (Optional): For long-term storage, seal the edges of the coverslip with clear nail polish or a commercial sealant.[8]
-
Imaging: The sample is now ready for imaging. Store slides protected from light, typically at 4°C.
Protocol 2: Assessing the Photostability of this compound
This protocol describes a method to quantify the photobleaching rate of this compound under your specific experimental conditions.[18]
Caption: Experimental workflow for quantifying photostability.
Methodology:
-
Sample Preparation: Prepare a solution of this compound in the buffer relevant to your application (e.g., PBS for fixed cells).[18]
-
Instrumentation Setup: Use a fluorescence microscope with a sensitive camera. Set the excitation and emission filters appropriate for this compound.[18] Choose an area of the sample to image.
-
Photobleaching Experiment: Continuously illuminate the sample and acquire a time-series of images (e.g., one image every 5 seconds for several minutes).[18] It is critical to keep the illumination intensity and all other acquisition parameters constant throughout the experiment.
-
Data Analysis: Measure the mean fluorescence intensity within a region of interest (ROI) for each image in the time series. Normalize the intensity of each frame to the intensity of the first frame. Plot the normalized intensity as a function of time to generate a photobleaching curve.[1] This curve provides a quantitative measure of the photostability under those specific conditions.
References
- 1. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. biocompare.com [biocompare.com]
- 3. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 4. What strategies can I use to reduce photobleaching in live-cell imaging? | AAT Bioquest [aatbio.com]
- 5. Antifade Reagents | Fluorescence Imaging | Tocris Bioscience [tocris.com]
- 6. biotium.com [biotium.com]
- 7. Fluorescence Microscopy Errors [evidentscientific.com]
- 8. ProLong Gold Antifade Reagent | Cell Signaling Technology [cellsignal.com]
- 9. SlowFade™ Gold Antifade Mountant with DAPI 5 x 2 mL | Buy Online | Invitrogen™ [thermofisher.com]
- 10. bidc.ucsf.edu [bidc.ucsf.edu]
- 11. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 12. A general method to optimize and functionalize red-shifted rhodamine dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biotium.com [biotium.com]
- 14. photochem.alfa-chemistry.com [photochem.alfa-chemistry.com]
- 15. docs.aatbio.com [docs.aatbio.com]
- 16. Sulforhodamine B - Wikipedia [en.wikipedia.org]
- 17. This compound *CAS 5873-16-5* | AAT Bioquest [aatbio.com]
- 18. benchchem.com [benchchem.com]
Minimizing background fluorescence with Sulforhodamine G staining
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during Sulforhodamine G staining. Our goal is to help you reduce background fluorescence and achieve high-quality, specific staining results.
Troubleshooting Guide: Reducing High Background Fluorescence
High background fluorescence can significantly obscure the specific signal in your immunofluorescence experiments, making data interpretation difficult. This guide addresses common causes of high background and provides targeted solutions.
Issue: Generalized high background across the entire sample.
| Potential Cause | Recommended Solution | Details |
| Antibody Concentration Too High | Titrate your primary and secondary antibodies to find the optimal concentration that provides a strong signal with low background.[1][2][3][4][5] | Start with the manufacturer's recommended dilution and perform a dilution series (e.g., 1:100, 1:250, 1:500, 1:1000).[6][7] An excessively high antibody concentration can lead to non-specific binding and increased background.[5][8] |
| Insufficient Blocking | Increase the blocking time (e.g., to 1-2 hours at room temperature) and ensure the blocking agent is appropriate for your sample.[2][3][4] | Normal serum from the species in which the secondary antibody was raised is often recommended over BSA.[4][6][9] Using a blocking serum that matches the species of the secondary antibody can help reduce non-specific binding.[4] Some commercial background suppressor systems can block non-specific binding from both proteins and charged fluorescent dyes.[10][11] |
| Inadequate Washing | Increase the number and duration of wash steps after antibody incubations.[1][2][3] | Use a buffer containing a mild detergent like Tween 20 (e.g., PBS-T) to help remove unbound antibodies.[9] Thorough washing is crucial to remove residual antibodies that can contribute to background.[5] |
| Autofluorescence | Examine an unstained sample under the microscope to determine if autofluorescence is present. If so, use an autofluorescence quenching method.[9] | Aldehyde fixatives like formaldehyde (B43269) can induce autofluorescence.[9] Commercial quenching reagents or treatments like sodium borohydride (B1222165) or Sudan Black B can be used to reduce autofluorescence.[9] However, be aware that Sudan Black B can introduce its own fluorescence in the red and far-red channels.[11][12] |
| Fixation Issues | Reduce fixation time or consider using an alternative fixative like cold methanol.[9] | Over-fixation can lead to artifacts and increased background. The choice of fixative depends on the target antigen.[6] |
| Photobleaching | Use an antifade mounting medium and minimize light exposure during imaging and storage.[13] | This compound is susceptible to photobleaching.[14] Protect stained samples from light.[5][15] |
Experimental Protocols
General Immunofluorescence Staining with a this compound Conjugate
This protocol provides a general workflow for immunofluorescent staining of cultured cells. Optimization of antibody concentrations, incubation times, and buffer compositions may be necessary for specific cell types and targets.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Fixative Solution (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1-1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% Normal Goat Serum in PBS-T)
-
Primary Antibody (diluted in Blocking Buffer)
-
This compound-conjugated Secondary Antibody (diluted in Blocking Buffer)
-
Antifade Mounting Medium
-
Coverslips and Microscope Slides
Procedure:
-
Cell Culture and Fixation:
-
Grow cells on coverslips to 60-80% confluency.[16]
-
Wash cells briefly with PBS.
-
Fix cells with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Wash cells three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
Incubate cells with Permeabilization Buffer for 5-10 minutes at room temperature.[16]
-
Wash cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate cells with Blocking Buffer for at least 1 hour at room temperature to block non-specific binding sites.[16]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in Blocking Buffer.
-
Incubate cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[7]
-
-
Washing:
-
Wash cells three times with PBS-T for 5 minutes each to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Dilute the this compound-conjugated secondary antibody to its optimal concentration in Blocking Buffer.
-
Incubate cells with the secondary antibody solution for 1 hour at room temperature, protected from light.[16]
-
-
Final Washes:
-
Wash cells three times with PBS-T for 5 minutes each, protected from light.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Seal the coverslips and store the slides in the dark at 4°C.
-
Mandatory Visualizations
Caption: General workflow for an immunofluorescence staining experiment.
Caption: Troubleshooting decision tree for high background fluorescence.
Frequently Asked Questions (FAQs)
Q1: What are the excitation and emission maxima for this compound?
A1: this compound has an excitation maximum of approximately 529-531 nm and an emission maximum of around 548-552 nm.[17][18]
Q2: Is this compound suitable for use in aqueous environments?
A2: Yes, this compound contains a sulfonic acid group which enhances its solubility in water, making it suitable for various applications in aqueous environments.[19]
Q3: How can I prevent photobleaching of this compound?
A3: To minimize photobleaching, it is recommended to protect the stain from light during and after the staining procedure.[14][15] Using an antifade mounting medium can also help preserve the fluorescent signal.[13]
Q4: What is a good starting dilution for my primary antibody?
A4: A general starting point for purified antibodies is 1-10 µg/mL, or a 1:100 to 1:1000 dilution for antiserum.[6][7] However, it is crucial to perform a titration experiment to determine the optimal dilution for your specific antibody and experimental conditions to achieve a high signal-to-noise ratio.[5][6][7]
Q5: Can the type of blocking buffer affect my background?
A5: Yes, the choice of blocking buffer is important.[9] Using a serum from the same species as the secondary antibody is often recommended to block non-specific binding.[4][6] Some commercially available blocking buffers are formulated to reduce background from both non-specific protein binding and charged fluorescent dyes.[11]
Q6: My unstained control sample shows fluorescence. What should I do?
A6: This indicates the presence of autofluorescence in your sample. You can try using an autofluorescence quenching reagent, such as commercial solutions or chemical treatments like sodium borohydride.[9] Be mindful that some quenching agents like Sudan Black B may not be compatible with all fluorophores.[11]
References
- 1. sinobiological.com [sinobiological.com]
- 2. hycultbiotech.com [hycultbiotech.com]
- 3. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 4. stjohnslabs.com [stjohnslabs.com]
- 5. biocompare.com [biocompare.com]
- 6. stjohnslabs.com [stjohnslabs.com]
- 7. 9 Tips to optimize your IF experiments | Proteintech Group [ptglab.com]
- 8. blog.cellsignal.com [blog.cellsignal.com]
- 9. benchchem.com [benchchem.com]
- 10. Cambridge Bioscience: Fluorescence background reducers: TrueBlack [bioscience.co.uk]
- 11. biotium.com [biotium.com]
- 12. biotium.com [biotium.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. ptgcn.com [ptgcn.com]
- 17. photochem.alfa-chemistry.com [photochem.alfa-chemistry.com]
- 18. biotium.com [biotium.com]
- 19. CAS 5873-16-5: this compound | CymitQuimica [cymitquimica.com]
Technical Support Center: Sulforhodamine G in Brain Tissue Imaging
Welcome to the technical support center for Sulforhodamine G (SRG) applications in brain tissue imaging. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for brain imaging?
This compound is a water-soluble, red fluorescent dye. It is commonly used in neuroscience research for in vivo imaging of the brain's vasculature and astrocytes.[1] Its high water solubility and strong fluorescence make it an excellent tracer.
Q2: How does this compound label astrocytes?
Following intravenous (IV) injection, this compound initially acts as a vascular tracer. Over time, it crosses the blood-brain barrier (BBB) and is selectively taken up by astrocytes.[1] The exact uptake mechanism is not fully elucidated for SRG, but studies with the similar dye Sulforhodamine 101 (SR101) suggest the involvement of organic anion transporting polypeptides (OATPs).[2][3]
Q3: Is this compound specific to astrocytes?
While generally considered a reliable marker for astrocytes, studies with the related dye SR101 have shown that under certain conditions, other cell types like oligodendrocytes and even neurons can also be labeled.[4][5][6] The specificity can be influenced by the dye concentration and the health of the brain tissue.
Q4: Can I use this compound for both in vivo and ex vivo (brain slice) imaging?
Yes, this compound is suitable for both in vivo imaging in live animals and for staining acute brain slices.[1][7] The protocols for each application differ in terms of dye concentration and administration.
Q5: What are the key advantages of using this compound for astrocyte imaging?
The primary advantages include its non-invasive nature when administered intravenously, its bright fluorescence suitable for two-photon microscopy, and its ability to label the entire astrocyte population.[7][8]
Troubleshooting Guide
A weak this compound signal can be frustrating. Below are common causes and their solutions, organized by experimental stage.
Problem 1: Weak or No Signal in In Vivo Imaging
| Potential Cause | Recommended Solution |
| Insufficient Dye Concentration | The dosage of SRG may be too low. A typical starting dose is 20 mg/kg body weight.[1] Consider titrating the dose to find the optimal concentration for your animal model and imaging setup. |
| Inadequate Circulation Time | After IV injection, it takes time for the dye to cross the BBB and be taken up by astrocytes. Initially, the signal will be confined to the vasculature.[1][7][8] Allow for sufficient circulation time (e.g., 40-90 minutes post-injection) for astrocyte labeling to become prominent.[7][8] |
| Imaging Depth | The imaging depth can be limited, especially with one-photon microscopy. Two-photon microscopy is recommended for deeper tissue imaging (up to 250 µm or more, depending on the setup).[1][7] |
| Photobleaching | Prolonged exposure to the excitation laser can cause the fluorophore to fade.[9] Minimize laser exposure by using the lowest possible laser power that provides a detectable signal and by reducing the scan time. |
| Incorrect Microscope Filter Sets | Ensure that the excitation and emission filters on your microscope are appropriate for this compound.[9] |
Problem 2: Weak or No Signal in Brain Slices
| Potential Cause | Recommended Solution |
| Low Incubation Concentration | The concentration of SRG in the incubation buffer may be too low. For acute brain slices, a typical concentration is around 1 µM.[4][6] You may need to optimize this concentration for your specific tissue and slice thickness. |
| Insufficient Incubation Time | The incubation time may be too short for the dye to penetrate the slice and be taken up by astrocytes. A common incubation time is 15-30 minutes.[4][6][7] Thicker slices may require longer incubation times. |
| Poor Dye Penetration in Thick Slices | For thicker brain slices, achieving uniform staining throughout the depth of the tissue can be challenging.[10] Consider using thinner sections if possible or increasing the incubation time. Free-floating staining methods can also improve penetration compared to staining mounted sections. |
| Tissue Health | The health of the brain slices is critical. Unhealthy or dying cells will not effectively take up the dye. Ensure that your slicing and incubation procedures maintain tissue viability. |
| Inadequate Washing | While it may seem counterintuitive, excessive washing after staining can lead to a weaker signal. However, insufficient washing can lead to high background.[9] Optimize the washing steps to find a balance. |
Problem 3: High Background Fluorescence
| Potential Cause | Recommended Solution |
| Excess Dye Concentration | Using too high a concentration of SRG can lead to non-specific binding and high background fluorescence.[9] Titrate the dye to the lowest effective concentration. |
| Inadequate Washing | Insufficient washing after staining will leave unbound dye in the extracellular space, contributing to background noise.[9] Ensure thorough but gentle washing with a suitable buffer like artificial cerebrospinal fluid (aCSF) or phosphate-buffered saline (PBS). |
| Autofluorescence | Brain tissue, particularly in older animals, can have significant autofluorescence due to lipofuscin.[2] Image an unstained control slice to assess the level of autofluorescence. You can also try using spectral unmixing if your imaging software supports it. |
| Imaging Dish | Plastic-bottom dishes can contribute to background fluorescence.[9] Using glass-bottom imaging dishes is recommended. |
Quantitative Data Summary
| Parameter | Value | Notes |
| One-Photon Excitation Maximum | ~529 nm | [1][11] |
| One-Photon Emission Maximum | ~548 nm | [1][11] |
| Two-Photon Excitation Range | 680 - 1040 nm | [1][7] |
| Recommended Two-Photon Excitation | 800-920 nm | Based on data for SRB and SR101.[7] |
| Two-Photon Absorption Cross-Section | ~150 GM | For the sulforhodamine family of dyes.[1][7] |
| Quantum Yield (for SR101) | 0.9 | In ethanol.[12] This can serve as an estimate for SRG. |
| Recommended In Vivo Dosage | 20 mg/kg body weight | Via intravenous injection.[1] |
| Recommended Brain Slice Concentration | 0.5 - 1 µM | In incubation buffer.[4][6] |
Experimental Protocols
Protocol 1: In Vivo Staining and Imaging of Astrocytes
-
Preparation of this compound Solution:
-
Calculate the required amount of this compound powder based on the animal's body weight (e.g., for a 25g mouse at 20 mg/kg, you will need 0.5 mg).
-
Prepare a stock solution by dissolving the SRG powder in sterile 0.9% saline or PBS to a final concentration of 10 mg/ml.[1]
-
Ensure complete dissolution by gentle vortexing.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile vial.[1]
-
Store the sterile solution at 4°C for short-term use or in aliquots at -20°C for long-term storage, protected from light.[1]
-
-
Intravenous Injection:
-
Anesthetize the animal according to your institution's approved protocol.
-
Inject the prepared this compound solution intravenously (e.g., via the tail vein).
-
-
Imaging:
-
Allow the dye to circulate and be taken up by astrocytes. This can take between 40 to 90 minutes.[7][8]
-
Position the animal under a two-photon microscope.
-
Use an appropriate excitation wavelength (e.g., 800-920 nm).
-
Initially, you will observe the dye within the blood vessels. As time progresses, astrocyte cell bodies and processes will become visible.[7][8]
-
Protocol 2: Staining of Acute Brain Slices
-
Brain Slice Preparation:
-
Prepare acute brain slices (e.g., 300 µm thick) using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).[7]
-
-
Staining:
-
Washing and Mounting:
-
After incubation, wash the slices in fresh aCSF to remove excess dye.
-
Mount the slices in an imaging chamber with fresh aCSF for immediate imaging.
-
Visualizations
Caption: Experimental workflows for in vivo and brain slice staining with this compound.
Caption: Troubleshooting flowchart for a weak this compound signal.
Caption: Hypothesized uptake pathway of this compound into astrocytes.
References
- 1. benchchem.com [benchchem.com]
- 2. Active sulforhodamine 101 uptake into hippocampal astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DSpace [kb.osu.edu]
- 4. Frontiers | Limitations of Sulforhodamine 101 for Brain Imaging [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Limitations of Sulforhodamine 101 for Brain Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Specific In Vivo Staining of Astrocytes in the Whole Brain after Intravenous Injection of Sulforhodamine Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. biotium.com [biotium.com]
- 12. omlc.org [omlc.org]
How to prevent non-specific binding of Sulforhodamine G
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent non-specific binding of Sulforhodamine G in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding with this compound?
A1: Non-specific binding of this compound can arise from several factors:
-
Electrostatic Interactions: this compound is an anionic dye. It can non-specifically bind to positively charged molecules and surfaces within cells and tissues.[1][2]
-
Hydrophobic Interactions: Although water-soluble, this compound has a nonpolar xanthene core that can interact with hydrophobic regions of proteins and lipids.[3][4]
-
Dye Aggregation: At high concentrations, this compound molecules can aggregate, leading to increased background signal.[5]
-
Inadequate Blocking: Failure to effectively block all non-specific binding sites on the specimen or substrate before incubation with the dye.
-
Insufficient Washing: Incomplete removal of unbound this compound after the staining step.[6]
-
Cell Health and Membrane Integrity: In live-cell imaging, unhealthy or dying cells may have compromised membranes, allowing the dye to enter and bind non-specifically to intracellular components.[6]
Q2: How can I reduce high background fluorescence in my this compound staining?
A2: High background fluorescence is a common issue that can be mitigated by:
-
Optimizing Dye Concentration: Titrate the this compound concentration to find the lowest effective concentration that provides a good signal-to-noise ratio.[6]
-
Using a Blocking Solution: Pre-incubate your sample with a blocking agent to saturate non-specific binding sites.
-
Performing Thorough Washes: Increase the number and duration of washing steps after staining to remove unbound dye.[7]
-
Adjusting Buffer Composition: Modify the ionic strength or pH of your buffers to minimize electrostatic interactions.
-
Including a Detergent: A low concentration of a non-ionic detergent in the wash buffer can help reduce hydrophobic-based non-specific binding.
Q3: Which blocking agent is best for this compound?
A3: The choice of blocking agent depends on your specific application. Here are some common options:
-
Bovine Serum Albumin (BSA): A widely used blocking agent that is effective in many applications. It is a single purified protein, which can lead to cleaner results in some cases.[8]
-
Non-Fat Dry Milk: A cost-effective and often more efficient blocking agent than BSA.[9] However, it should be avoided in certain applications, such as when detecting phosphoproteins, as it contains casein, a phosphoprotein.[8]
-
Normal Serum: Serum from the same species as the secondary antibody (in immunofluorescence) is often recommended to block Fc receptors and other non-specific sites.
-
Protein-Free Blocking Buffers: These are commercially available and can be a good option when protein-based blockers interfere with the assay.
Troubleshooting Guide
High background or non-specific staining with this compound can obscure your results. This guide provides a systematic approach to troubleshooting these issues.
Troubleshooting Workflow
Data Presentation: Comparison of Blocking Agents
While direct quantitative comparisons for this compound are limited in published literature, the following table summarizes the general effectiveness of common blocking agents based on principles of non-specific binding and data from similar fluorescent applications. The effectiveness can be application-dependent.
| Blocking Agent | Typical Concentration | Advantages | Disadvantages | Relative Effectiveness (Signal-to-Noise) |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Single purified protein, less likely to cross-react with certain antibodies. | More expensive than milk. | Good |
| Non-Fat Dry Milk | 1-5% (w/v) | Inexpensive and highly effective at blocking. | Contains phosphoproteins (casein) and biotin, which can interfere with specific assays. | Very Good |
| Normal Serum | 5-10% (v/v) | Effective at blocking Fc receptors and other species-specific binding sites. | Must be from the same species as the secondary antibody host to avoid cross-reactivity. | Excellent (for Immuno-applications) |
| Protein-Free Blockers | Varies (Commercial) | Eliminates protein-based cross-reactivity. | Can be more expensive. | Good to Very Good |
Experimental Protocols
Protocol 1: General Staining Protocol with this compound to Minimize Non-Specific Binding
This protocol provides a general workflow for staining adherent cells with this compound while minimizing background.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in water)
-
Phosphate-Buffered Saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Blocking Buffer (e.g., 3% BSA in PBS with 0.1% Triton X-100 for permeabilization if needed)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
Procedure:
-
Cell Culture: Plate and treat cells as required for your experiment in a suitable multi-well plate.
-
Fixation:
-
Carefully remove the culture medium.
-
Gently wash the cells twice with PBS.
-
Add the fixative and incubate for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (Optional, for intracellular targets):
-
If staining intracellular components, add a permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS) and incubate for 10-15 minutes.
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Add Blocking Buffer to each well, ensuring complete coverage of the cells.
-
Incubate for 1 hour at room temperature.
-
-
This compound Staining:
-
Dilute the this compound stock solution to the desired final concentration in Blocking Buffer. This concentration should be optimized for your specific cell type and target.
-
Remove the blocking solution and add the this compound staining solution.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells three to five times with Wash Buffer for 5-10 minutes each with gentle agitation.
-
-
Imaging:
-
Add mounting medium and a coverslip.
-
Image the cells using an appropriate fluorescence microscope.
-
Protocol 2: Sulforhodamine B (SRB) Assay for Cytotoxicity (Adapted for this compound)
This protocol is adapted from the widely used SRB assay for quantifying cell density based on total protein staining.[7][10][11]
Materials:
-
Trichloroacetic acid (TCA), 50% (w/v) in water
-
This compound solution (0.4% w/v in 1% acetic acid)
-
Wash solution (1% acetic acid in water)
-
Solubilization buffer (10 mM Tris base, pH 10.5)
Procedure:
-
Cell Plating and Treatment: Seed cells in a 96-well plate and treat with your compounds of interest.
-
Fixation:
-
Gently add 50 µL of cold 50% TCA to each well (for 100 µL of media) and incubate at 4°C for 1 hour.
-
Wash the plate five times with slow-running tap water and allow it to air dry completely.
-
-
Staining:
-
Add 100 µL of 0.4% this compound solution to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Washing:
-
Quickly wash the plate four times with 1% acetic acid to remove unbound dye.[10]
-
Allow the plate to air dry completely.
-
-
Solubilization and Measurement:
-
Add 200 µL of 10 mM Tris base solution to each well.
-
Shake the plate on a shaker for 5-10 minutes to solubilize the protein-bound dye.
-
Read the absorbance at approximately 565 nm on a microplate reader.
-
Signaling Pathways and Logical Relationships
Mechanism of Non-Specific Binding and Prevention
References
- 1. benchchem.com [benchchem.com]
- 2. Electrostatic Interactions of Fluorescent Molecules with Dielectric Interfaces Studied by Total Internal Reflection Fluorescence Correlation Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. On the correlation between hydrophobicity, liposome binding and cellular uptake of porphyrin sensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of electrostatic and hydrophobic forces in the interaction of ionic dyes with charged micelles - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Western blotting - Milk vs BSA for blocking - CiteAb BlogCiteAb Blog [blog.citeab.com]
- 9. biossusa.com [biossusa.com]
- 10. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Optimizing Sulforhodamine G for Neuronal Labeling
Welcome to the technical support center for Sulforhodamine G. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on using this compound for neuronal labeling experiments. Below you will find frequently asked questions, troubleshooting guides, and detailed protocols to help you achieve optimal results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for in neuroscience?
This compound is a highly water-soluble, red fluorescent dye.[1] In neuroscience, it is primarily used as a polar tracer to study cell morphology and neuronal cell-to-cell communication.[1][2] Under normal physiological conditions, it is considered cell-impermeant, making it an excellent marker for labeling the extracellular space and assessing cell membrane integrity.[2] While often used for astrocyte labeling, specific protocols can be adapted for neuronal labeling.[3][4]
Q2: What are the excitation and emission wavelengths for this compound?
The approximate excitation and emission maxima for this compound are 529 nm and 548 nm, respectively.[1]
Q3: Is this compound cell-permeable?
No, under normal conditions, this compound is cell-impermeant.[1] Its entry into a cell typically indicates that the plasma membrane integrity has been compromised.[2]
Q4: How does this compound differ from Sulforhodamine 101 (SR101) or Sulforhodamine B (SRB)?
This compound belongs to the same family as SR101 and SRB. They share similar properties as water-soluble fluorescent dyes.[5] SR101 has been extensively used as a marker for astrocytes in vivo.[6][7] SRB is commonly used in cytotoxicity assays to measure cellular protein content.[8][9] While their applications can differ, the principles of staining and troubleshooting are often translatable across the family of dyes.
Q5: How should I prepare and store this compound?
This compound is typically supplied as a solid and is soluble in water.[1] For stock solutions, dissolve the powder in deionized water or a suitable buffer like PBS.[10] It is recommended to store the solid dye at room temperature and protect it from light.[1] Stock solutions can be stored at 4°C for short-term use or aliquoted and frozen at -20°C for long-term storage to prevent repeated freeze-thaw cycles.
Troubleshooting Guide
This guide addresses common issues encountered during neuronal labeling experiments with this compound.
Q: Why is my background fluorescence too high?
A: High background fluorescence can obscure the signal from labeled neurons. Common causes and solutions include:
-
Excessive Dye Concentration: Using a concentration that is too high can lead to non-specific binding.[2]
-
Solution: Titrate the this compound concentration to determine the optimal level for your specific cell type and experimental setup. Start with a lower concentration and incrementally increase it.
-
-
Inadequate Washing: Insufficient washing will leave unbound dye in the extracellular space.[2][11]
-
Tissue Autofluorescence: Some biological tissues naturally fluoresce, which can contribute to background noise.
-
Solution: Perform a pre-scan of an unstained control sample to assess the level of autofluorescence. If it is significant, consider using spectral unmixing techniques if your imaging system supports it.
-
Q: Why am I observing weak or no neuronal staining?
A: This issue can arise from several factors related to the dye, the protocol, or cell health.
-
Sub-optimal Dye Concentration: The concentration may be too low for effective labeling.
-
Insufficient Incubation Time: The dye may not have had enough time to label the cells.
-
Solution: Extend the incubation period. Optimization may be needed to balance signal intensity with potential toxicity.
-
-
Incorrect Buffer pH: The pH of the staining solution can affect dye performance.[12]
-
Solution: Ensure the buffer pH is within the optimal range for your experiment (typically physiological pH 7.2-7.4). This compound's fluorescence is stable over a pH range of 3 to 10.[10]
-
-
Poor Cell Health: Unhealthy or dying cells may not be effectively labeled.
-
Solution: Ensure optimal culture or tissue preparation conditions to maintain cell viability.
-
Q: I am seeing unexpected intracellular staining in non-target cells. What does this mean?
A: Intracellular fluorescence from a cell-impermeant dye like this compound suggests a loss of plasma membrane integrity.[2]
-
Mechanical Stress: Harsh handling, excessive washing, or high-speed centrifugation can damage cell membranes.[2]
-
Solution: Handle cells and tissues gently throughout the protocol. Reduce the speed of media changes and washing steps.
-
-
Chemical Exposure or Toxicity: The dye itself (at high concentrations), solvents, or other experimental compounds can increase membrane permeability.[2]
-
Solution: Test for potential cytotoxicity by performing a dose-response curve. If using solvents, ensure they are at a final concentration that is non-toxic to the cells.
-
-
Environmental Stress: Extreme temperatures or significant pH shifts can disrupt the cell membrane.[2]
-
Solution: Maintain stable and optimal environmental conditions (temperature, pH, osmolarity) throughout the experiment.
-
Quantitative Data and Experimental Parameters
The optimal concentration and incubation time for this compound must be empirically determined. The following tables provide starting ranges based on published data for the closely related Sulforhodamine 101, which can be adapted for this compound.
Table 1: Recommended Starting Concentrations for Neuronal and Glial Labeling
| Application | Cell Type | Concentration Range (SR101) | Temperature | Reference |
| Acute Brain Slices | Astrocytes | 0.5 - 1.0 µM | 34 - 37 °C | [4][13] |
| Acute Brain Slices | Neurons | 165 µM | Room Temp. | [3][4][13] |
| In Vivo (Topical) | Astrocytes | 250 nM - 300 µM | In Vivo | [4][13] |
Table 2: Typical Incubation and De-staining Times
| Application | Incubation Time | De-staining Time | Reference |
| Acute Brain Slices | 20 - 30 minutes | 10 minutes | [13] |
| Extended Incubation | Up to 140 minutes | 10 minutes | [13] |
Detailed Experimental Protocols
Protocol: Labeling Neurons in Acute Brain Slices
This protocol is adapted from methods used for Sulforhodamine 101 to preferentially label neurons.[3][4][13]
Materials:
-
This compound
-
Artificial Cerebrospinal Fluid (aCSF), carbonated with 95% O₂ / 5% CO₂
-
Brain slicing apparatus (e.g., vibratome)
-
Incubation chamber
-
Microscope for fluorescence imaging
Procedure:
-
Prepare aCSF: Prepare and chill oxygenated aCSF for slicing.
-
Slice Preparation: Prepare acute brain slices (e.g., 300 µm thick) from the region of interest using a vibratome in ice-cold, oxygenated aCSF.
-
Recovery: Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
Staining Solution: Prepare a staining solution of this compound in oxygenated aCSF. For neuronal labeling, a higher concentration (e.g., starting around 100-165 µM) may be effective.[3][4]
-
Incubation: Transfer the recovered slices to the this compound staining solution. Incubate at room temperature for 20-30 minutes. Gentle agitation is recommended.
-
Washing (De-staining): After incubation, transfer the slices to fresh, oxygenated aCSF to wash out the excess dye. Perform several washes over a period of 10-20 minutes to reduce background fluorescence.[13]
-
Imaging: Mount the slice in a recording/imaging chamber perfused with oxygenated aCSF. Proceed with fluorescence microscopy using the appropriate filter sets for this compound (Excitation: ~529 nm, Emission: ~548 nm).[1]
Visualizations
Caption: Experimental workflow for neuronal labeling with this compound in acute brain slices.
Caption: A decision tree for troubleshooting common issues in this compound staining experiments.
References
- 1. biotium.com [biotium.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Limitations of Sulforhodamine 101 for Brain Imaging [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. Sulforhodamine 101 as a specific marker of astroglia in the neocortex in vivo | Springer Nature Experiments [experiments.springernature.com]
- 7. hifo.uzh.ch [hifo.uzh.ch]
- 8. scispace.com [scispace.com]
- 9. In vivo staining of neocortical astrocytes via the cerebral microcirculation using sulforhodamine B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound *CAS 5873-16-5* | AAT Bioquest [aatbio.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. ethosbiosciences.com [ethosbiosciences.com]
- 13. Limitations of Sulforhodamine 101 for Brain Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with Sulforhodamine G leakage from labeled cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address Sulforhodamine G leakage from labeled cells and other common staining issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a highly water-soluble, red fluorescent dye. It is commonly used as a polar tracer to study cell morphology and neuronal cell-cell communication. Due to its charged nature, it is generally considered membrane-impermeant, meaning it does not readily cross the plasma membrane of healthy, intact cells.[1] It is also used for total cellular protein staining, particularly in cytotoxicity assays.
Q2: I am observing intracellular fluorescence with this compound in my live-cell imaging. What does this indicate?
Observing significant intracellular fluorescence with this compound in live cells typically suggests a loss of plasma membrane integrity. This can be caused by several factors, including:
-
Cell Health: Unhealthy or dying cells lose the ability to maintain their membrane integrity, allowing the dye to enter.
-
Mechanical Stress: Excessive shear forces during cell handling, washing, or media changes can create transient pores in the cell membrane.
-
Chemical Exposure: Experimental compounds, solvents (like ethanol), or detergents in the buffer can increase membrane permeability.
-
Environmental Factors: Extreme temperatures or significant shifts in pH can disrupt the cell membrane.
Q3: What are the main causes of high background fluorescence in my this compound staining?
High background fluorescence can obscure the specific signal in your experiment. Common causes include:
-
Excess Dye Concentration: Using a higher-than-necessary concentration of this compound can lead to non-specific binding.
-
Inadequate Washing: Insufficient washing after staining will leave unbound dye in the extracellular space.
-
Autofluorescence: Some cells and tissues have endogenous molecules (e.g., NADH, flavins) that fluoresce naturally.[2][3]
-
Fixation-Induced Fluorescence: Aldehyde fixatives like formaldehyde (B43269) can react with cellular components and create fluorescent artifacts.[2]
Q4: Can this compound be used for cytotoxicity assays?
Yes, while Sulforhodamine B (SRB) is more commonly used, this compound can be adapted for cytotoxicity assays that measure cellular protein content.[4][5] The principle is that the dye binds to total cellular protein in fixed cells, and the amount of bound dye is proportional to the cell number.[4]
Troubleshooting Guides
Issue 1: this compound Leakage from Labeled Cells
Leakage of this compound from either the extracellular space (in live-cell imaging) or from within fixed and permeabilized cells can lead to a loss of signal and increased background.
| Potential Cause | Recommended Solution |
| Compromised Cell Membrane Integrity | Ensure cells are healthy and handled gently. Use pre-warmed media and reagents to avoid temperature shock. Minimize exposure to harsh chemicals or high concentrations of solvents. |
| Phototoxicity | Minimize the intensity and duration of excitation light. Use a sensitive camera and appropriate filter sets to optimize signal detection with minimal light exposure.[6][7][8] |
| Inappropriate Imaging Medium | Use a live-cell imaging solution designed to maintain cell health for extended periods.[9] |
| Dye Efflux | While less common for this compound in healthy cells, some cell types may actively transport the dye. This can be inhibited by reducing the temperature (e.g., imaging at 4°C), though this will also affect cellular processes.[10] |
| Potential Cause | Recommended Solution |
| Inadequate Fixation | Optimize the fixation protocol. Formaldehyde-based fixatives are generally good for preserving morphology, but alcohol-based fixatives like methanol (B129727) may be better for some applications.[11][12][13][14][15] Ensure the correct concentration and incubation time are used. |
| Harsh Permeabilization | If intracellular staining is required, use a mild detergent like Triton X-100 at a low concentration (e.g., 0.1%) for a short duration. Over-permeabilization can create large pores in the membrane, allowing the dye to leak out.[16][17] |
| Excessive Washing | While thorough washing is necessary to reduce background, excessive or harsh washing steps can elute the dye from the cells. Use a gentle washing technique and a suitable wash buffer (e.g., PBS). |
| Mounting Medium | Use a high-quality mounting medium that is compatible with fluorescent dyes and helps to preserve the signal. |
Issue 2: High Background Fluorescence
High background can make it difficult to distinguish the signal from noise.
| Potential Cause | Recommended Solution |
| High Antibody/Dye Concentration | Titrate the concentration of your this compound conjugate or dye to find the optimal balance between signal and background.[18][19][20] |
| Insufficient Washing | Increase the number and/or duration of wash steps after incubation with the dye. Adding a mild detergent like Tween-20 to the wash buffer can help to remove non-specifically bound dye.[19] |
| Non-Specific Binding | If using a this compound-conjugated antibody, use a blocking solution (e.g., BSA or serum from the secondary antibody host species) to block non-specific binding sites before adding the primary antibody.[21] |
| Autofluorescence | Image an unstained control sample to assess the level of autofluorescence. If it is high, you may need to use a different fluorophore with a longer wavelength or use a background subtraction algorithm during image analysis. |
Experimental Protocols
Protocol 1: Live-Cell Imaging with this compound as a Tracer
This protocol is designed to label the extracellular space and assess cell membrane integrity in real-time.
-
Cell Preparation: Culture cells to the desired confluency on a glass-bottom dish suitable for live-cell imaging.
-
Staining Solution Preparation: Prepare a working solution of this compound in a live-cell imaging buffer (e.g., HBSS or a specialized imaging solution) at a final concentration of 1-10 µg/mL. The optimal concentration should be determined empirically.
-
Staining: Remove the culture medium and wash the cells once with the imaging buffer. Add the this compound staining solution to the cells.
-
Imaging: Immediately begin imaging using a fluorescence microscope equipped with the appropriate filter set for this compound (Excitation/Emission: ~529/548 nm).
-
Time-Lapse Imaging: Acquire images at desired time intervals to monitor changes in dye localization.
Protocol 2: Immunofluorescence Staining with Post-Fixation this compound Staining
This protocol is for visualizing a specific protein via immunofluorescence, followed by this compound staining for total cellular protein.
-
Cell Preparation: Grow cells on coverslips to the desired confluency.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: If the target protein is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific binding by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.
-
Primary Antibody Incubation: Incubate with the primary antibody diluted in the blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS and then incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
This compound Staining: Stain the cells with a 0.04% (w/v) this compound solution in 1% acetic acid for 30 minutes at room temperature.
-
Post-Staining Wash: Quickly rinse the plate four times with 1% (v/v) acetic acid to remove unbound dye.
-
Mounting: Mount the coverslips on microscope slides using an antifade mounting medium.
-
Imaging: Visualize the samples using a fluorescence microscope with the appropriate filter sets for both the secondary antibody and this compound.
Visualizations
Caption: Experimental workflows for live-cell and fixed-cell staining with this compound.
Caption: Troubleshooting logic for this compound leakage in live and fixed cells.
Caption: Simplified diagram of potential rhodamine dye efflux pathways.
References
- 1. biotium.com [biotium.com]
- 2. benchchem.com [benchchem.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. benchchem.com [benchchem.com]
- 5. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Gentle Rhodamines for Live-Cell Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. A comparison of rhodamine 123 accumulation and efflux in cells with P-glycoprotein-mediated and MRP-associated multidrug resistance phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Impact of Tissue Fixatives on Morphology and Antibody-based Protein Profiling in Tissues and Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The impact of different fixatives on immunostaining of lung adenocarcinomas in pleural effusion cell blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Effect of Fixatives and Tissue Processing on the Content and Integrity of Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 17. ptglab.com [ptglab.com]
- 18. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 19. m.youtube.com [m.youtube.com]
- 20. biotium.com [biotium.com]
- 21. youtube.com [youtube.com]
Technical Support Center: Correcting for Spectral Overlap Between Sulforhodamine G and GFP
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals correct for spectral overlap between Sulforhodamine G and Green Fluorescent Protein (GFP) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is spectral overlap and why is it a problem when using this compound and GFP together?
A1: Spectral overlap, also known as bleed-through or crosstalk, occurs when the emission spectrum of one fluorophore extends into the detection range of another. In the case of this compound and GFP, the emission of GFP can be detected in the channel intended for this compound, and to a lesser extent, the tail of this compound's emission might be detected in the GFP channel. This leads to false-positive signals and inaccurate quantification of fluorescence, compromising the integrity of the experimental data.
Q2: How can I determine the extent of spectral overlap between this compound and my specific GFP variant?
A2: The extent of spectral overlap can be determined by examining the excitation and emission spectra of both fluorophores. You will need to acquire single-color control samples—one expressing only GFP and another labeled only with this compound. By imaging these controls with the same settings as your dual-labeled experiment, you can quantify the percentage of GFP signal that "bleeds through" into the this compound channel and vice-versa.
Q3: What are the main methods to correct for spectral overlap between this compound and GFP?
A3: The two primary methods for correcting spectral overlap are:
-
Compensation: A mathematical correction applied post-acquisition, typically in flow cytometry. It subtracts a percentage of the signal from one channel from the signal in another to correct for bleed-through.
-
Spectral Unmixing: A more advanced technique, primarily used in fluorescence microscopy, that separates the emission spectra of individual fluorophores from a mixed signal. This is achieved by acquiring the fluorescence emission across a range of wavelengths and then using algorithms to "unmix" the composite spectrum into its individual components.
Q4: When should I use compensation versus spectral unmixing?
A4: Compensation is the standard method for correcting spectral overlap in flow cytometry . Spectral unmixing is the preferred method for fluorescence microscopy , especially with significant spectral overlap, as it can more accurately separate the signals on a pixel-by-pixel basis.
Q5: What are essential controls for correcting spectral overlap?
A5: The following controls are critical:
-
Unstained Control: A sample with cells that are not labeled with any fluorophore to determine the level of autofluorescence.
-
Single-Color GFP Control: A sample containing cells expressing only GFP.
-
Single-Color this compound Control: A sample containing cells labeled only with this compound.
These controls are necessary to establish the individual spectral profiles and the amount of bleed-through for both compensation and spectral unmixing.
Data Presentation
For accurate correction of spectral overlap, it is crucial to know the spectral characteristics of the fluorophores being used. The table below summarizes the key spectral properties of a common GFP variant (EGFP) and this compound.
| Fluorophore | Excitation Maximum (nm) | Emission Maximum (nm) |
| EGFP | ~488 | ~509 |
| This compound | ~529-531 | ~548-552 |
Experimental Protocols
Protocol 1: Spectral Unmixing in Fluorescence Microscopy
This protocol outlines the steps for performing spectral unmixing to separate the signals from GFP and this compound.
Materials:
-
Microscope equipped with a spectral detector
-
Image analysis software with spectral unmixing capabilities (e.g., ZEN, LAS X, NIS-Elements, or ImageJ/Fiji with appropriate plugins)
-
Unstained control sample
-
Single-color GFP control sample
-
Single-color this compound control sample
-
Dual-labeled experimental sample
Methodology:
-
Acquire Reference Spectra:
-
Image the single-color GFP control sample. Using the spectral detector, acquire a "lambda stack" by capturing the emission spectrum across a range of wavelengths (e.g., 490-650 nm). This will serve as the reference spectrum for GFP.
-
Repeat the process for the single-color this compound control sample to acquire its reference spectrum.
-
Image the unstained control sample to acquire the autofluorescence spectrum, if significant.
-
-
Acquire Experimental Data:
-
Image your dual-labeled experimental sample using the same settings as for the reference spectra, acquiring a lambda stack for the region of interest.
-
-
Perform Linear Unmixing:
-
Open the acquired lambda stacks in your image analysis software.
-
Define the reference spectra for GFP, this compound, and autofluorescence using the data from your control samples.
-
Apply the linear unmixing algorithm to your experimental data. The software will use the reference spectra to calculate the contribution of each fluorophore to the total signal in every pixel.
-
-
Analyze Unmixed Images:
-
The output will be a set of separate images, each representing the isolated signal from either GFP or this compound.
-
Visually inspect the unmixed images to confirm that the bleed-through has been successfully removed.
-
Protocol 2: Compensation in Flow Cytometry
This protocol describes how to set up and apply compensation for dual-color analysis of GFP and this compound.
Materials:
-
Flow cytometer with appropriate lasers and filters
-
Flow cytometry analysis software
-
Unstained control cells
-
Single-color GFP positive control cells
-
Single-color this compound positive control cells
-
Dual-labeled experimental cells
Methodology:
-
Instrument Setup:
-
Run the unstained control sample to set the forward scatter (FSC) and side scatter (SSC) voltages and to establish the baseline fluorescence in all detectors.
-
-
Acquire Single-Color Controls:
-
Run the single-color GFP positive control. Adjust the voltage for the GFP detector so that the positive population is on scale and clearly resolved from the negative population. Record the signal in all detectors to measure the spillover into the this compound channel.
-
Run the single-color this compound positive control. Adjust the voltage for the this compound detector. Record the signal in all detectors to measure the spillover into the GFP channel.
-
-
Calculate Compensation Matrix:
-
Using the single-color control data, the flow cytometry software will calculate a compensation matrix. This matrix quantifies the percentage of signal from each fluorophore that is detected in the other channels.
-
-
Apply Compensation and Acquire Data:
-
Apply the calculated compensation matrix to your experimental samples.
-
Acquire data for your dual-labeled samples.
-
-
Data Analysis:
-
Analyze the compensated data. The fluorescence intensity in each channel should now accurately reflect the expression of the corresponding fluorophore without the contribution of bleed-through from the other.
-
Mandatory Visualization
Caption: Workflow for correcting spectral overlap between GFP and this compound.
Sulforhodamine G stability issues in long-term experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Sulforhodamine G in long-term experiments. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a water-soluble, red fluorescent dye.[1][2] It is commonly used as a polar tracer for studying cell morphology and neuronal cell-cell communication.[1][2] Additionally, it is utilized in protein staining assays, such as the Sulforhodamine B (SRB) assay, for quantifying cellular protein content as an indicator of cell mass.
Q2: What are the key spectral properties of this compound?
The spectral properties of this compound can vary slightly depending on the solvent and conjugation state. However, typical values are:
-
Excitation Maximum: ~529-531 nm
-
Emission Maximum: ~548-552 nm
Q3: How should this compound be stored for optimal stability?
For long-term storage, this compound powder should be stored at -20°C in a dry, dark environment.[3] Stock solutions, typically prepared in high-quality anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), should also be stored at -20°C and protected from light and moisture. For aqueous solutions, it is recommended to prepare them fresh for each experiment.
Q4: Is the fluorescence of this compound sensitive to pH?
The fluorescence of this compound is generally stable across a pH range of 3 to 10, making it suitable for a wide variety of biological applications.[4][5][6]
Troubleshooting Guides for Long-Term Experiments
Issue 1: Gradual Decrease in Fluorescence Signal Over Time
A common issue in long-term imaging experiments is the gradual loss of fluorescence signal. This can be attributed to several factors:
-
Photobleaching: The irreversible destruction of the fluorophore due to prolonged exposure to excitation light.
-
Thermal Degradation: The breakdown of the dye due to elevated temperatures over extended periods.
-
Chemical Degradation: Instability of the dye in the experimental buffer or in the presence of certain cellular components.
Troubleshooting Steps:
-
Minimize Photobleaching:
-
Reduce the intensity of the excitation light to the lowest level that provides an adequate signal-to-noise ratio.
-
Minimize the duration of exposure during image acquisition.
-
Use neutral density filters to attenuate the excitation light.
-
Incorporate an anti-fade reagent in your mounting medium for fixed-cell imaging. For live-cell imaging, consider specialized live-cell imaging solutions with reduced phototoxicity.
-
-
Control Temperature:
-
Maintain a stable and optimal temperature for your experimental setup. For live-cell imaging, use a stage-top incubator or an environmental chamber.
-
Be aware that even slight temperature fluctuations over long periods can affect dye stability.
-
-
Optimize Buffer Conditions:
-
Ensure the pH of your buffer remains stable throughout the experiment.
-
Test the stability of this compound in different buffer systems (e.g., PBS, TRIS, HEPES) to identify the most suitable one for your long-term experiment.
-
Issue 2: High Background Fluorescence
High background can obscure the signal from your sample, making data analysis difficult.
Troubleshooting Steps:
-
Optimize Dye Concentration:
-
Perform a concentration titration to determine the lowest effective concentration of this compound that provides a good signal without excessive background.
-
-
Thorough Washing:
-
Ensure adequate washing steps to remove any unbound dye.
-
-
Check for Autofluorescence:
-
Image an unstained control sample to assess the level of autofluorescence from your cells or the surrounding medium.
-
-
Use Appropriate Imaging Dishes:
-
Consider using glass-bottom dishes or plates, as plastic can sometimes contribute to background fluorescence.
-
Issue 3: Dye Aggregation
At high concentrations, rhodamine dyes can form aggregates, which can lead to fluorescence quenching and inaccurate quantification.
Troubleshooting Steps:
-
Work at Optimal Concentrations:
-
Avoid using excessively high concentrations of this compound.
-
-
Ensure Proper Solubilization:
-
When preparing stock solutions, ensure the dye is fully dissolved. Sonication can aid in this process.
-
-
Consider Buffer Components:
-
Certain ions or components in your buffer could potentially promote aggregation. If you suspect this is an issue, testing different buffer formulations may be necessary.
-
Quantitative Data Summary
While specific quantitative data for the long-term stability of this compound is not extensively available in the literature, the following table provides a summary of key parameters for related rhodamine dyes and general expectations. Researchers are encouraged to determine these values for their specific experimental conditions.
| Parameter | Typical Value/Range (for Rhodamine Dyes) | Notes |
| Photobleaching Quantum Yield (Φb) | 10⁻⁴ to 10⁻⁷ | Lower values indicate higher photostability. This is highly dependent on the environment. |
| pH Stability | pH 3 - 10 | This compound fluorescence is generally stable within this range.[4][5][6] |
| Thermal Stability | Degradation rate increases with temperature. | The exact degradation kinetics are temperature and buffer dependent. |
Experimental Protocols
Protocol 1: Determining Photostability (Photobleaching Half-Life)
This protocol allows for the quantitative assessment of this compound's photostability under your specific experimental conditions.
Materials:
-
This compound solution at your working concentration
-
Microscope slide and coverslip
-
Fluorescence microscope with a stable light source and camera
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Sample Preparation: Prepare a sample of this compound in your experimental buffer. For a simple assessment, a drop of the solution on a slide, covered with a coverslip, is sufficient.
-
Microscope Setup:
-
Turn on the microscope and allow the light source to stabilize.
-
Select the appropriate filter set for this compound.
-
Focus on the sample.
-
-
Image Acquisition:
-
Acquire an initial image (t=0).
-
Continuously illuminate the sample with the same excitation intensity you would use in your long-term experiment.
-
Acquire images at regular intervals (e.g., every 30 seconds) until the fluorescence intensity has significantly decreased.
-
-
Data Analysis:
-
Using image analysis software, measure the mean fluorescence intensity of a region of interest (ROI) in each image of the time series.
-
Plot the normalized fluorescence intensity against time.
-
The time at which the fluorescence intensity drops to 50% of its initial value is the photobleaching half-life (t½).
-
Protocol 2: Assessing Thermal Stability
This protocol provides a framework for evaluating the thermal degradation of this compound over time.
Materials:
-
This compound solution in your experimental buffer
-
Temperature-controlled incubator or water bath
-
Spectrofluorometer or fluorescence plate reader
Procedure:
-
Sample Preparation: Prepare multiple aliquots of the this compound solution.
-
Incubation:
-
Place the aliquots at the desired experimental temperature.
-
Keep a control set of aliquots at a reference temperature (e.g., 4°C).
-
-
Measurement:
-
At regular time intervals (e.g., every 24 hours for several days), remove an aliquot from the experimental and control groups.
-
Allow the samples to equilibrate to room temperature.
-
Measure the fluorescence intensity using a spectrofluorometer or plate reader.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of time for both the experimental and control conditions.
-
The rate of decrease in fluorescence in the experimental group compared to the control group indicates the rate of thermal degradation.
-
Visualizations
Caption: Troubleshooting workflow for decreased this compound signal.
Caption: Workflow for assessing this compound stability.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms | Pharmaguideline [pharmaguideline.com]
- 5. This compound *CAS 5873-16-5* | AAT Bioquest [aatbio.com]
- 6. Limitations of Sulforhodamine 101 for Brain Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Uneven Staining with Sulforhodamine G in Thick Tissue
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using Sulforhodamine G for staining thick tissue samples.
Troubleshooting Guide: Uneven this compound Staining
Uneven staining is a common artifact that can compromise the interpretation of fluorescent imaging in thick tissues. This guide provides a systematic approach to identifying and resolving the root causes of patchy or inconsistent this compound staining.
| Problem ID | Observation | Potential Cause(s) | Recommended Solution(s) |
| US-01 | Patchy or incomplete staining throughout the tissue | Inadequate Fixation: Insufficient fixative penetration or duration can lead to poor tissue preservation and impede dye access.[1] Different fixatives can also affect tissue morphology and staining outcomes.[2] | - Ensure the tissue is no more than 3 mm thick for immersion fixation.[3] - Increase fixation time; a general rule is 1 mm/hour penetration for neutral buffered formalin (NBF).[1] - Consider perfusion fixation for whole organs to ensure rapid and uniform preservation. - If using paraformaldehyde (PFA), a concentration of 4% is common for whole-mount samples.[4] |
| Suboptimal Permeabilization: The dense nature of thick tissue can prevent the dye from reaching the central regions. | - Use a stronger detergent like Triton X-100 at a concentration of 0.5% to 1% for whole-mount samples to improve permeabilization.[4] - Increase the duration of the permeabilization step. | ||
| Insufficient Incubation Time: The dye may not have had enough time to diffuse throughout the entire thickness of the sample. | - Extend the incubation time with this compound. For whole-mount staining, incubation can range from several hours to overnight, or even multiple days.[4] - Gentle agitation or rocking during incubation can facilitate dye penetration.[4] | ||
| US-02 | Strong surface staining with a weak or absent signal in the core of the tissue | Dye Depletion: The outer layers of the tissue may bind most of the dye, leaving an insufficient amount to penetrate deeper. | - Increase the concentration of the this compound solution. Titration may be necessary to find the optimal concentration for your specific tissue type and thickness. - Use a larger volume of staining solution to ensure an adequate supply of the dye. |
| Premature Washing: Aggressive or premature washing steps can remove the dye from the outer layers before it has fully penetrated the tissue. | - Increase the duration and number of washing steps to ensure removal of unbound dye from all tissue depths, but only after a sufficient incubation period. | ||
| US-03 | Uneven staining in specific regions of the tissue | Tissue Heterogeneity: Different regions of a tissue can have varying densities and compositions, affecting dye penetration. | - If possible, dissect the tissue into smaller, more manageable pieces.[4] - Ensure complete removal of any surrounding membranes or excess tissue that could obstruct dye entry.[4] |
| Air Bubbles: Trapped air bubbles can prevent the staining solution from reaching certain areas of the tissue.[4] | - Ensure the tissue is fully submerged in the staining solution. - Gentle agitation during incubation can help to dislodge any trapped air bubbles.[4] | ||
| US-04 | High background fluorescence obscuring the signal | Excess Dye Concentration: Using too high a concentration of this compound can lead to non-specific binding and high background. | - Perform a titration to determine the optimal dye concentration that provides a strong signal with minimal background.[5] |
| Inadequate Washing: Insufficient removal of unbound dye will result in high background fluorescence.[5] | - Increase the duration and number of post-staining washes. Use a suitable buffer such as PBS with a small amount of detergent (e.g., 0.1% Triton X-100). | ||
| Tissue Autofluorescence: Some tissues naturally fluoresce, which can interfere with the this compound signal. | - Consider using a tissue clearing method that also reduces autofluorescence.[6] - Use spectral imaging and linear unmixing if your microscopy setup allows, to separate the specific this compound signal from the autofluorescence. | ||
| US-05 | Weak or no staining signal | Low Dye Concentration: The concentration of this compound may be too low for the thickness of the tissue. | - Increase the dye concentration. A trial with a concentration gradient is recommended to find the optimal staining concentration.[5] |
| Photobleaching: Excessive exposure to excitation light during imaging can cause the fluorophore to fade.[5] | - Minimize exposure times during image acquisition. - Use an anti-fade mounting medium. | ||
| Incompatible Clearing Method: Some solvent-based clearing methods can quench the fluorescence of certain dyes.[7][8] | - Choose a clearing method that is known to be compatible with this compound. Aqueous-based methods like CUBIC and hydrogel-based methods like CLARITY are generally better at preserving fluorescence compared to some solvent-based methods.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound for staining thick tissues?
The optimal concentration can vary depending on the tissue type, thickness, and the clearing method used. A starting point for many applications is in the range of 10-100 µg/mL. However, it is highly recommended to perform a titration experiment to determine the ideal concentration for your specific experimental conditions to achieve a strong signal with low background.
Q2: How long should I incubate my thick tissue sample in this compound?
Incubation times for thick tissues are significantly longer than for thin sections. Depending on the thickness and density of your sample, incubation can range from several hours to several days at 4°C with gentle agitation. For whole-mount samples, an incubation of 24 to 72 hours is not uncommon.[4]
Q3: Which tissue clearing method is best to use with this compound?
The choice of clearing method can impact the final staining result.
-
Aqueous-based methods (e.g., CUBIC, Scale): These methods are generally good at preserving the fluorescence of dyes like this compound.[7]
-
Hydrogel-based methods (e.g., CLARITY): These methods provide excellent transparency and are compatible with fluorescent staining.[9]
-
Solvent-based methods (e.g., iDISCO, BABB): While these methods can provide rapid and high-quality clearing, some organic solvents can quench fluorescence.[7][8] If using a solvent-based method, it is crucial to verify its compatibility with this compound.
Q4: Can I perform immunostaining in combination with this compound staining in thick tissue?
Yes, it is possible to combine this compound staining with immunostaining. Typically, the immunostaining protocol is performed first, followed by the this compound staining. It is important to ensure that the solvents and buffers used in both procedures are compatible.
Q5: My tissue shrinks/expands after clearing. How does this affect the staining?
Tissue deformation is a known characteristic of some clearing methods.[8]
-
Shrinkage (common in solvent-based methods): This can increase the relative concentration of the dye and potentially lead to a brighter signal, but may also alter the morphology.
-
Expansion (common in some aqueous-based and hydrogel methods): This may require longer incubation times or higher dye concentrations to achieve uniform staining.
It is important to be aware of the dimensional changes your chosen clearing protocol induces and to adjust your staining protocol accordingly.
Experimental Protocols
General Protocol for this compound Staining of Thick, Cleared Tissue
This protocol provides a general framework. Optimization of incubation times and concentrations is recommended for each specific application.
-
Fixation: Perfuse the animal with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS), followed by immersion fixation of the dissected tissue in 4% PFA overnight at 4°C.
-
Washing: Wash the tissue extensively in PBS to remove residual fixative.
-
Tissue Clearing: Perform your chosen tissue clearing protocol (e.g., CUBIC, CLARITY) according to the manufacturer's or published instructions.
-
Staining:
-
Prepare a working solution of this compound in PBS (e.g., 50 µg/mL).
-
Immerse the cleared tissue in the staining solution.
-
Incubate for 24-72 hours at 4°C with gentle, continuous agitation.
-
-
Washing:
-
Wash the stained tissue in PBS with 0.1% Triton X-100 to remove unbound dye.
-
Perform multiple washes over 24-48 hours until the washing solution is clear.
-
-
Refractive Index Matching & Mounting:
-
Incubate the tissue in the appropriate refractive index matching solution (RIMS) for your clearing method until transparency is maximized.
-
Mount the tissue for imaging.
-
Visualizations
Logical Workflow for Troubleshooting Uneven Staining
Caption: A decision tree for troubleshooting uneven this compound staining.
Experimental Workflow for Staining Thick Tissue
Caption: A streamlined workflow for staining thick tissues with this compound.
References
- 1. Tissue fixation and the effect of molecular fixatives on downstream staining procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Impact of Tissue Fixatives on Morphology and Antibody-based Protein Profiling in Tissues and Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biologicalstaincommission.org [biologicalstaincommission.org]
- 4. docs.abcam.com [docs.abcam.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Tissue Clearing Methods and Applications for Fluorescence Imaging- Oxford Instruments [andor.oxinst.com]
- 9. CLARITY protocol and tissue clearing | Abcam [abcam.com]
Best practices for storing and handling Sulforhodamine G to maintain fluorescence
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Sulforhodamine G to maintain its fluorescence, along with troubleshooting guides and frequently asked questions.
Troubleshooting Guide
This guide addresses common issues encountered during experiments using this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Weak Fluorescent Signal | Degradation of Dye: Improper storage of this compound powder or stock solutions (e.g., exposure to light, moisture, or incorrect temperature) can lead to degradation and loss of fluorescence.[1][2][3] | - Ensure this compound powder is stored in a tightly sealed container, protected from light and moisture, at the recommended temperature. - Prepare fresh stock solutions if degradation is suspected. - Aliquot stock solutions to avoid repeated freeze-thaw cycles.[3] |
| Photobleaching: Exposure of the dye to strong light sources, especially UV light or direct sunlight, can cause irreversible reduction in fluorescence.[2][4] | - Protect the dye, both in solid form and in solution, from light by using amber vials or wrapping containers in aluminum foil. - Minimize light exposure during experimental procedures. | |
| Incorrect Filter Sets: Using microscope or plate reader filter sets that do not match the excitation and emission spectra of this compound (Ex/Em: ~529/548 nm) will result in poor signal detection.[5] | - Verify that the excitation and emission filters are appropriate for this compound. | |
| High Background Fluorescence | Excess Dye Concentration: Using a higher than necessary concentration of this compound can lead to non-specific binding and increased background signal.[6] | - Perform a concentration titration to determine the optimal dye concentration for your specific application and cell type.[6] |
| Inadequate Washing: Insufficient washing after staining can leave residual unbound dye, contributing to high background.[6][7][8] | - Ensure thorough but gentle washing steps with an appropriate buffer (e.g., PBS) to remove all unbound dye.[6] | |
| Autofluorescence: Some cells or components of the experimental medium may exhibit natural fluorescence at the same wavelengths as this compound. | - Include an unstained control sample to measure the level of autofluorescence. - If possible, use a medium with low background fluorescence. | |
| Intracellular Fluorescence (for extracellular applications) | Compromised Cell Membrane Integrity: this compound is generally cell-impermeant. Its presence inside cells suggests that the cell membranes may be damaged.[6] | - Handle cells gently to avoid mechanical stress. - Assess the health of the cells; unhealthy or dying cells may have compromised membranes.[6] - Evaluate the potential for experimental compounds or solvents to increase membrane permeability.[6] |
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: How should I store this compound powder? this compound powder should be stored in a tightly sealed container, protected from light and moisture.[1][9] Recommended storage temperatures vary by manufacturer, with some suggesting room temperature and others -20°C.[1][5] For long-term stability, storing at -20°C is a common recommendation for fluorescent dyes.[1]
-
Q2: How should I prepare and store this compound stock solutions? For stock solutions, it is best to use a high-quality anhydrous solvent like DMSO for long-term storage, as some dyes are susceptible to hydrolysis in aqueous solutions.[5] However, this compound is highly water-soluble.[5] For short-term use, aqueous solutions can be prepared. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[3] Store stock solutions at -20°C, protected from light.[1]
-
Q3: Why is it important to protect this compound from light? this compound, like many fluorescent dyes, is susceptible to photobleaching, which is an irreversible loss of fluorescence caused by exposure to light, particularly high-intensity light or UV radiation.[2] Protecting the dye from light at all stages of storage and handling is crucial for maintaining its fluorescent properties.[1][9]
Experimental Procedures
-
Q4: What are the excitation and emission wavelengths for this compound? The approximate excitation maximum is 529 nm, and the emission maximum is 548 nm.[5][10]
-
Q5: Can I use this compound in experiments with live cells? Yes, this compound is often used as a polar tracer in live-cell imaging to study cell morphology and as a marker for the extracellular space, as it is generally membrane-impermeant.[5][6]
Quantitative Data Summary
| Form | Storage Temperature | Recommended Conditions | Expected Stability |
| Solid Powder | Room Temperature or -20°C | Tightly sealed container, protected from light and moisture.[1][5][9][10][11] | Stable for over a year, with some sources suggesting at least two years.[5] |
| Stock Solution (in DMSO) | -20°C or -80°C | Aliquoted in tightly sealed vials, protected from light.[3] | Generally stable for several months. |
| Working Solution (Aqueous) | 4°C or -20°C | Protected from light. Prepare fresh before use for best results. | Stability in aqueous solution can be limited; some dye solutions are stable for only a few hours.[5] For longer-term storage of aqueous solutions, -20°C is recommended.[5] |
Experimental Protocol
Protocol: Preparation and Quality Control of this compound Stock Solution
This protocol outlines the steps for preparing a this compound stock solution and performing a quality control check to ensure its fluorescence is optimal for experimental use.
Materials:
-
This compound powder
-
Anhydrous DMSO or nuclease-free water
-
Microcentrifuge tubes (amber or covered in foil)
-
Spectrofluorometer or fluorescence microplate reader
-
Quartz cuvettes or black-walled microplates
Procedure:
-
Reagent Preparation:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.[1]
-
Prepare a 10 mM stock solution by dissolving the appropriate mass of this compound in anhydrous DMSO or nuclease-free water. For example, for a molecular weight of 552.59 g/mol , dissolve 5.53 mg in 1 mL of solvent.
-
Vortex briefly to ensure the dye is fully dissolved.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into small, single-use aliquots (e.g., 10-20 µL) in amber microcentrifuge tubes or tubes wrapped in aluminum foil.
-
Store the aliquots at -20°C.
-
-
Fluorescence Quality Control:
-
Prepare a working solution (e.g., 1 µM) by diluting the stock solution in a suitable buffer (e.g., PBS).
-
Measure the fluorescence intensity using a spectrofluorometer or microplate reader with excitation set to ~529 nm and emission set to ~548 nm.
-
Record this initial fluorescence intensity as a baseline for freshly prepared dye.
-
To ensure consistent experimental results, you can compare the fluorescence intensity of newly prepared stock solutions or older, stored aliquots to this baseline. A significant decrease in fluorescence intensity may indicate degradation of the dye.
-
Visualizations
Caption: Recommended workflow for handling and storing this compound.
Caption: Troubleshooting logic for common this compound fluorescence issues.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. SRB Assay / Sulforhodamine B Assay Kit (ab235935) | Abcam [abcam.com]
- 5. biotium.com [biotium.com]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. lobachemie.com [lobachemie.com]
Adjusting imaging parameters to avoid Sulforhodamine G phototoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in adjusting imaging parameters to avoid phototoxicity associated with Sulforhodamine G.
Frequently Asked Questions (FAQs)
Q1: What is phototoxicity and why is it a concern when using this compound?
A1: Phototoxicity refers to the damaging effects of light on living cells, which is often exacerbated by the presence of fluorescent molecules like this compound. When a fluorophore absorbs light, it can enter an excited state and transfer energy to molecular oxygen, generating reactive oxygen species (ROS).[1] These ROS, such as singlet oxygen, can damage cellular components like proteins, lipids, and DNA, leading to altered cell behavior, apoptosis, or necrosis.[2][3] This can compromise the validity of experimental results obtained from live-cell imaging.
Q2: What are the typical signs of phototoxicity in my live-cell imaging experiment?
A2: Signs of phototoxicity can range from subtle to severe. Early indicators can include changes in cell morphology (e.g., blebbing, rounding), altered organelle dynamics, or changes in cell motility.[4] More severe effects include cell cycle arrest, apoptosis (cell shrinkage, nuclear fragmentation), and ultimately, cell death.[4] It is crucial to monitor your cells for these changes throughout your experiment.
Q3: How can I determine if the effects I'm seeing are due to my experimental treatment or phototoxicity from this compound?
A3: It is essential to run proper controls. A key control is to image unstained cells under the same illumination conditions used for your this compound-labeled samples. If you observe similar adverse effects in the unstained cells, it indicates that the light itself is phototoxic at the settings used. Additionally, you can include a positive control for cell death (e.g., treatment with a known cytotoxic agent) and a negative control (unlabeled, un-illuminated cells) to benchmark cell health.
Q4: I am observing high background fluorescence in my this compound images. What could be the cause and how can I fix it?
A4: High background can be caused by several factors:
-
Excess dye concentration: Using too much this compound can lead to non-specific binding and high background. Titrate your dye concentration to find the lowest effective concentration.
-
Inadequate washing: Ensure thorough washing steps after staining to remove unbound dye.
-
Autofluorescence: Cells naturally contain molecules that fluoresce. To check for this, image an unstained sample using the same settings. If autofluorescence is high, you may need to use spectral unmixing techniques or choose a different fluorophore with a distinct spectrum.
-
Contaminated media or reagents: Ensure all your solutions and media are fresh and free of fluorescent contaminants.
Troubleshooting Guide: Adjusting Imaging Parameters
Optimizing your imaging parameters is the most direct way to minimize this compound phototoxicity. The goal is to find a balance between achieving a sufficient signal-to-noise ratio (SNR) and keeping the light exposure to a minimum.
General Recommendations:
-
Minimize Light Exposure: Only illuminate the sample when acquiring an image. Use shutters or software-based control to block the light path between acquisitions.[2]
-
Use Longer Wavelengths When Possible: While this compound has a specific excitation spectrum, if you have the option to choose other red-shifted dyes for multi-color experiments, they are generally less phototoxic as they use lower-energy light.[5]
-
Employ Antifade Reagents: For live-cell imaging, consider using commercially available antifade reagents that are compatible with live cells to reduce photobleaching and phototoxicity.[6][7]
Parameter-Specific Adjustments:
The following table provides recommended starting points for key imaging parameters when using this compound. These are general guidelines and should be optimized for your specific cell type, microscope system, and experimental goals.
| Parameter | Recommendation to Reduce Phototoxicity | Rationale | Starting Point for Optimization |
| Excitation Intensity / Laser Power | Decrease to the lowest level that provides an acceptable signal. | Reduces the rate of fluorophore excitation and subsequent ROS generation.[8] | 1-5% of maximum laser power. |
| Exposure Time | Increase while decreasing excitation intensity. | Spreading the light dose over a longer period can be less damaging than a short, intense burst of light.[2][9] | 100-500 ms. |
| Pixel Binning | Increase (e.g., 2x2 or 4x4). | Combines pixels to increase signal intensity, allowing for lower excitation power or shorter exposure times. | 2x2 binning. |
| Time Interval (Time-lapse imaging) | Increase the interval between image acquisitions. | Gives cells time to recover from light-induced stress. | As long as the biological process of interest allows. |
| Numerical Aperture (NA) of Objective | Use an objective with a higher NA. | A higher NA lens collects more light, improving SNR and allowing for lower excitation intensity. | NA of 1.2 or higher for high-resolution imaging. |
Experimental Protocols
Protocol 1: Assessing this compound Phototoxicity using a Cell Viability Assay
This protocol describes how to quantify the phototoxic effects of your imaging settings on cell viability using a commercially available live/dead viability assay.
Materials:
-
Cells cultured on imaging-compatible plates/dishes
-
This compound
-
Live/Dead Viability/Cytotoxicity Kit (e.g., containing Calcein-AM and Ethidium Homodimer-1)
-
Fluorescence microscope
Methodology:
-
Cell Plating: Plate your cells at a suitable density in a multi-well imaging plate.
-
Staining: Stain the cells with your working concentration of this compound according to your standard protocol.
-
Imaging:
-
Define several regions of interest (ROIs) within a well.
-
Image a subset of ROIs using your "high" (potentially phototoxic) imaging settings.
-
Image another subset of ROIs using your "low" (optimized to reduce phototoxicity) imaging settings.
-
Leave a subset of ROIs un-imaged as a negative control.
-
-
Viability Staining: Immediately after imaging, add the live/dead assay reagents to the well according to the manufacturer's instructions and incubate.
-
Post-Stain Imaging: Image all ROIs again using settings appropriate for the viability dyes (typically lower intensity and shorter exposure to avoid further phototoxicity).
-
Analysis:
-
Count the number of live (green) and dead (red) cells in each ROI.
-
Calculate the percentage of dead cells for each imaging condition.
-
Compare the percentage of dead cells in the imaged ROIs to the un-imaged control ROI. A significant increase in cell death in the imaged areas indicates phototoxicity.
-
Protocol 2: Quantifying this compound Photobleaching
This protocol allows you to measure the rate of photobleaching, which can be an indirect indicator of phototoxic potential as both processes are related to the excited state of the fluorophore.
Materials:
-
Cells stained with this compound
-
Fluorescence microscope with time-lapse capabilities
Methodology:
-
Sample Preparation: Prepare your this compound-stained cells for imaging.
-
Image Acquisition:
-
Select an ROI.
-
Acquire a time-lapse series of images using your chosen imaging parameters (e.g., one image every 5 seconds for 5 minutes).
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of the ROI in each frame of the time-lapse series.
-
Plot the fluorescence intensity as a function of time.
-
Fit the decay in fluorescence intensity to an exponential decay curve to determine the photobleaching rate constant. A faster decay rate indicates higher photobleaching.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Latest Evidence Regarding the Effects of Photosensitive Drugs on the Skin: Pathogenetic Mechanisms and Clinical Manifestations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Between life and death: strategies to reduce phototoxicity in super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Learn To Minimize Artifacts In Fluorescence Microscopy [expertcytometry.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. biocompare.com [biocompare.com]
- 8. Mechanisms of high-order photobleaching and its relationship to intracellular ablation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
How to choose the right filter set for Sulforhodamine G microscopy
This technical support center provides guidance on selecting the appropriate filter set for Sulforhodamine G microscopy, along with troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments.
Choosing the Right Filter Set for this compound
Proper filter set selection is crucial for maximizing the signal-to-noise ratio and obtaining high-quality images in fluorescence microscopy. The ideal filter set for this compound should be matched to its specific excitation and emission spectra.
Spectral Properties of this compound
This compound is a bright, water-soluble fluorescent dye. Its spectral characteristics are summarized below.
| Property | Wavelength (nm) |
| Excitation Maximum | ~529 - 531 |
| Emission Maximum | ~548 - 552 |
Note: The exact excitation and emission maxima can vary slightly depending on the local environment (e.g., solvent, pH).
Recommended Filter Set Specifications
Based on the spectral properties of this compound, the following filter set specifications are recommended. These are general guidelines, and optimal performance may require testing different filter combinations.
| Filter Component | Recommended Wavelength Range (nm) | Key Characteristics |
| Excitation Filter | 530/20 (e.g., 520-540) | A bandpass filter centered close to the 531 nm excitation peak will efficiently excite the fluorophore while minimizing the excitation of autofluorescence. |
| Dichroic Beamsplitter | 545 LP | A longpass dichroic mirror with a cut-on wavelength between the excitation and emission peaks is necessary to reflect the excitation light towards the sample and transmit the emitted fluorescence to the detector. |
| Emission Filter | 560 LP or 575/50 | A longpass (LP) filter will collect the maximum amount of emitted light. A bandpass (BP) filter can help to reduce background noise and bleed-through from other fluorophores in multicolor experiments. |
Commercially Available Filter Sets
Several manufacturers offer filter sets suitable for this compound, often marketed for fluorophores with similar spectral characteristics like TRITC (Tetramethylrhodamine) or Cy3.
| Manufacturer | Recommended Filter Set | Excitation Filter (nm) | Dichroic Beamsplitter (nm) | Emission Filter (nm) |
| Chroma Technology | 49005 (ET-DsRed/TRITC/Cy3) | ET545/30x | T570lp | ET620/60m |
| Semrock (IDEX Health & Science) | TRITC-A-000 | FF01-542/27 | FF562-Di03 | FF01-593/40 |
| Omega Optical | XF101-2 (Cy3/Rhodamine B) | 535DF35 | 565DRLP | 580DF30 |
Disclaimer: These are recommendations based on publicly available data. Please consult with the filter set manufacturer to ensure compatibility with your specific microscope and application.
Experimental Workflow for Filter Set Selection
The process of selecting an appropriate filter set can be visualized as a decision-making workflow.
Caption: A flowchart illustrating the logical steps for selecting and optimizing a filter set for fluorescence microscopy.
Troubleshooting Guide
This guide addresses common issues encountered during this compound microscopy experiments.
Issue 1: Weak or No Signal
-
Question: I am not seeing any fluorescence from my sample stained with this compound. What could be the problem?
-
Answer:
-
Incorrect Filter Set: Ensure that your filter set is appropriate for the excitation and emission spectra of this compound.
-
Light Source: Check that your microscope's light source is turned on and that the shutter is open. Verify that the lamp is not past its rated lifetime, as this can lead to reduced excitation intensity.
-
Staining Protocol: Review your staining protocol. Ensure that the concentration of this compound and the incubation time were sufficient for labeling.
-
Photobleaching: this compound, like most fluorophores, is susceptible to photobleaching. Minimize exposure to the excitation light by using the lowest necessary intensity and exposure time. Use an anti-fade mounting medium to protect your sample.
-
Issue 2: High Background Fluorescence
-
Question: My images have a very high background, which is obscuring the details of my sample. How can I reduce it?
-
Answer:
-
Excess Dye: High background is often caused by an excess concentration of unbound dye. Ensure that you have performed thorough washing steps after staining to remove any residual this compound.
-
Autofluorescence: The sample itself may be autofluorescent. To check for this, examine an unstained control sample under the same imaging conditions. If autofluorescence is an issue, you may need to use a narrower bandpass emission filter to isolate the this compound signal.
-
Non-Specific Binding: this compound can sometimes bind non-specifically to cellular components or the coverslip. Consider using a blocking agent or adjusting the salt concentration of your buffers to reduce non-specific interactions.
-
Immersion Oil: If using an oil immersion objective, ensure that the oil is non-fluorescent.
-
Issue 3: Photobleaching
-
Question: My this compound signal fades very quickly when I am imaging. How can I prevent this?
-
Answer:
-
Reduce Excitation Intensity: Use the lowest possible light source intensity that still provides a detectable signal. Neutral density filters can be used to attenuate the excitation light.
-
Minimize Exposure Time: Use the shortest camera exposure time necessary to acquire a good image.
-
Use Anti-Fade Reagents: Mount your samples in a commercially available anti-fade mounting medium. These reagents help to reduce the rate of photobleaching.
-
Image Acquisition Strategy: When finding your region of interest, use a lower magnification or a different, less critical area of the slide to minimize photobleaching of your target area.
-
Issue 4: Poor Signal-to-Noise Ratio (SNR)
-
Question: My images appear grainy and the signal is difficult to distinguish from the noise. How can I improve the signal-to-noise ratio?
-
Answer:
-
Optimize Filter Set: A well-matched filter set is the first step to a good SNR. Ensure your filters are high-quality with high transmission in the passband and deep blocking outside of it.
-
Increase Signal:
-
Use a higher numerical aperture (NA) objective to collect more light.
-
If possible, increase the concentration of this compound, but be mindful of potential increases in background.
-
-
Reduce Noise:
-
Cool your camera if it has that capability to reduce thermal noise.
-
Use frame averaging or accumulation during image acquisition to average out random noise.
-
Ensure the imaging room is dark to prevent stray light from entering the microscope.
-
-
Frequently Asked Questions (FAQs)
-
Q1: Is this compound cell-permeable?
-
A1: this compound is generally considered to be cell-impermeant and is often used as a polar tracer for extracellular space or to label cells with compromised membranes.
-
-
Q2: How should I store my this compound?
-
A2: this compound powder should be stored at room temperature, protected from light and moisture. Solutions should be stored protected from light, and for long-term storage, it is recommended to aliquot and freeze at -20°C.
-
-
Q3: Can I use a laser to excite this compound?
-
A3: Yes, a laser with a line close to its excitation maximum, such as a 532 nm laser, can be used for excitation. Ensure you have the appropriate laser-line filter set in your microscope.
-
-
Q4: Does the pH of the buffer affect this compound fluorescence?
-
A4: The fluorescence of this compound is generally stable over a wide physiological pH range.
-
-
Q5: How can I perform a control for non-specific staining?
-
A5: To assess non-specific staining, you can incubate your sample with the dye and a large excess of an unlabeled competitor molecule if one is available for your target. Alternatively, an unstained control will reveal autofluorescence, and a secondary-antibody-only control (in immunofluorescence) will show non-specific binding of the secondary antibody.
-
Technical Support Center: Optimizing Sulforhodamine G Imaging by Reducing Tissue Autofluorescence
Welcome to the technical support center for Sulforhodamine G imaging. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges related to tissue autofluorescence. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to enhance the quality and reliability of your fluorescence imaging data.
Troubleshooting Guide
High background fluorescence can significantly impact the quality of your this compound imaging results, potentially masking the specific signal and leading to inaccurate interpretations. This guide provides a systematic approach to identifying and mitigating common sources of autofluorescence.
Problem: High background fluorescence is observed across the entire tissue section, obscuring the this compound signal.
Potential Causes & Solutions:
-
Autofluorescence from Endogenous Molecules: Tissues naturally contain molecules that fluoresce, such as collagen, elastin, NADH, and flavins.[1] This is often more pronounced in the blue and green channels but can extend into the red spectrum.
-
Solution: Employ a chemical quenching agent like Sudan Black B or a commercial autofluorescence quenching kit. Alternatively, photobleaching the tissue before staining can be effective.
-
-
Fixation-Induced Autofluorescence: Aldehyde fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can react with amines in the tissue to create fluorescent products.[1][2]
-
Solution: Reduce the fixation time to the minimum required for adequate preservation. Consider using a non-aldehyde-based fixative if compatible with your experimental goals. Treatment with sodium borohydride (B1222165) can help reduce aldehyde-induced autofluorescence.
-
-
Lipofuscin Accumulation: In aged tissues, the accumulation of lipofuscin granules can be a major source of broad-spectrum autofluorescence.[1][2]
-
Solution: Lipofuscin autofluorescence can be effectively quenched by treating the tissue with Sudan Black B or specialized commercial reagents like TrueBlack®.
-
-
Red Blood Cell Autofluorescence: Heme groups in red blood cells can cause significant autofluorescence.
-
Solution: If possible, perfuse the animal with PBS before tissue harvesting to remove red blood cells. For tissues where perfusion is not feasible, treatment with a quenching agent may be necessary.
-
Problem: The this compound signal is weak and difficult to distinguish from the background.
Potential Causes & Solutions:
-
Suboptimal Antibody Concentration: If using an antibody conjugate, the concentration may be too low.
-
Solution: Titrate the primary and/or secondary antibody concentration to find the optimal balance between signal and background.
-
-
Photobleaching: this compound, like all fluorophores, is susceptible to photobleaching upon prolonged exposure to excitation light.[1]
-
Solution: Minimize the exposure time and intensity of the excitation light. Use an antifade mounting medium to protect the fluorophore.
-
-
Ineffective Autofluorescence Reduction: The chosen method for reducing autofluorescence may not be optimal for your tissue type or the specific source of autofluorescence.
-
Solution: Experiment with different quenching methods. A combination of techniques, such as photobleaching followed by a chemical quencher, may be more effective.
-
Frequently Asked Questions (FAQs)
Q1: What is tissue autofluorescence and why is it a problem for this compound imaging?
Q2: How can I determine if the background in my images is from autofluorescence or non-specific antibody binding?
A2: To differentiate between autofluorescence and non-specific binding, you should include two key controls in your experiment:
-
Unstained Control: A tissue section that has not been incubated with any primary or secondary antibodies. Any fluorescence observed in this sample is due to autofluorescence.
-
Secondary Antibody Only Control: A tissue section incubated only with the this compound-conjugated secondary antibody (without the primary antibody). Fluorescence in this sample indicates non-specific binding of the secondary antibody.
By comparing these controls to your fully stained sample, you can identify the primary source of the background noise.
Q3: Will autofluorescence reduction methods affect the fluorescence of my this compound probe?
A3: Some autofluorescence reduction methods can potentially quench the signal of your fluorescent probe to some extent.[3] For example, Sudan Black B treatment has been reported to slightly reduce the intensity of some fluorophores. It is crucial to optimize the treatment protocol (e.g., concentration and incubation time) to find a balance between reducing autofluorescence and preserving the specific signal. Commercial quenching kits are often designed to have minimal impact on the signal from common fluorophores.
Q4: What are the advantages and disadvantages of the different autofluorescence reduction techniques?
A4: Each method has its own set of pros and cons:
-
Chemical Quenching (e.g., Sudan Black B, CuSO4):
-
Advantages: Relatively simple and inexpensive to implement. Effective against a broad range of autofluorescence sources, particularly lipofuscin (for Sudan Black B).[3]
-
Disadvantages: May slightly quench the signal of the desired fluorophore. Can introduce a colored precipitate if not washed properly. Sudan Black B is less effective against aldehyde-induced autofluorescence.[2]
-
-
Photobleaching:
-
Advantages: Does not require the addition of chemicals that could interfere with subsequent staining steps. Can be highly effective at reducing autofluorescence.
-
Disadvantages: Can be time-consuming, sometimes requiring hours of light exposure. Requires a dedicated light source. There is a risk of photobleaching the target fluorophore if applied after staining.
-
-
Commercial Quenching Kits:
-
Advantages: Optimized formulations for broad-spectrum autofluorescence reduction with minimal impact on the signal. Often come with easy-to-follow protocols.
-
Disadvantages: Can be more expensive than "home-brew" solutions. May not be effective against all types of autofluorescence (e.g., some are not designed for lipofuscin).
-
Quantitative Data on Autofluorescence Reduction Methods
The effectiveness of different autofluorescence reduction methods can vary depending on the tissue type, fixation method, and the specific fluorophore used. The following table summarizes available quantitative data on the efficacy of various techniques.
| Method | Tissue Type | Autofluorescence Source | Wavelength Channel | % Reduction in Autofluorescence | Reference |
| Sudan Black B (0.1% in 70% EtOH) | Murine Kidney (Paraffin sections) | General | 559 nm (Texas Red channel) | Effective blocking | [4] |
| Sudan Black B (0.1% in 70% EtOH) | Human Brain (Paraffin & Frozen) | General | Rhodamine (568 nm) | Total reduction | [5] |
| Copper Sulfate (10mM) | Human Tonsil & Mouse Synovial Tissue | Lipofuscin-like | FITC channel | Almost complete elimination | [6] |
| Photobleaching (LED) | Human Prostate (FFPE) | General | Red channel | ~80% loss of maximum signal | [7] |
| Vector TrueVIEW™ | Human Spleen (FFPE) | Aldehyde fixation, RBCs, Collagen, Elastin | Red channel | Significant reduction | [8] |
Experimental Protocols
Protocol 1: Sudan Black B Treatment for Autofluorescence Reduction
This protocol is effective for reducing autofluorescence, particularly from lipofuscin.
Materials:
-
Sudan Black B (SBB)
-
Phosphate-Buffered Saline (PBS)
-
Aqueous mounting medium
Procedure:
-
Perform your standard immunofluorescence staining protocol up to the final washes after the secondary antibody incubation.
-
Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Stir for at least 30 minutes and filter through a 0.2 µm filter before use.
-
Immerse the slides in the 0.1% SBB solution for 5-10 minutes at room temperature in the dark.
-
Briefly rinse the slides in 70% ethanol to remove excess SBB.
-
Wash the slides thoroughly in several changes of PBS to remove all traces of ethanol and unbound SBB.
-
Mount the coverslips using an aqueous mounting medium.
Protocol 2: Copper Sulfate (CuSO₄) Treatment
This method is useful for quenching autofluorescence from various sources.
Materials:
-
Copper (II) Sulfate (CuSO₄)
-
Distilled Water
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Prepare a 50 mM ammonium acetate buffer and adjust the pH to 5.0.
-
Dissolve CuSO₄ in the ammonium acetate buffer to a final concentration of 1-10 mM. A concentration of 10 mM has been shown to be highly effective.[3][6]
-
After your immunofluorescence staining protocol and final washes, incubate the slides in the CuSO₄ solution for 10-90 minutes at room temperature.
-
Briefly rinse the slides in distilled water.
-
Wash the slides three times for 5 minutes each in PBS.
-
Mount the coverslips with an appropriate mounting medium.
Protocol 3: Photobleaching
This protocol uses a light source to destroy autofluorescent molecules before staining.
Materials:
-
A bright, broad-spectrum light source (e.g., LED lamp, mercury arc lamp from a fluorescence microscope).
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
After deparaffinization and rehydration (for paraffin-embedded sections), immerse the slides in PBS in a suitable container (e.g., a staining dish).
-
Place the slides under the light source. The distance and duration will need to be optimized for your specific setup. Exposure times can range from a few hours to overnight.
-
Ensure the slides do not dry out during the photobleaching process by keeping them immersed in PBS.
-
After photobleaching, proceed with your standard immunofluorescence staining protocol.
Visualizing Workflows and Relationships
Troubleshooting Workflow for High Background in this compound Imaging
Caption: A flowchart for troubleshooting high background fluorescence.
Decision Tree for Selecting an Autofluorescence Reduction Method
Caption: Decision tree for choosing an autofluorescence reduction method.
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Reduction of lipofuscin-like autofluorescence in fluorescently labeled tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aplm [aplm.kglmeridian.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. bioresearchcommunications.com [bioresearchcommunications.com]
- 7. researchgate.net [researchgate.net]
- 8. vectorlabs.com [vectorlabs.com]
Data analysis workflow for Sulforhodamine G quantification
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals utilizing Sulforhodamine G for cellular protein quantification and cytotoxicity assays. While the user's query specified this compound, the vast majority of established protocols and troubleshooting literature refers to the closely related compound, Sulforhodamine B (SRB). The methodologies and troubleshooting advice for the SRB assay are largely applicable to this compound due to their similar properties as protein-binding dyes. This guide is based on the well-documented SRB assay workflow.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the Sulforhodamine assay?
The Sulforhodamine B (SRB) assay is a cell density determination method that relies on the measurement of cellular protein content.[1][2] SRB is a bright-pink aminoxanthene dye that binds to basic amino acid residues of proteins under mildly acidic conditions.[1][2] The amount of dye extracted from stained cells is directly proportional to the total protein mass, which can be used to calculate cell number.[1][3]
Q2: What are the main applications of the Sulforhodamine assay?
The SRB assay is widely used for in vitro cytotoxicity screening and cell proliferation studies.[1][2] It is a common method for evaluating the effects of drugs and other compounds on cell growth in a high-throughput format.[4]
Q3: Is the Sulforhodamine assay suitable for all cell types?
This protocol is optimized for adherent cell lines. While suspension cell lines can be assessed, they require an additional centrifugation step of the microtiter plates before fixation.[4]
Q4: Can the Sulforhodamine assay distinguish between cytotoxic and cytostatic effects?
The SRB assay provides a single endpoint measurement of cell mass. Therefore, it cannot distinguish between cell growth inhibition (cytostatic effect) and cell death (cytotoxic effect) without additional time points or complementary assays that measure markers of apoptosis, for example.[4]
Troubleshooting Guide
Problem: High Background Fluorescence/Absorbance
-
Possible Cause: Incomplete removal of excess dye.
-
Possible Cause: Autofluorescence from cells or media components.
-
Solution: Include a blank control (wells with media but no cells) to measure and subtract the background absorbance from all readings.[3]
-
-
Possible Cause: Non-specific binding of the dye.
-
Solution: Ensure that the fixation and staining steps are performed under the recommended acidic conditions to promote specific binding to protein basic amino acid residues.[2]
-
Problem: Weak or No Signal
-
Possible Cause: Low cell seeding density.
-
Possible Cause: Cell detachment during the assay.
-
Possible Cause: Insufficient staining.
-
Solution: Maintain consistent staining conditions, including the incubation time (typically 30 minutes) and SRB concentration.[5]
-
Problem: Inconsistent or Variable Readings
-
Possible Cause: Uneven cell plating.
-
Solution: Ensure a homogenous cell suspension before and during plating. After plating, allow the cells to settle evenly by avoiding shaking of the plate.[3]
-
-
Possible Cause: Edge effects in the microtiter plate.
-
Solution: To minimize evaporation from the outer wells, which can lead to variability, fill the peripheral wells with sterile water or PBS.
-
-
Possible Cause: Incomplete solubilization of the dye.
-
Solution: After adding the Tris base solution, ensure the plate is agitated on a shaker for at least 5 minutes to fully solubilize the protein-bound dye.[1]
-
Experimental Protocol: Sulforhodamine B (SRB) Assay
This protocol is adapted from established methods for adherent cells in a 96-well format.[1][4][6]
Materials:
-
96-well flat-bottom tissue culture plates
-
Adherent cells in culture
-
Complete cell culture medium
-
Trypsin/EDTA solution
-
Phosphate-buffered saline (PBS)
-
Trichloroacetic acid (TCA), 10% (wt/vol)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (vol/vol)
-
Tris base solution, 10 mM (pH 10.5)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Plating:
-
Harvest and count cells.
-
Dilute the cells to the desired seeding density in complete medium.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of the test compound.
-
Add the desired concentrations of the compound to the appropriate wells. Include vehicle-treated and untreated control wells.
-
Incubate for the desired exposure time (e.g., 72-96 hours).[6]
-
-
Cell Fixation:
-
Gently add 100 µL of cold 10% (wt/vol) TCA to each well without removing the culture medium.
-
Incubate the plate at 4°C for at least 1 hour.[6]
-
-
Washing:
-
Staining:
-
Add 100 µL of 0.4% SRB in 1% acetic acid to each well.
-
Incubate at room temperature for 30 minutes.[6]
-
-
Post-Staining Wash:
-
Quickly rinse the plates four times with 1% (vol/vol) acetic acid to remove unbound SRB.[4]
-
Air dry the plate completely.
-
-
Dye Solubilization:
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Place the plate on a shaker for 5-10 minutes to solubilize the protein-bound dye.[1]
-
-
Absorbance Reading:
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis Workflow
The following steps outline the process for analyzing the raw absorbance data from the SRB assay.
-
Background Subtraction: Subtract the average absorbance of the blank wells (media only) from all other readings.[3]
-
Calculate Percentage of Control Growth: Use the following formula to determine the effect of the treatment on cell growth:
-
% Control Growth = 100 × (Absorbance of treated cells - Absorbance of initial cell plating) / (Absorbance of final control cells - Absorbance of initial cell plating)[4]
-
-
Generate Dose-Response Curve: Plot the percentage of control growth against the log of the compound concentration.
-
Determine IC50: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve. This is the concentration of the compound that causes a 50% reduction in cell growth.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| Cell Seeding Density | 1,000 - 20,000 cells/well | Optimize for each cell line to ensure exponential growth during the assay.[1] |
| TCA Concentration | 10% (wt/vol) | Final concentration in the well after addition to the medium.[7] |
| Fixation Time | ≥ 1 hour | At 4°C.[6] |
| SRB Concentration | 0.4% (w/v) in 1% acetic acid | Standard staining solution.[4] |
| Staining Time | 30 minutes | At room temperature.[6] |
| Tris Base Concentration | 10 mM (pH 10.5) | For solubilizing the bound dye.[1] |
| Absorbance Wavelength | 570 nm | Optimal wavelength for reading SRB absorbance.[4] |
Visualizations
Caption: Step-by-step workflow of the standardized Sulforhodamine B (SRB) assay.[6]
Caption: Troubleshooting decision tree for the Sulforhodamine B (SRB) assay.
References
- 1. scispace.com [scispace.com]
- 2. Sulforhodamine B Assay and Chemosensitivity | Springer Nature Experiments [experiments.springernature.com]
- 3. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Battle of Fluorophores: Sulforhodamine G vs. Sulforhodamine 101 for In Vivo Astrocyte Labeling
For researchers in neuroscience and drug development, the precise labeling of astrocytes in living animals is crucial for understanding brain function and disease. Sulforhodamine 101 (SR101) has long been a go-to tool for this purpose. However, a lesser-known counterpart, Sulforhodamine G (SRG), presents a compelling alternative. This guide provides a comprehensive comparison of these two fluorescent dyes for in vivo astrocyte labeling, supported by experimental data and detailed protocols to aid in the selection of the optimal reagent for your research needs.
Executive Summary
Both this compound and Sulforhodamine 101 are effective for in vivo labeling of astrocytes. A key advantage of both dyes is the ability to administer them via a minimally invasive intravenous injection, allowing for the staining of astrocytes throughout the entire brain. While SR101 is a well-established dye with a longer emission wavelength, potentially reducing overlap with other common fluorophores, SRG offers a shorter wavelength emission that may be advantageous in specific multi-channel imaging experiments.
A critical consideration is the potential for off-target effects. While one key study found no adverse reactions with intravenous injections of a family of sulforhodamine dyes including SRG and SR101, other independent research has indicated that SR101 may induce neuronal hyperexcitability. This guide presents the available data to help researchers weigh the benefits and potential drawbacks of each dye.
Performance Comparison: this compound vs. Sulforhodamine 101
| Feature | This compound (SRG) | Sulforhodamine 101 (SR101) | References |
| Administration Route | Intravenous injection | Topical application, Intravenous injection | [1][2] |
| Staining Distribution | Whole brain | Localized (topical) or Whole brain (i.v.) | [1][2] |
| Emission Maximum | ~533 nm | ~606 nm | [1] |
| Two-Photon Excitation Max. | Not explicitly defined, but the sulforhodamine family has high two-photon absorption cross-section. | 890-920 nm | [1] |
| Reported Side Effects | No adverse reactions reported with i.v. injection in one study. | Can induce neuronal hyperexcitability and seizures. Not entirely specific to astrocytes, may also label oligodendrocytes. | [1][2][3] |
| Photostability | High | High | [General knowledge on rhodamine dyes] |
| Brightness | "Similar staining" to SR101 observed in one study. | Bright | [1] |
Experimental Protocols
Intravenous Injection of Sulforhodamine Dyes for In Vivo Astrocyte Labeling in Mice
This protocol is adapted from the method described by Appaix et al., 2012, which demonstrated successful astrocyte staining with both this compound and Sulforhodamine 101.
Materials:
-
This compound or Sulforhodamine 101 powder
-
Sterile saline solution (0.9% NaCl)
-
Mouse restrainer
-
Heating pad or heat lamp
-
Sterile syringes (e.g., 1 mL) with small gauge needles (e.g., 27-30G)
Procedure:
-
Dye Preparation: Prepare a stock solution of this compound or Sulforhodamine 101 in sterile saline. A concentration of 20 mg/kg body weight was used effectively in the cited study.[1] Ensure the dye is completely dissolved.
-
Animal Preparation:
-
Injection Site Preparation:
-
Swab the mouse's tail with 70% ethanol to clean the injection site and improve visualization of the lateral tail veins.
-
-
Intravenous Injection:
-
Load the sterile syringe with the appropriate volume of the sulforhodamine solution.
-
With the bevel of the needle facing up, insert the needle into one of the lateral tail veins at a shallow angle.
-
Slowly inject the solution. There should be no resistance, and the vein should blanch as the dye is injected.[4] If resistance is met or a bleb forms, the needle is not in the vein.
-
-
Post-Injection Monitoring:
-
After injection, withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
-
Imaging:
-
Astrocytes begin to be stained within minutes to an hour following injection, with the signal lasting for several hours.[1]
-
Visualizing the Workflow
The following diagram illustrates the key steps in the intravenous labeling and subsequent imaging of astrocytes.
Caption: Experimental workflow for in vivo astrocyte labeling.
Signaling Pathways and Mechanism of Staining
The precise mechanism of sulforhodamine uptake by astrocytes in vivo is not fully elucidated. However, it is believed that after crossing the blood-brain barrier, the dyes are taken up by astrocytes, possibly through organic anion transporters. The staining is then thought to spread through the astrocytic syncytium via gap junctions.
It is important to note that SR101 has been shown to have off-target effects on neuronal signaling. Studies have reported that SR101 can induce long-term potentiation of intrinsic neuronal excitability and synaptic efficacy, leading to hyperexcitability and even epileptic seizures in animal models.[3][6] This is a critical consideration for functional imaging studies where preserving the native physiological state of the neural circuits is paramount. The study by Appaix et al. (2012) did not observe such adverse effects with their intravenous sulforhodamine administration, including SRG and SR101, suggesting that the delivery method and dosage may influence the outcome.[1] Further investigation into the potential neuroexcitatory effects of intravenously delivered SRG is warranted.
The following diagram illustrates the proposed mechanism of astrocyte labeling and the potential off-target effects of SR101 on neuronal signaling.
Caption: Astrocyte labeling and potential off-target effects.
Conclusion
Both this compound and Sulforhodamine 101 are valuable tools for the in vivo labeling of astrocytes. The choice between them will depend on the specific requirements of the experiment.
-
Choose Sulforhodamine 101 if you require a well-established dye with a longer emission wavelength to minimize spectral overlap in multi-color imaging experiments and are aware of and can control for its potential to induce neuronal hyperexcitability.
-
Choose this compound if you are looking for an alternative with a shorter emission wavelength and wish to explore a dye with potentially fewer off-target neuronal effects, as suggested by initial comparative studies using intravenous delivery.
For any functional imaging study, it is crucial to perform appropriate controls to ensure that the chosen fluorescent label does not perturb the biological processes under investigation. The intravenous injection method offers a promising, minimally invasive approach for labeling astrocytes throughout the brain with both of these sulforhodamine dyes.
References
- 1. Specific In Vivo Staining of Astrocytes in the Whole Brain after Intravenous Injection of Sulforhodamine Dyes | PLOS One [journals.plos.org]
- 2. Frontiers | Limitations of Sulforhodamine 101 for Brain Imaging [frontiersin.org]
- 3. Sulforhodamine 101 induces long-tem potentiation of intrinsic excitability and synaptic efficacy in hippocampal CA1 pyramidal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
- 5. m.youtube.com [m.youtube.com]
- 6. Sulforhodamine 101 induces long-term potentiation of intrinsic excitability and synaptic efficacy in hippocampal CA1 pyramidal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Neuronal Tracers: Sulforhodamine G vs. Dextran-Conjugates
For researchers, scientists, and drug development professionals navigating the complex landscape of neuronal tract tracing, the selection of an appropriate tracer is a critical decision that dictates the precision and clarity of circuit mapping. This guide provides an objective comparison between the small-molecule fluorescent dye, Sulforhodamine G, and the versatile class of dextran-conjugated tracers.
This comparison delves into the performance characteristics of these tracers, supported by available experimental data, to assist in selecting the optimal tool for your neuroanatomical studies. We will explore key parameters including transport properties, cellular specificity, potential toxicity, and the stability of the fluorescent signal.
At a Glance: Key Differences
| Feature | This compound | Dextran-Conjugated Tracers |
| Primary Application | Primarily used as a vascular tracer and for labeling astrocytes.[1][2] Neuronal labeling is often a secondary observation. | Well-established for anterograde, retrograde, and bidirectional neuronal tracing.[3][4] |
| Transport Direction | Primarily reported as a retrograde tracer in neurons.[5][6] | Bidirectional; directionality can be influenced by molecular weight.[3][7] |
| Molecular Weight | ~531 Da[8] | Variable (e.g., 3 kDa, 10 kDa)[7] |
| Neuronal Uptake | Mechanism in neurons is not well-defined; may be taken up by damaged axons or under specific physiological conditions.[9][10] | Primarily through endocytosis by both damaged and intact neurons.[11] |
| Cellular Specificity | High affinity for astrocytes.[12] Neuronal labeling can occur but may lack specificity.[9][10] | Primarily labels neurons.[3][4] |
| Toxicity | Can induce neuronal hyperexcitability and potential excitotoxicity.[10][13] | Generally considered to have low toxicity.[14][15] |
| Signal Stability | Good photostability characteristic of rhodamine dyes.[16] Long-term stability in neurons is not well-documented. | Good photostability and long-term retention within labeled neurons.[14][17] |
| Fixability | Aldehyde-fixable. | Aldehyde-fixable.[18] |
In-Depth Comparison
Transport Characteristics and Directionality
Dextran-conjugated tracers offer remarkable versatility in tracing direction. The molecular weight of the dextran (B179266) conjugate plays a crucial role in determining the primary mode of transport. High molecular weight dextrans, such as 10 kDa biotinylated dextran amine (BDA), are predominantly transported anterogradely, moving from the cell body to the axon terminals.[19] This makes them ideal for mapping the projections of a specific neuronal population. Conversely, lower molecular weight dextrans, like the 3 kDa BDA, are more readily transported retrogradely, from the axon terminals back to the cell soma, allowing for the identification of neurons that project to a particular target area.[7][19] Many dextran amines also exhibit some degree of bidirectional transport.[4]
This compound , and its close analog Sulforhodamine 101 (SR101), have been observed to undergo retrograde transport in neurons.[5][6] This appears to be particularly true when there is synaptic activity, suggesting an activity-dependent uptake mechanism.[5] However, its utility as a dedicated anterograde tracer for neuronal mapping is not well-established, with most literature focusing on its affinity for glial cells or its use as a vascular marker.[1][2]
Cellular Uptake and Specificity
The uptake of dextran-conjugated tracers by neurons is thought to occur primarily through endocytosis.[11] They can be taken up by both intact neurons at their terminals and cell bodies, as well as by damaged axons at the injection site.[11] This property makes them effective for a wide range of application techniques, including pressure injection and iontophoresis.[19]
The uptake mechanism of This compound in neurons is less clear. While it is readily taken up by astrocytes, often through transporters like the organic anion transporting polypeptide 1C1 (OATP1C1), its entry into neurons may be less specific.[9] Some studies suggest that neuronal labeling with sulforhodamine compounds can occur, particularly in the brainstem, but it may not be as robust or specific as in astrocytes.[9][10] There is also evidence that neuronal uptake can be enhanced in conditions of cellular stress or damage.[9]
Potential for Toxicity and Adverse Effects
A significant consideration when choosing a neuronal tracer is its potential impact on neuronal health and function. Dextran-conjugated tracers are generally regarded as having low toxicity, allowing for long-term studies without significant neuronal loss or damage.[14][15]
In contrast, studies on Sulforhodamine 101 have raised concerns about its potential to induce neuronal hyperexcitability.[10][13] Even at low concentrations, SR101 has been shown to cause long-term potentiation of intrinsic neuronal excitability and synaptic efficacy in hippocampal neurons.[13] This raises the possibility of excitotoxicity and could confound functional studies. Therefore, caution is advised when using sulforhodamine dyes for in vivo neuronal tracing, especially in experiments sensitive to changes in neuronal activity.
Signal Stability and Longevity
Both tracer types offer good fluorescence stability for imaging. Dextran-conjugated tracers are known for their excellent photostability and long-term retention within labeled cells, with the fluorescent signal remaining detectable for weeks to months, making them suitable for chronic studies.[14][17]
This compound , being a rhodamine dye, also possesses good photostability.[16] However, the long-term stability of the signal specifically within neurons has not been as extensively documented as for dextran-based tracers.
Experimental Protocols
General Neuronal Tracer Injection Workflow
The following diagram outlines a general workflow applicable to both this compound and dextran-conjugated tracer injections for neuronal mapping.
Protocol 1: Anterograde Tracing with 10 kDa Biotinylated Dextran Amine (BDA)
This protocol is adapted from established methods for anterograde tracing in the central nervous system.[19][20]
1. Tracer Preparation:
-
Dissolve 10 kDa BDA in 0.01 M phosphate (B84403) buffer (PB) or distilled water to a final concentration of 10% (w/v).
2. Animal Surgery and Tracer Injection:
-
Anesthetize the animal using an approved protocol.
-
Secure the animal in a stereotaxic frame.
-
Perform a craniotomy over the target brain region.
-
Load the BDA solution into a glass micropipette with a tip diameter of 10-20 µm.
-
Lower the micropipette to the desired stereotaxic coordinates.
-
Inject the BDA solution using either iontophoresis (e.g., 5 µA positive current, 7 seconds on/7 seconds off for 10-15 minutes) or a picospritzer (pressure injection).
3. Survival Period:
-
Allow a survival period of 7-14 days for optimal anterograde transport of the tracer.
4. Tissue Processing:
-
Deeply anesthetize the animal and perfuse transcardially with saline followed by 4% paraformaldehyde in 0.1 M PB.
-
Post-fix the brain in the same fixative overnight at 4°C.
-
Cryoprotect the brain in a sucrose (B13894) solution (e.g., 30% in 0.1 M PB).
-
Section the brain on a freezing microtome or cryostat at 30-50 µm.
5. Visualization (for Biotinylated Dextran Amine):
-
Incubate the sections in an avidin-biotin-peroxidase complex (ABC) solution.
-
Visualize the BDA using a diaminobenzidine (DAB) reaction.
-
Mount, dehydrate, and coverslip the sections.
Protocol 2: Retrograde Tracing with this compound (Hypothetical Protocol for Neuronal Tracing)
This protocol is a hypothetical adaptation for neuronal tracing, based on its known properties and general tracer injection methodologies. Optimization will be required.
1. Tracer Preparation:
-
Dissolve this compound in sterile saline or artificial cerebrospinal fluid (aCSF) to a concentration of 1-5% (w/v).
2. Animal Surgery and Tracer Injection:
-
Follow the same surgical procedures as described for BDA.
-
Inject a small volume (e.g., 50-200 nL) of the this compound solution into the target region using a microsyringe pump or picospritzer.
3. Survival Period:
-
A shorter survival period of 2-7 days may be sufficient for retrograde transport, but this needs to be empirically determined.
4. Tissue Processing:
-
Follow the same perfusion and fixation procedures as for BDA.
-
Section the brain as described above.
5. Visualization:
-
Mount the sections directly onto slides.
-
Coverslip with an aqueous mounting medium.
-
Visualize the fluorescence using a microscope equipped with appropriate filters for rhodamine excitation and emission (e.g., excitation ~530 nm, emission ~550 nm).[8]
Signaling and Transport Pathways
Neuronal Axonal Transport
Both anterograde and retrograde axonal transport are active, microtubule-dependent processes crucial for neuronal function and survival. The following diagram illustrates the general mechanism of axonal transport.
Conclusion
The choice between this compound and dextran-conjugated tracers for neuronal mapping depends heavily on the specific experimental goals.
Dextran-conjugated tracers, particularly BDA, are the more established and versatile option for dedicated neuronal circuit tracing. Their well-characterized transport properties, influenced by molecular weight, allow for targeted anterograde or retrograde studies. Their low toxicity and excellent long-term stability make them suitable for a wide range of neuroanatomical investigations.
This compound may be considered in specific contexts, such as when simultaneous visualization of vasculature or astrocytes is desired. However, researchers should be aware of its primary affinity for astrocytes and the potential for inducing neuronal hyperexcitability. Its use as a primary neuronal tracer, especially for anterograde tracing, requires further characterization and validation.
For researchers embarking on neuronal mapping studies, a thorough consideration of these factors will ensure the selection of the most appropriate tool to achieve clear and reliable results.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Neuroanatomical Tract-Tracing Using Biotinylated Dextran Amine | Springer Nature Experiments [experiments.springernature.com]
- 4. Neuroanatomical tract-tracing using biotinylated dextran amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diffuse distribution of sulforhodamine-labeled neurons during serotonin-evoked locomotion in the neonatal rat thoracolumbar spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A quantitative analysis of the retrograde axonal transport of 4 different fluorescent dyes in peripheral sensory and motor neurons and lack of anterograde transport in the corticospinal system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biotinylated dextran amine - Wikipedia [en.wikipedia.org]
- 8. biotium.com [biotium.com]
- 9. Limitations of Sulforhodamine 101 for Brain Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Limitations of Sulforhodamine 101 for Brain Imaging [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Sulforhodamine 101 as a specific marker of astroglia in the neocortex in vivo | Springer Nature Experiments [experiments.springernature.com]
- 13. Sulforhodamine 101 induces long-tem potentiation of intrinsic excitability and synaptic efficacy in hippocampal CA1 pyramidal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A brand-new generation of fluorescent nano-neural tracers: biotinylated dextran amine conjugated carbonized polymer dots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Everlasting rhodamine dyes and true deciding factors in their STED microscopy performance - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 17. Persistent neuronal labeling by retrograde fluorescent tracers: a comparison between Fast Blue, Fluoro-Gold and various dextran conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Pathway tracing using biotinylated dextran amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Improving the Application of High Molecular Weight Biotinylated Dextran Amine for Thalamocortical Projection Tracing in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Sulforhodamine G vs. Evans Blue for Vascular Permeability Studies
For Researchers, Scientists, and Drug Development Professionals
The accurate measurement of vascular permeability is critical in numerous fields of biomedical research, from inflammation and oncology to toxicology and drug delivery. Evans Blue and Sulforhodamine G are two commonly used tracers for quantifying plasma extravasation. This guide provides an objective comparison of their properties, experimental protocols, and performance to aid researchers in selecting the appropriate tool for their studies.
Key Properties and Comparison
The fundamental difference between these two tracers lies in their method of detection. Evans Blue is a classic diazo dye primarily quantified by colorimetric absorbance, while this compound is a fluorescent dye from the rhodamine family, offering higher sensitivity through fluorometric detection.
Under physiological conditions, both dyes bind to serum albumin.[1][2] This binding is crucial, as the vascular endothelium is typically impermeable to large molecules like albumin.[3] When vascular permeability increases due to pathological conditions or experimental stimuli, the dye-albumin complex leaks from the circulation into the surrounding tissue.[1][3] The amount of extravasated dye then serves as a quantifiable index of vascular leakage.
Quantitative Data Summary
The table below summarizes the key physicochemical and spectral properties of this compound and Evans Blue.
| Property | This compound | Evans Blue |
| Molecular Weight (MW) | 552.6 g/mol [4][5] | 960.8 g/mol [1] |
| Detection Method | Fluorescence[6][7] | Absorbance (Colorimetry)[3][8] |
| Excitation Maximum (λex) | ~529-531 nm[6][7] | ~620 nm[9][10] |
| Emission Maximum (λem) | ~548-552 nm[6][7][11] | ~680 nm[9][12] |
| Albumin Binding | Binds to albumin[13][14] | High affinity for albumin (~70% bound)[1][15] |
| Primary Advantage | Higher sensitivity[16] | Simple, cost-effective, visible staining[1] |
| Quantification Principle | Fluorometry | Spectrophotometry[8] |
Visualization of Experimental Concepts
General Workflow for In Vivo Vascular Permeability Assay
The following diagram illustrates a typical experimental workflow for assessing vascular permeability in an animal model using either tracer. The core steps of injection, circulation, tissue harvesting, and extraction are similar, with the primary divergence occurring at the final quantification stage.
Caption: A generalized workflow for in vivo vascular permeability studies.
Logical Comparison of Tracers
This diagram provides a side-by-side comparison of the core attributes of this compound and Evans Blue for this application.
Caption: Key attributes of this compound and Evans Blue tracers.
Experimental Protocols
The following are generalized protocols for an in vivo vascular permeability assay (e.g., a modified Miles assay) in a mouse model. Researchers should optimize concentrations, volumes, and timings for their specific model and experimental question.
Protocol 1: Evans Blue Assay
This protocol is adapted from established methods for quantifying vascular leak in tissues like the skin or lungs.[3][17]
-
Preparation of Dye: Prepare a 0.5% (w/v) solution of Evans Blue dye in sterile, phosphate-buffered saline (PBS).[3] Ensure the dye is fully dissolved and filter-sterilize it through a 0.22 µm syringe filter to remove particulates.[17][18]
-
Animal Preparation: Anesthetize the mouse using an appropriate and approved method (e.g., isoflurane (B1672236) or ketamine/xylazine).[8] To aid with injection, briefly warm the animal's tail to dilate the lateral tail veins.[17]
-
Dye Administration: Slowly inject 100 µL of the 0.5% Evans Blue solution intravenously (IV) via the lateral tail vein.[17] Note the exact time of injection.
-
Induction of Permeability (Optional): If testing a specific agent, intradermally inject the substance (e.g., histamine, VEGF) into a chosen skin area (e.g., shaved dorsal skin) after the dye has circulated for a set time. Inject a vehicle control into a corresponding contralateral site.
-
Circulation: Allow the dye to circulate for 20-30 minutes.[18] This allows for sufficient extravasation in areas of increased permeability.
-
Euthanasia and Perfusion: Humanely euthanize the mouse via an approved method, such as cervical dislocation.[3] Immediately open the thoracic cavity and perfuse the circulatory system via the left ventricle with saline to flush out intravascular dye, preventing it from contaminating the tissue measurements.
-
Tissue Harvesting: Dissect the tissues of interest (e.g., lungs, skin punches from injection sites).[3]
-
Dye Extraction:
-
Quantification:
-
Centrifuge the tubes to pellet any tissue debris.[3]
-
Transfer the formamide supernatant to a 96-well plate.
-
Measure the optical density (absorbance) at 620 nm using a spectrophotometer or plate reader.[3][8] It is recommended to also measure absorbance at 740 nm to correct for background contaminants and subtract this value.[3][19]
-
Calculate the concentration of Evans Blue using a standard curve and normalize the amount of dye to the tissue weight (e.g., µg of EB per gram of tissue).[3]
-
Protocol 2: this compound Assay
The protocol for this compound is analogous to the Evans Blue assay, with the key difference being the final quantification step. While less commonly cited than its relative Sulforhodamine B, this compound's properties as a polar, water-soluble tracer make it suitable for these studies.[11] The principles are similar to those used in Sulforhodamine B protein staining assays.[20][21]
-
Preparation and Administration (Steps 1-7): Follow the same procedures as for the Evans Blue assay (Steps 1-7), substituting this compound for Evans Blue. The optimal concentration for injection should be determined empirically, but a starting point similar to other fluorescent tracers can be used.
-
Dye Extraction (Step 8):
-
Weigh the harvested tissue samples.
-
Place each sample in a tube with a suitable extraction buffer. While formamide can be used, alternative buffers compatible with fluorescence may be tested.
-
Incubate to extract the dye from the tissue.
-
-
Quantification (Step 9):
-
Centrifuge the tubes to pellet tissue debris.
-
Transfer the supernatant to a black 96-well plate suitable for fluorescence measurements.
-
Measure the fluorescence using a microplate fluorometer with an excitation wavelength of approximately 530 nm and an emission wavelength of approximately 550 nm.[6][7][11]
-
Calculate the concentration of this compound using a standard curve prepared with the same extraction buffer and normalize the amount to the tissue weight.
-
Conclusion and Recommendations
The choice between this compound and Evans Blue depends primarily on the required sensitivity of the assay and the equipment available.
-
Evans Blue is a reliable, cost-effective, and straightforward method suitable for studies where significant changes in vascular permeability are expected.[8][22] Its distinct blue color allows for macroscopic visualization of leakage, which can be a useful qualitative endpoint.[1] The primary limitation is its relatively lower sensitivity compared to fluorescent methods.[9]
-
This compound offers a significant advantage in sensitivity.[16] This makes it the superior choice for detecting subtle changes in permeability or when working with very small tissue samples where the amount of extravasated dye is limited.[9] The main requirement is access to a fluorescence plate reader or spectrophotometer.
For most standard applications, the Evans Blue assay is robust and sufficient. However, for research demanding higher sensitivity and more precise quantification of minor leaks, this compound presents a powerful alternative.
References
- 1. Evans Blue Dye: A Revisit of Its Applications in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Albumin-Binding Evans Blue Derivatives for Diagnostic Imaging and Production of Long-Acting Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An in vivo Assay to Test Blood Vessel Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. This compound | C25H25N2NaO7S2 | CID 65196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Absorption [this compound] | AAT Bioquest [aatbio.com]
- 7. Spectrum [this compound] | AAT Bioquest [aatbio.com]
- 8. An Optimized Evans Blue Protocol to Assess Vascular Leak in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evans blue fluorescence: quantitative and morphological evaluation of vascular permeability in animal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biotium.com [biotium.com]
- 12. Evans blue (dye) - Wikipedia [en.wikipedia.org]
- 13. Sulforhodamine B interacts with albumin to lower surface tension and protect against ventilation injury of flooded alveoli - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sulforhodamine B interacts with albumin to lower surface tension and protect against ventilation injury of flooded alveoli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. gspchem.com [gspchem.com]
- 16. This compound *CAS 5873-16-5* | AAT Bioquest [aatbio.com]
- 17. Analysis of Vascular Permeability by a Modified Miles Assay [bio-protocol.org]
- 18. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 19. iovs.arvojournals.org [iovs.arvojournals.org]
- 20. scispace.com [scispace.com]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. researchgate.net [researchgate.net]
Sulforhodamine G Outshines Rhodamine B in Fluorescence Microscopy: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in fluorescence microscopy, the choice of a suitable fluorophore is critical for acquiring high-quality, reproducible data. This guide presents a detailed comparison of Sulforhodamine G and the conventionally used Rhodamine B, highlighting the advantages of the former for advanced imaging applications.
This compound emerges as a superior alternative to Rhodamine B, offering enhanced fluorescence and greater stability across varying pH levels. These characteristics are pivotal for sensitive and long-term imaging studies. This guide provides a comprehensive analysis of their photophysical properties, supported by experimental protocols, to inform the selection of the optimal dye for specific research needs.
Key Performance Indicators: A Quantitative Comparison
The selection of a fluorophore for fluorescence microscopy is guided by several key photophysical parameters that dictate its performance. The table below summarizes the essential quantitative data for this compound and Rhodamine B.
| Property | This compound | Rhodamine B |
| Excitation Maximum (λex) | 529 - 531 nm[1][2] | ~543 nm (Ethanol), ~554 nm (Water)[3] |
| Emission Maximum (λem) | 548 - 552 nm[1][2] | ~565 nm (Ethanol), ~576 nm (Water)[3] |
| Molar Absorptivity (ε) | >65,000 cm⁻¹M⁻¹[4] | 106,000 cm⁻¹M⁻¹ (Methanol)[3] |
| Fluorescence Quantum Yield (Φ) | Not readily available in literature | 0.31 (Water), 0.49 - 0.70 (Ethanol)[3] |
| pH Sensitivity | Fluorescence is independent of pH in the range of 3 to 10.[5] | pH-dependent fluorescence |
| Water Solubility | High[1] | Soluble |
| Primary Application | Polar tracer, protein staining[1][6] | Fluorescent tracer, biological stain[3] |
Note: The photophysical properties of fluorophores can be influenced by their local environment, including the solvent.
In-Depth Analysis of Fluorophore Characteristics
This compound: This dye is characterized by its high water solubility and is frequently used as a polar tracer in cellular and neuronal imaging.[1][4] A significant advantage of this compound is its stable fluorescence across a broad pH range (3-10), which is crucial for experiments involving cellular compartments with varying pH or when pH fluctuations are expected.[5] While a definitive quantum yield is not widely reported, it is qualitatively described as being more fluorescent than Rhodamine B.[5] Its application as a protein stain further underscores its utility in quantitative biological assays.[6]
Rhodamine B: A well-established and widely used fluorophore, Rhodamine B is known for its bright fluorescence in various solvents.[3] However, a notable drawback is its susceptibility to photobleaching under prolonged and intense illumination.[3] Furthermore, its fluorescence intensity is known to be dependent on the pH of the environment, which can introduce variability in quantitative imaging studies.
Core Advantages of this compound
The structural differences between this compound and Rhodamine B, particularly the presence of sulfonate groups in this compound, contribute to its advantageous properties for fluorescence microscopy.
Figure 1. Key advantages of this compound over Rhodamine B.
Experimental Protocols
To facilitate the direct comparison of this compound and Rhodamine B in a fluorescence microscopy setting, the following experimental protocols are provided.
Measurement of Photophysical Properties
A standardized approach is necessary to determine and compare the photophysical properties of this compound and Rhodamine B.
Figure 2. Workflow for spectroscopic measurements.
1. Preparation of Stock Solutions:
-
Prepare 1 mM stock solutions of this compound and Rhodamine B in dimethyl sulfoxide (B87167) (DMSO).
2. Preparation of Working Solutions:
-
Dilute the stock solutions in the desired solvent (e.g., phosphate-buffered saline (PBS) pH 7.4, or ethanol) to a concentration that yields an absorbance of approximately 0.05 at the excitation maximum to minimize inner filter effects.
3. Absorbance Measurement:
-
Record the absorbance spectra of the working solutions using a UV-Vis spectrophotometer.
-
The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at the maximum absorption wavelength, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
4. Fluorescence Emission Measurement:
-
Record the fluorescence emission spectra of the working solutions using a calibrated fluorometer. The excitation wavelength should be set to the absorption maximum of each dye.
-
The fluorescence quantum yield (Φ) can be determined using the relative method, comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield (e.g., Rhodamine 101 in ethanol, Φ = 0.9).[7]
Protocol for Comparative Staining in Cultured Cells
This protocol outlines a procedure for comparing the performance of this compound and Rhodamine B for intracellular staining in fixed cells.
Figure 3. Workflow for comparative cell staining.
1. Cell Culture:
-
Plate cells (e.g., HeLa or COS-7) on glass coverslips in a 24-well plate and culture until they reach the desired confluency.
2. Fixation:
-
Aspirate the culture medium and fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
3. Permeabilization (for intracellular targets):
-
Wash the fixed cells three times with PBS.
-
If staining intracellular structures, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
4. Staining:
-
Prepare working solutions of this compound and Rhodamine B in PBS at a suitable concentration (e.g., 1-10 µM).
-
Incubate the cells with the dye solutions for 30-60 minutes at room temperature, protected from light.
5. Washing:
-
Aspirate the staining solution and wash the cells three times with PBS to remove unbound dye.
6. Mounting:
-
Mount the coverslips onto glass slides using an appropriate mounting medium, preferably one containing an anti-fade reagent.
7. Imaging:
-
Visualize the stained cells using a fluorescence microscope equipped with appropriate filter sets for each dye.
-
For a direct comparison of photostability, acquire time-lapse images under continuous illumination and quantify the rate of fluorescence decay for both dyes.
Conclusion
This compound presents a compelling case as a superior fluorescent dye for a range of applications in fluorescence microscopy, particularly where pH stability and high fluorescence intensity are paramount. While Rhodamine B remains a workhorse in many laboratories, its inherent limitations in terms of photostability and pH sensitivity can compromise the accuracy and duration of imaging experiments. The provided data and protocols offer a framework for researchers to empirically validate the advantages of this compound within their specific experimental contexts, paving the way for more robust and reliable fluorescence imaging.
References
- 1. biotium.com [biotium.com]
- 2. photochem.alfa-chemistry.com [photochem.alfa-chemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound *CAS 5873-16-5* | AAT Bioquest [aatbio.com]
- 6. Determination of the absolute fluorescence quantum yield of rhodamine 6G with optical and photoacoustic methods--providing the basis for fluorescence quantum yield standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. omlc.org [omlc.org]
Comparative Analysis of Sulforhodamine G and Lucifer Yellow as Polar Tracers
A Guide for Researchers, Scientists, and Drug Development Professionals
In cellular and neurobiology research, polar tracers are indispensable tools for visualizing cell morphology, studying cell-to-cell communication, and assessing vascular permeability. These membrane-impermeant, highly water-soluble fluorescent dyes allow for the tracking of fluid movement and intercellular connections. Among the various options, Sulforhodamine G and Lucifer Yellow have emerged as popular choices. This guide provides an objective, data-driven comparison to assist researchers in selecting the optimal tracer for their experimental needs.
Comparative Analysis
Photostability and pH Sensitivity
This compound , a derivative of the rhodamine family, is noted for its high fluorescence and photostability.[1][2] Critically for a reliable tracer, its absorption and fluorescence are independent of pH over a broad physiological range (pH 3 to 10).[3] This stability ensures that fluorescence intensity remains a consistent indicator of tracer concentration, unaffected by local pH changes within cellular compartments.
Lucifer Yellow is also a bright and highly water-soluble dye.[4] However, like many fluorescent molecules, it is susceptible to photobleaching with intense or prolonged imaging.[4] While generally stable, its fluorescence can be influenced by the surrounding pH, which may be a consideration in experiments involving significant pH gradients.
Cytotoxicity
Both dyes are considered to have low toxicity at typical working concentrations, a crucial attribute for studies in live cells and tissues.[4][5] Lucifer Yellow is well-documented as being non-toxic and well-retained within healthy cells, not affecting cell viability.[5] Sulforhodamine B, a closely related compound, is the basis of the widely used SRB assay for measuring cell density, which relies on its low cytotoxicity to accurately reflect cell numbers.[6][7][8]
Tracer Coupling and Fixability
A key application of polar tracers is the study of gap junctions, the channels that permit direct communication between adjacent cells.
Lucifer Yellow is a classic tool for this purpose. Its molecular weight allows it to pass readily through most types of gap junction channels, making it an excellent agent for "dye coupling" studies to identify communicating cell populations.[9][10][11] The hydrazide group in Lucifer Yellow's structure allows it to be chemically fixed in place with aldehyde-based fixatives like paraformaldehyde, enabling permanent histological preparations.[12][13]
This compound is also used for studying cell morphology and communication.[14] Some studies have shown it is permeable to gap junctions, though its transfer characteristics can be different from Lucifer Yellow, sometimes revealing unique coupling properties like unidirectional transfer between certain cell types.[15]
Data Presentation: Quantitative Comparison
| Property | This compound | Lucifer Yellow CH |
| Molecular Weight | ~530.6 Da[14] | ~457.3 Da[10] |
| Excitation Max. | ~529 nm[14] | ~428 nm |
| Emission Max. | ~548 nm[14] | ~536 nm |
| Solubility | High in water[14] | High in water[4] |
| pH Sensitivity | Stable fluorescence from pH 3-10[3] | Fluorescence can be pH-dependent |
| Fixability | Not aldehyde-fixable | Aldehyde-fixable (via hydrazide group)[12] |
| Gap Junction Permeability | Permeable, shows unique properties[15] | Widely used, readily passes[10][11] |
| Primary Application | Vascular tracer, cell morphology[14][16] | Gap junction analysis, neuronal tracing[10][17] |
Experimental Protocols
1. Microinjection for Cell Lineage Tracing or Gap Junction Analysis
This protocol is suitable for introducing a tracer into a single cell within a culture or tissue to observe its morphology or its transfer to adjacent cells.
-
Reagent Preparation: Prepare a 1-5% (w/v) working solution of Lucifer Yellow or this compound in 0.2 M KCl or sterile phosphate-buffered saline (PBS).[17] Centrifuge the solution to remove any particulates.
-
Micropipette Preparation: Pull glass capillary tubes to a fine point using a micropipette puller.[18] Backfill the micropipette with the dye solution.[18]
-
Cell Preparation: Secure the embryo or tissue culture dish on the microscope stage.[19] For embryos, anesthesia may be required to prevent movement.[19]
-
Microinjection: Under visual guidance (e.g., using Nomarski optics), carefully impale a target cell with the micropipette.[18][19] Apply brief pulses of positive pressure or current to gently inject the dye until the cell is brightly fluorescent.[19] Avoid overfilling, which can damage the cell.
-
Visualization: Immediately following injection, visualize the cell and any dye transfer to neighboring cells using an epifluorescence microscope with the appropriate filter set.
2. Vascular Perfusion for Visualizing Blood Vessels
This protocol is used to label the vasculature in an animal model for analysis of vessel structure or permeability.
-
Reagent Preparation: Prepare a working solution of this compound in saline. The exact concentration may require optimization but is typically in the mg/mL range.
-
Animal Preparation: Anesthetize the animal according to an approved institutional protocol.[20][21] Perform a thoracotomy to expose the heart.
-
Cannulation: Insert a perfusion needle into the left ventricle of the heart and make a small incision in the right atrium to allow fluid outflow.[22]
-
Perfusion:
-
Begin by perfusing with saline or PBS to flush the blood from the circulatory system.[22][23]
-
Switch to the this compound solution and perfuse at a steady rate (e.g., 1-2 mL/min) until the dye is distributed throughout the vasculature.[22][23]
-
(Optional) Follow the dye perfusion with a 4% paraformaldehyde (PFA) solution to fix the tissue.[22]
-
-
Tissue Harvesting: After perfusion, dissect the tissue of interest (e.g., brain, heart) and prepare it for imaging (e.g., sectioning, tissue clearing).[20][24]
-
Visualization: Image the tissue using fluorescence or confocal microscopy to visualize the labeled vasculature.
Mandatory Visualization
Caption: Workflow for a single-cell microinjection experiment.
Caption: Tracer coupling via gap junctions (GJ) from an injected cell.
References
- 1. A library of Rhodamine6G-based pH-sensitive fluorescent probes with versatile in vivo and in vitro applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound *CAS 5873-16-5* | AAT Bioquest [aatbio.com]
- 4. biocompare.com [biocompare.com]
- 5. Lucifer Yellow uptake by CHO cells exposed to magnetic and electric pulses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 7. Sulforhodamine B assay and chemosensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Gap-Junctional Single-Channel Permeability for Fluorescent Tracers in Mammalian Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lucifer yellow – an angel rather than the devil - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Specific permeability and selective formation of gap junction channels in connexin-transfected HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Polar Tracers—Section 14.3 | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. Intracellular lucifer yellow injection in fixed brain slices combined with retrograde tracing, light and electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biotium.com [biotium.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. lumiprobe.com [lumiprobe.com]
- 18. ZFIN: Zebrafish Book: Cellular Methods [zfin.org]
- 19. journals.biologists.com [journals.biologists.com]
- 20. biorxiv.org [biorxiv.org]
- 21. protocols.io [protocols.io]
- 22. Direct labeling and visualization of blood vessels with lipophilic carbocyanine dye DiI - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Optimal combinations of fluorescent vessel labeling and tissue clearing methods for three-dimensional visualization of vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Semi-automated protocol to quantify and characterize fluorescent three-dimensional vascular images - PMC [pmc.ncbi.nlm.nih.gov]
Sulforhodamine G vs. Fluorescein: A Comparative Guide to Photostability
In the realm of fluorescence-based research, the selection of a robust and photostable fluorophore is paramount for generating reliable and reproducible data. This guide provides a detailed comparison of the photostability of Sulforhodamine G and fluorescein (B123965), two commonly used fluorescent dyes. While both are staples in various biological applications, their performance under prolonged light exposure differs significantly, a critical consideration for researchers in cellular imaging, high-throughput screening, and drug discovery.
Executive Summary
Quantitative Photostability Comparison
The photostability of a fluorophore is often quantified by its photobleaching quantum yield (Φb), which represents the probability that the molecule will be destroyed upon absorbing a photon. A lower Φb value indicates higher photostability.
| Fluorophore | Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φf) | Photobleaching Quantum Yield (Φb) | Relative Photostability |
| Fluorescein | ~70,000 | ~0.93 | ~3-5 x 10⁻⁵[1] | Low |
| This compound | Not specified in results | Not specified in results | Data not available; ~10⁻⁶ - 10⁻⁷ (for Rhodamine B)[1] | Moderate to High |
Note: The photophysical properties of fluorophores can be influenced by their local chemical environment, including solvent, pH, and the presence of oxidizing or reducing agents[1]. The photobleaching quantum yield for this compound is approximated based on data for the related compound Rhodamine B.
An average fluorescein molecule can emit between 30,000 to 40,000 photons before it photobleaches[2]. In contrast, rhodamine derivatives are generally more robust.
Chemical Structures
The structural differences between this compound and fluorescein contribute to their differing photostabilities. The rigid xanthene core of rhodamines, coupled with the protective effects of their alkyl substituents, makes them less prone to photolytic degradation compared to the more flexible structure of fluorescein.
Experimental Protocols for Photostability Measurement
To empirically determine and compare the photostability of fluorophores, a standardized protocol is essential. The following methodology outlines a common approach using fluorescence microscopy to measure photobleaching rates.
Protocol: Measurement of Photobleaching Half-Life
This protocol details a method to determine the time it takes for a fluorophore's fluorescence intensity to decrease by 50% under continuous illumination.
Materials:
-
Fluorophore solutions (e.g., this compound and Fluorescein) at a standardized concentration (e.g., 1 µM) in a suitable buffer (e.g., PBS, pH 7.4).
-
Microscope slides and coverslips.
-
Fluorescence microscope with a stable light source (e.g., laser or LED) and a sensitive camera.
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Sample Preparation:
-
Prepare a solution of the fluorescent dye in the desired buffer.
-
To immobilize the dye, a thin film of the solution can be prepared on a microscope slide and allowed to dry, or the dye can be embedded in a polymer matrix.
-
-
Microscope Setup:
-
Turn on the fluorescence microscope and allow the light source to stabilize.
-
Select the appropriate filter set for the dye being tested.
-
Place the prepared slide on the microscope stage and bring the sample into focus.
-
Adjust the illumination intensity to a level that provides a good signal-to-noise ratio without causing immediate, rapid bleaching. It is critical to use the same illumination intensity for all dyes being compared.
-
-
Image Acquisition:
-
Acquire an initial image (t=0).
-
Continuously illuminate the sample and acquire a time-lapse series of images at regular intervals until the fluorescence has significantly decreased.
-
-
Data Analysis:
-
Open the image series in an image analysis software.
-
Select a region of interest (ROI) within the illuminated area.
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Correct for background fluorescence by measuring the intensity of a region with no dye and subtracting it from the ROI measurements.
-
Normalize the background-corrected intensity values to the initial intensity at t=0.
-
Plot the normalized fluorescence intensity as a function of time.
-
The time at which the fluorescence intensity drops to 50% of the initial value is the photobleaching half-life (t₁/₂).
-
Conclusion
For research applications demanding high photostability, this compound is a demonstrably superior choice over fluorescein. Its robust chemical structure confers a greater resistance to photobleaching, allowing for longer and more intensive imaging experiments with less signal degradation. While fluorescein remains a valuable tool for many applications due to its high fluorescence quantum yield and historical prevalence, researchers should be mindful of its limitations regarding photostability and consider this compound or other rhodamine-based dyes for experiments where prolonged or repeated imaging is necessary.
References
A Quantitative Showdown: Sulforhodamine G vs. Sulforhodamine B for Cytotoxicity Assays
For researchers, scientists, and drug development professionals, the accurate assessment of cytotoxicity is a cornerstone of preclinical research. The choice of assay can significantly impact the quality and reproducibility of results. Among the various methods available, those utilizing sulforhodamine dyes have gained prominence due to their simplicity, robustness, and cost-effectiveness. This guide provides a detailed quantitative comparison of two such dyes: the well-established Sulforhodamine B (SRB) and its lesser-known counterpart, Sulforhodamine G (SRG).
The principle behind both assays is straightforward: the dyes bind stoichiometrically to cellular proteins. Under acidic conditions, the cationic dyes form electrostatic complexes with the anionic amino acid residues of proteins. The amount of bound dye is directly proportional to the total cellular protein content, which, in turn, serves as a proxy for cell number. This method offers a distinct advantage over metabolic-based assays (like the MTT assay) as it is less susceptible to interference from compounds that modulate cellular metabolism without directly causing cell death.
Performance Characteristics: A Comparative Analysis
While direct, side-by-side quantitative comparisons of this compound and SRB in cytotoxicity assays are not extensively documented in peer-reviewed literature, a comparative analysis can be constructed based on their individual properties and established protocols.
| Parameter | This compound (SRG) | Sulforhodamine B (SRB) |
| Principle | Binds to basic amino acid residues of cellular proteins under acidic conditions. | Binds to basic amino acid residues of cellular proteins under acidic conditions. |
| Excitation Wavelength (Max) | ~529 nm | ~565 nm |
| Emission Wavelength (Max) | ~548 nm | ~586 nm |
| Linearity with Cell Number | Assumed to be excellent, similar to SRB. | Excellent linearity over a wide range of cell densities.[1] |
| Sensitivity | High sensitivity is expected, comparable to SRB. | High sensitivity, with a resolution of 1000-2000 cells/well.[1] |
| Signal-to-Noise Ratio | Expected to be high. | Favorable signal-to-noise ratio.[1] |
| Endpoint Stability | The endpoint is expected to be stable. | The colorimetric endpoint is nondestructive and indefinitely stable.[1] |
Experimental Protocols
The following are detailed methodologies for performing cytotoxicity assays using this compound and Sulforhodamine B. The protocol for SRG is based on a general template for sulforhodamine-based assays due to the lack of a specific, widely adopted protocol in the literature.
This compound (SRG) Cytotoxicity Assay Protocol
This protocol is adapted from a general template for sulforhodamine-based cytotoxicity assays. Optimization for specific cell lines and experimental conditions is recommended.
Materials:
-
This compound (SRG) solution (e.g., 0.4% w/v in 1% acetic acid)
-
Trichloroacetic acid (TCA), cold (e.g., 10% w/v)
-
Wash solution (e.g., 1% v/v acetic acid)
-
Solubilization buffer (e.g., 10 mM Tris base, pH 10.5)
-
Adherent cells in 96-well microplates
-
Test compounds
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-20,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with desired concentrations of the test compound and incubate for the desired exposure time (e.g., 48-72 hours).
-
Cell Fixation: Gently aspirate the culture medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.
-
Washing: Carefully wash the plates five times with 1% acetic acid to remove TCA and unbound dye.
-
Staining: Add 50 µL of 0.4% SRG solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound SRG.
-
Drying: Allow the plates to air dry completely.
-
Solubilization: Add 200 µL of 10 mM Tris base to each well to solubilize the bound dye.
-
Measurement: Read the absorbance at approximately 529 nm using a microplate reader.
Sulforhodamine B (SRB) Cytotoxicity Assay Protocol
This is a widely established and validated protocol.
Materials:
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Trichloroacetic acid (TCA), cold (10% w/v)
-
Wash solution (1% v/v acetic acid)
-
Solubilization buffer (10 mM Tris base, pH 10.5)
-
Adherent cells in 96-well microplates
-
Test compounds
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-20,000 cells/well and incubate for 24 hours.[2]
-
Compound Treatment: Expose cells to the test compound for the desired duration.[2]
-
Cell Fixation: Gently remove the culture medium and add 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.[3]
-
Washing: Wash the plates five times with 1% acetic acid.[4]
-
Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[3]
-
Washing: Wash the plates four times with 1% acetic acid to remove unbound dye.[4]
-
Drying: Air dry the plates until no moisture is visible.[5]
-
Solubilization: Add 200 µL of 10 mM Tris base to each well.[5]
Visualizing the Workflow and Underlying Principle
To better understand the experimental process and the fundamental principle of these assays, the following diagrams are provided.
Conclusion
Both this compound and Sulforhodamine B offer a reliable and straightforward method for assessing cytotoxicity by quantifying total cellular protein. SRB is a well-established and extensively validated assay with a wealth of supporting literature. While SRG is less documented for this specific application, its similar chemical properties suggest it is a viable alternative. The choice between the two may ultimately depend on the specific instrumentation available, as their excitation and emission maxima differ, or on empirical testing to determine which dye provides a better signal-to-noise ratio for a particular cell line and experimental setup. For researchers seeking a validated and widely accepted method, the SRB assay remains the standard. However, for those willing to optimize and validate, this compound presents a potentially equivalent alternative.
References
Assessing the Specificity of Sulforhodamine G for Astrocyte Staining: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate identification and visualization of astrocytes are critical for advancing our understanding of neurological function and disease. This guide provides a comprehensive comparison of Sulforhodamine G and other sulforhodamine dyes with established astrocyte staining methods, offering supporting experimental data and detailed protocols to inform your experimental design.
Sulforhodamine dyes, particularly this compound (SRG), Sulforhodamine B (SRB), and Sulforhodamine 101 (SR101), have emerged as valuable tools for labeling astrocytes in vivo[1][2][3][4]. These fluorescent dyes can be administered intravenously, cross the blood-brain barrier, and are selectively taken up by astrocytes, enabling live imaging of these cells in the intact brain[1][4]. This guide will compare the specificity and utility of sulforhodamine dyes with the most common alternative, immunohistochemical labeling of Glial Fibrillary Acidic Protein (GFAP), and other protein markers.
Comparison of Astrocyte Staining Methods
The choice of staining method depends on the specific experimental goals, such as live-cell imaging versus analysis of fixed tissue, and the desired morphological detail.
| Feature | Sulforhodamine Dyes (e.g., this compound) | GFAP Immunohistochemistry | Other Markers (e.g., S100β, Aldh1L1) |
| Staining Principle | Uptake of fluorescent dye by live astrocytes, likely via transporters. | Antibody-based detection of the intermediate filament protein GFAP. | Antibody-based detection of other astrocyte-specific proteins. |
| Live/Fixed Tissue | Primarily for live-cell imaging in vivo and in acute brain slices. | For fixed tissue sections. | For fixed tissue sections. |
| Specificity for Astrocytes | Generally high specificity for protoplasmic astrocytes. Co-localizes well with S100β[1]. May also label oligodendrocytes and, under hypoxic conditions, neurons[5][6]. | Highly specific for astrocytes, but primarily labels reactive astrocytes or a subpopulation of mature astrocytes[7][8]. Does not stain all astrocytes. | S100β is specific to the astrocyte cell body[1]. Aldh1L1 is a pan-astrocytic marker, labeling both immature and mature astrocytes in gray and white matter[7][9]. |
| Morphological Detail | Stains the entire astrocyte, including fine processes and endfeet, providing excellent morphological detail of the astrocyte network[1][4]. | Primarily stains the cell body and major processes, potentially underrepresenting the full morphology of non-reactive astrocytes[7]. | Aldh1L1 provides good visualization of the cell body and fine processes[9]. |
| Advantages | Enables in vivo and real-time imaging of astrocyte dynamics and their interactions with other cells and blood vessels[1][2][3]. Non-invasive intravenous application is possible[1][2][3]. Labels a broader population of astrocytes than GFAP in transgenic models[1]. | Gold standard for identifying reactive astrogliosis[8][10]. Widely available antibodies and established protocols. | Can label specific astrocyte subpopulations or provide a more complete labeling of the entire astrocyte population (Aldh1L1)[7][9]. |
| Disadvantages | Potential for off-target labeling of other glial cells and neurons under certain conditions[5][6]. The dye can leak out of cells in fixed tissue, although fixable analogs are available[11]. May have excitatory side effects at high concentrations[5][6]. | Not suitable for live-cell imaging. May not label all astrocytes, especially quiescent ones, leading to an underestimation of the total astrocyte population[7]. | Not suitable for live-cell imaging. Protocols can be complex and require optimization. |
Experimental Protocols
In Vivo Astrocyte Staining with this compound
This protocol is adapted from studies demonstrating intravenous delivery of sulforhodamine dyes for in vivo astrocyte labeling in rodents[1][4].
Materials:
-
This compound (SRG)
-
Sterile saline solution (0.9% NaCl)
-
Animal model (e.g., rat or mouse)
-
Two-photon laser scanning microscope (TPLSM)
Procedure:
-
Preparation of Staining Solution: Dissolve this compound in sterile saline to a final concentration of 20 mg/kg body weight.
-
Intravenous Injection: Administer the SRG solution via intravenous (i.v.) injection (e.g., tail vein).
-
Incubation Period: Allow the dye to circulate and be taken up by astrocytes. Imaging can typically begin 30 minutes to 2 hours post-injection[2]. The staining can be maintained for several hours[1][3].
-
In Vivo Imaging: Anesthetize the animal and perform a craniotomy over the brain region of interest. Use a two-photon microscope for imaging. The emission maximum of SRG is 533 nm[1][4].
Immunohistochemistry for GFAP in Fixed Brain Tissue
This is a general protocol for GFAP immunostaining in paraffin-embedded or frozen sections.
Materials:
-
Fixed brain tissue (e.g., 4% paraformaldehyde-perfused)
-
Primary antibody: anti-GFAP antibody (e.g., mouse monoclonal or rabbit polyclonal)
-
Secondary antibody: fluorescently-labeled anti-mouse or anti-rabbit IgG
-
Blocking solution (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100)
-
Phosphate-buffered saline (PBS)
-
Mounting medium with DAPI
Procedure:
-
Tissue Sectioning: Cut paraffin-embedded or frozen sections at a desired thickness (e.g., 20-40 µm).
-
Antigen Retrieval (for paraffin (B1166041) sections): Deparaffinize and rehydrate sections, then perform heat-induced antigen retrieval (e.g., in citrate (B86180) buffer).
-
Permeabilization and Blocking: Permeabilize sections with 0.3% Triton X-100 in PBS and then block non-specific binding with blocking solution for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate sections with the primary anti-GFAP antibody diluted in blocking solution overnight at 4°C.
-
Washing: Wash sections three times in PBS.
-
Secondary Antibody Incubation: Incubate sections with the fluorescently-labeled secondary antibody for 1-2 hours at room temperature, protected from light.
-
Washing: Wash sections three times in PBS.
-
Counterstaining and Mounting: Mount sections with a mounting medium containing DAPI to visualize cell nuclei.
-
Imaging: Visualize the staining using a fluorescence or confocal microscope.
Specificity of Sulforhodamine Dyes
Studies have shown that intravenously injected sulforhodamine dyes, including SRB, SRG, and SR101, specifically stain astrocytes[1][4]. The specificity has been confirmed through co-localization studies with other astrocyte markers. For instance, SRB-stained cells also express S100B, a protein specifically found in the astrocyte cell body[1].
However, the specificity is not absolute. Under certain conditions, such as hypoxia, neuronal hemichannels can open, allowing sulforhodamine dyes to enter neurons[5][6]. Additionally, some studies have reported that SR101 can diffuse from astrocytes to oligodendrocytes via gap junctions[5][6]. Therefore, while sulforhodamines are powerful tools for astrocyte visualization, researchers should be aware of these potential limitations and may need to employ additional methods for confirmation in certain experimental contexts.
References
- 1. Specific In Vivo Staining of Astrocytes in the Whole Brain after Intravenous Injection of Sulforhodamine Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Specific in vivo staining of astrocytes in the whole brain after intravenous injection of sulforhodamine dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Specific In Vivo Staining of Astrocytes in the Whole Brain after Intravenous Injection of Sulforhodamine Dyes | PLOS One [journals.plos.org]
- 5. Frontiers | Limitations of Sulforhodamine 101 for Brain Imaging [frontiersin.org]
- 6. Limitations of Sulforhodamine 101 for Brain Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Glial Fibrillary Acidic Protein (GFAP), The Most Popular Astrocyte Marker | Bio-Techne [bio-techne.com]
- 9. Visualizing the brain’s astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunohistochemical staining for glial fibrillary acidic protein (GFAP) after deafferentation or ischemic infarction in rat visual system: features of reactive and damaged astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hifo.uzh.ch [hifo.uzh.ch]
Cross-Validation of Sulforhodamine G Permeability: A Comparative Guide to In Vitro and In Situ Methods
For Researchers, Scientists, and Drug Development Professionals
Introduction
The assessment of a drug candidate's permeability across biological membranes is a cornerstone of preclinical development. It provides crucial insights into a compound's potential for oral absorption and overall bioavailability. Sulforhodamine G, a fluorescent dye, is often utilized as a marker for paracellular transport, the passage of substances between cells. However, to ensure the reliability of permeability data obtained using this compound, it is imperative to cross-validate these findings with other well-established methods. This guide offers a comprehensive comparison of key in vitro and in situ permeability assays, providing the necessary experimental frameworks and available comparative data to assist researchers in this critical validation process.
While direct comparative permeability data for this compound across multiple platforms is not extensively available in the public domain, this guide presents a framework for such a comparison. By employing well-characterized marker compounds like Lucifer Yellow and FITC-dextran alongside this compound in the assays described below, researchers can generate robust and cross-validated permeability profiles.
Data Presentation: Comparative Permeability of Paracellular Markers
The following table summarizes the apparent permeability coefficient (Papp) values for commonly used paracellular markers across different assay systems. These values serve as a benchmark for contextualizing the permeability of new compounds, including this compound. It is important to note that Papp values can vary between laboratories due to differences in experimental conditions.
| Permeability Model | Marker Compound | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Key Characteristics |
| Caco-2 Cell Monolayer | Lucifer Yellow | 0.05 - 0.5[1] | Gold standard for in vitro prediction of intestinal absorption. Models both paracellular and transcellular transport.[2][3] |
| FITC-dextran (4 kDa) | 0.01 - 0.1[4] | Larger molecular weight marker, primarily assesses paracellular pathway integrity. | |
| Sulforhodamine B* | Qualitatively low | A close structural analog of this compound, shows limited transport across Caco-2 monolayers. | |
| PAMPA | Lucifer Yellow | Very Low (<1.0) | Assesses passive, transcellular permeability only; not suitable for paracellular markers.[1] |
| FITC-dextran (4 kDa) | Very Low (<1.0) | Not typically used in standard PAMPA due to the lack of a paracellular route. | |
| This compound | Expected to be Very Low | As a paracellular marker, it is not expected to permeate the artificial lipid membrane. | |
| In Situ Intestinal Perfusion (Rat) | Lucifer Yellow | ~0.1 - 0.5 | Provides a more physiologically relevant model with intact blood supply and mucus layer. |
| FITC-dextran (4 kDa) | ~0.05 - 0.2 | Allows for the assessment of permeability in different intestinal segments. | |
| This compound | Data not readily available | Expected to have low permeability, serving as a baseline for paracellular transport. |
*Note: Quantitative Papp values for this compound are not widely published in comparative studies. The data for Sulforhodamine B, a structurally similar molecule, suggests low permeability in the Caco-2 model.
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable permeability assays. Below are generalized protocols for the key experimental models.
Caco-2 Cell Permeability Assay
The Caco-2 cell line, derived from a human colon adenocarcinoma, forms a monolayer of polarized enterocytes that mimics the intestinal barrier.[2][3]
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics
-
Transwell® inserts (e.g., 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS) or other transport buffer
-
This compound, Lucifer Yellow, or FITC-dextran
-
Multi-well plate reader (fluorescence) or LC-MS/MS system
Protocol:
-
Cell Culture: Culture Caco-2 cells in supplemented DMEM. Seed cells onto Transwell® inserts at an appropriate density.
-
Monolayer Formation: Maintain the cultures for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity: Assess the integrity of the monolayer by measuring the Transepithelial Electrical Resistance (TEER) and the permeability of a low permeability marker like Lucifer Yellow.
-
Permeability Assay:
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the test compound (e.g., this compound) and control markers, dissolved in transport buffer, to the apical (donor) chamber.
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points, collect samples from the basolateral chamber and replace with fresh buffer.
-
-
Quantification: Analyze the concentration of the markers in the collected samples using a plate reader (for fluorescent compounds) or LC-MS/MS.
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula:
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where:
-
dQ/dt is the rate of permeation (amount of compound in the receiver chamber over time).
-
A is the surface area of the membrane.
-
C₀ is the initial concentration in the donor chamber.
-
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput assay that models passive, transcellular permeability across an artificial lipid membrane.[1]
Materials:
-
96-well filter plates (donor) and acceptor plates
-
Artificial membrane solution (e.g., lecithin (B1663433) in dodecane)
-
Phosphate-buffered saline (PBS) or other buffer system
-
Test compounds and controls
-
Multi-well plate reader or LC-MS/MS system
Protocol:
-
Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.
-
Compound Preparation: Prepare solutions of the test compounds and controls in the appropriate buffer.
-
Assay Setup:
-
Add the compound solutions to the donor wells.
-
Fill the acceptor wells with fresh buffer.
-
Assemble the donor and acceptor plates to form a "sandwich".
-
-
Incubation: Incubate the plate assembly for a defined period (e.g., 4-18 hours) at room temperature.
-
Quantification: Determine the concentration of the compounds in both the donor and acceptor wells using a plate reader or LC-MS/MS.
-
Permeability Calculation: Calculate the permeability coefficient (Pe) based on the final concentrations in the donor and acceptor wells.
In Situ Single-Pass Intestinal Perfusion (SPIP) in Rat
The SPIP model in anesthetized rats provides a more physiologically relevant assessment of intestinal permeability, maintaining an intact blood supply and mucus layer.
Materials:
-
Male Sprague-Dawley or Wistar rats
-
Anesthetics (e.g., ketamine/xylazine)
-
Surgical instruments
-
Perfusion pump
-
Krebs-Ringer buffer or other perfusion solution
-
Test compounds and non-absorbable markers (e.g., phenol (B47542) red)
-
Fraction collector
-
Analytical instrumentation (e.g., HPLC, LC-MS/MS)
Protocol:
-
Animal Preparation: Anesthetize the rat and maintain body temperature.
-
Surgical Procedure:
-
Make a midline abdominal incision to expose the small intestine.
-
Select the desired intestinal segment (e.g., jejunum, ileum).
-
Gently cannulate the proximal and distal ends of the segment with flexible tubing.
-
-
Perfusion:
-
Perfuse the intestinal segment with pre-warmed buffer to clean it and allow it to equilibrate.
-
Switch to the perfusion solution containing the test compound (this compound) and a non-absorbable marker.
-
Maintain a constant flow rate (e.g., 0.2 mL/min).
-
-
Sample Collection: Collect the perfusate from the distal cannula at regular intervals.
-
Quantification: Analyze the concentration of the test compound and the non-absorbable marker in the collected samples.
-
Permeability Calculation: Calculate the effective permeability (Peff) using the steady-state concentrations in the perfusate, correcting for any water flux using the non-absorbable marker.
Mandatory Visualizations
Experimental Workflow for Permeability Assays```dot
Caption: Hierarchy of permeability models from high-throughput in vitro to in vivo.
References
Evaluating the Toxicity of Sulforhodamine G in Comparison to Other Fluorescent Dyes: A Guide for Researchers
A comprehensive analysis of the available toxicological data for Sulforhodamine G and other commonly used fluorescent dyes is essential for researchers in life sciences and drug development to ensure the validity and safety of their experimental models. This guide provides a comparative overview of the toxicity profiles of this compound, other rhodamine derivatives, fluoresceins, and cyanine (B1664457) dyes, supported by available quantitative data and detailed experimental protocols for cytotoxicity assessment.
While this compound is a widely utilized fluorescent tracer, a thorough investigation of its toxicological properties is notably absent in the available scientific literature. Safety Data Sheets (SDS) for this compound consistently state that its potential hazards have not been fully investigated, urging cautious handling.[1] This lack of specific quantitative data, such as LD50 (median lethal dose) or IC50 (half maximal inhibitory concentration) values, necessitates a comparative approach, evaluating its potential toxicity in the context of better-characterized fluorescent dyes.
Comparative Toxicity of Fluorescent Dyes
To provide a framework for evaluating the potential toxicity of this compound, this guide summarizes the available quantitative toxicity data for other prevalent fluorescent dyes. It is crucial to note that the toxicity of a dye can be influenced by various factors, including its chemical structure, the counter-ion it is paired with, and the specific cell type or organism being studied.
| Fluorescent Dye | Chemical Class | LD50 (Oral, Rat) | LD50 (Oral, Mouse) | Notes |
| This compound | Rhodamine | No data available | No data available | Toxicological properties not thoroughly investigated. |
| Rhodamine B | Rhodamine | 500 mg/kg[2][3] | 887 mg/kg[2][4] | IARC Group 3: Not classifiable as to its carcinogenicity to humans.[2] |
| Fluorescein Sodium | Fluorescein | 6721 mg/kg[5][6] | 4738 mg/kg | Generally considered to have low acute toxicity. |
| Cyanine Dyes (e.g., Cy5, Cy7) | Cyanine | No specific LD50 data readily available | No specific LD50 data readily available | Toxicity can be modulated by the counter-ion. Some cyanine dyes have been shown to localize in mitochondria.[7][8] |
| Rhodamine 123 | Rhodamine | No specific LD50 data readily available | No specific LD50 data readily available | Exhibits selective toxicity towards carcinoma cells by targeting mitochondria.[9][10] |
Experimental Protocols for Cytotoxicity Assessment
To enable researchers to perform their own comparative toxicity studies, this section details the methodologies for two standard in vitro cytotoxicity assays: the MTT assay and the LDH assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[11][12][13]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[11][12][13][14] The amount of formazan produced is proportional to the number of living cells.[13]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the fluorescent dyes (e.g., this compound, Rhodamine B) and appropriate controls.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[11]
-
Solubilization: After the incubation period, add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.
LDH (Lactate Dehydrogenase) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate (B86563) dehydrogenase released from damaged cells.[15]
Principle: LDH is a stable cytoplasmic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The released LDH activity is measured by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[15]
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the incubation period, carefully collect a small aliquot of the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture.
-
Incubation: Incubate the plate at room temperature for a specified time, protected from light.
-
Absorbance/Fluorescence Measurement: Measure the absorbance or fluorescence, depending on the specific kit, using a microplate reader. The intensity of the signal is proportional to the amount of LDH released and, therefore, to the extent of cell damage.[16][17]
-
Data Analysis: Calculate the percentage of cytotoxicity for each treatment group relative to a maximum LDH release control.
Visualizing Experimental and Mechanistic Pathways
To further aid in the understanding of cytotoxicity evaluation and the potential mechanisms of action, the following diagrams are provided.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 3. fishersci.com [fishersci.com]
- 4. westliberty.edu [westliberty.edu]
- 5. westliberty.edu [westliberty.edu]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. researchgate.net [researchgate.net]
- 8. Modulating cellular cytotoxicity and phototoxicity of fluorescent organic salts through counterion pairing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective toxicity of rhodamine 123 in carcinoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Basis for the selective cytotoxicity of rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. apexbt.com [apexbt.com]
- 17. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
A Comparative Guide to the Two-Photon Performance of Red Fluorescent Probes: Sulforhodamine G and its Alternatives
In the realm of advanced fluorescence microscopy, particularly two-photon laser scanning microscopy (TPLSM), the choice of a fluorescent probe is paramount to achieving high-resolution, deep-tissue imaging with minimal photodamage. This guide provides a detailed comparison of the two-photon performance of Sulforhodamine G against other commonly used red fluorescent probes. Due to the limited availability of direct two-photon absorption data for this compound, the closely related and structurally similar Sulforhodamine 101 is used as a proxy for a comprehensive comparison. This analysis is intended for researchers, scientists, and professionals in drug development who utilize two-photon microscopy in their work.
Quantitative Performance Comparison
The efficacy of a fluorescent probe in two-photon microscopy is determined by several key photophysical parameters. These include the two-photon absorption cross-section (σ₂), the wavelength of maximum two-photon absorption (λ(2)max), the fluorescence quantum yield (Φf), and photostability. The two-photon brightness, a product of the absorption cross-section and the quantum yield (σ₂ × Φf), is a critical metric for evaluating the overall performance of a fluorophore.
Below is a summary of these quantitative parameters for Sulforhodamine 101 (as a proxy for this compound) and other popular red fluorescent probes.
| Fluorescent Probe | Two-Photon Absorption Cross-section (σ₂) [GM] | Wavelength of Max. Two-Photon Absorption (λ(2)max) [nm] | Fluorescence Quantum Yield (Φf) | Two-Photon Brightness (σ₂ × Φf) [GM] |
| Sulforhodamine 101 | ~50 | ~800 | 0.90 | ~45 |
| Rhodamine B | 10-200 | 780-1064 | 0.31-0.65 | 3.1-130 |
| Texas Red | ~10-40 | 780-830 | 0.60 | ~6-24 |
| ATTO 590 | >100 | ~800 | 0.85 | >85 |
| ATTO 594 | >100 | ~800 | 0.70 | >70 |
| ATTO 647N | >100 | ~800 | 0.65 | >65 |
| STAR 635P | >100 | ~800 | 0.90 | >90 |
| Silicon Rhodamine (SiR) | >100 | ~800 | 0.41 | >41 |
Note: The values presented are compiled from various sources and can be influenced by the solvent and measurement method. GM stands for Goeppert-Mayer units (1 GM = 10-50 cm4s/photon).
Visualizing the Fundamentals of Two-Photon Excitation
To understand the principles behind the data, the following diagrams illustrate the key processes involved in two-photon fluorescence.
Experimental Methodology: Measuring Two-Photon Absorption Cross-Section
A prevalent method for determining the two-photon absorption cross-section is the two-photon excited fluorescence (TPEF) technique. This method relies on comparing the fluorescence intensity of a sample to that of a well-characterized reference standard.
Experimental Protocol for TPEF Measurement
-
Sample and Reference Preparation:
-
Prepare solutions of the sample probe and a reference standard (e.g., Rhodamine B in methanol) at a known concentration, typically in the micromolar range.
-
Ensure the solvent used is transparent at both the excitation and emission wavelengths to minimize interference.
-
-
Optical Setup:
-
A tunable femtosecond laser (e.g., a Ti:Sapphire laser) is used as the excitation source to provide the high peak power required for two-photon absorption.
-
The laser beam is directed through a set of neutral density filters to control the excitation power.
-
A beam splitter directs a small portion of the beam to a power meter for continuous monitoring of the laser power.
-
The main beam is focused into the sample cuvette using a high numerical aperture objective lens.
-
The emitted fluorescence is collected, typically at a 90-degree angle to the excitation path, and passed through a bandpass filter to isolate the fluorescence signal from scattered excitation light.
-
The filtered fluorescence is detected by a sensitive photodetector, such as a photomultiplier tube (PMT) or an avalanche photodiode (APD).
-
-
Data Acquisition:
-
The fluorescence intensity of both the reference and the sample is measured at the same excitation wavelength and under identical experimental conditions (e.g., laser power, focus volume).
-
The quadratic dependence of the fluorescence signal on the excitation power is verified for both the sample and the reference to confirm that the signal originates from a two-photon absorption process.
-
-
Calculation of Two-Photon Absorption Cross-Section:
-
The two-photon absorption cross-section of the sample (σ2,s) is calculated using the following equation:
σ2,s = σ2,r * (Is / Ir) * (Φr / Φs) * (Cr / Cs)
where:
-
σ2,r is the known two-photon absorption cross-section of the reference.
-
Is and Ir are the integrated fluorescence intensities of the sample and reference, respectively.
-
Φs and Φr are the fluorescence quantum yields of the sample and reference, respectively.
-
Cs and Cr are the concentrations of the sample and reference, respectively.
-
-
Conclusion
The selection of an appropriate red fluorescent probe for two-photon microscopy requires careful consideration of its photophysical properties. While direct two-photon performance data for this compound remains scarce, its structural analog, Sulforhodamine 101, demonstrates moderate two-photon brightness. In comparison, several other commercially available red fluorescent probes, such as the ATTO and STAR dyes, exhibit significantly higher two-photon absorption cross-sections and overall brightness.[1][2] For applications demanding the highest sensitivity and signal-to-noise ratio in deep-tissue imaging, probes like ATTO 590, ATTO 647N, and STAR 635P may offer superior performance. However, for specific applications where the unique chemical properties or conjugation possibilities of sulforhodamine dyes are advantageous, they remain a viable option. The experimental protocols outlined in this guide provide a framework for researchers to characterize and compare the two-photon performance of these and other novel fluorescent probes to best suit their experimental needs.
References
A Comparative Guide to Neuronal Tracing: Sulforhodamine G vs. Viral Tracers
In the intricate landscape of neuroscience research, the ability to map neural circuits with precision and monitor them over extended periods is paramount. This guide provides a comprehensive comparison of two distinct methodologies for neuronal labeling: the fluorescent dye Sulforhodamine G and viral tracers, specifically adeno-associated virus (AAV) and second-generation rabies virus. We will delve into their long-term stability, photostability, and potential cytotoxicity, supported by experimental data to assist researchers, scientists, and drug development professionals in selecting the optimal tool for their long-term neural tracing studies.
At a Glance: Key Performance Metrics
| Feature | This compound | Viral Tracers (AAV & 2nd Gen. Rabies) |
| Labeling Mechanism | Direct uptake/transport of fluorescent dye | Transduction and expression of fluorescent proteins |
| Long-Term Stability | Signal persists for hours to a few days | Stable expression for weeks, months, or even up to a year[1][2] |
| Photostability | Susceptible to photobleaching, requires light protection[3] | Variable depending on the fluorescent protein, but generally more robust for long-term imaging |
| Cytotoxicity | Potential for neuronal hyperexcitability and non-specific labeling at higher concentrations[4] | Low for AAV; significantly reduced in 2nd generation rabies virus, allowing for long-term cell survival[2] |
| Labeling Specificity | Can be non-specific, labeling astrocytes and other cells[4] | High cell-type specificity achievable with targeted promoters and viral tropism |
| Signal Amplification | No inherent signal amplification | Continuous expression of fluorescent proteins provides a sustained and strong signal |
In-Depth Analysis
Long-Term Stability: A Question of Persistence
This compound , a water-soluble fluorescent dye, is primarily utilized as a polar tracer for investigating cell morphology and neuronal communication.[5] Its utility in long-term studies is limited by the transient nature of its fluorescent signal. While initial labeling can be bright, studies have indicated that the staining is maintained for relatively short periods, in some cases "nearly half a day".[6] This rapid signal decay is a significant drawback for experiments requiring the tracking of neuronal populations over several days, weeks, or months. Research comparing various fluorescent retrograde tracers has shown that many dyes exhibit a marked decrease in the number of labeled neurons over a period of weeks.[7]
In stark contrast, viral tracers offer a solution for enduring neuronal labeling. Adeno-associated viruses (AAVs) are a popular choice for their ability to mediate stable and long-term gene expression in neurons. Following a single administration, AAV vectors can drive the expression of fluorescent proteins for months, and in some cases, up to a year or more, with the signal remaining robust.[1] Similarly, while first-generation rabies viruses were known for their cytotoxicity, second-generation, double-deletion-mutant rabies viruses have been engineered to be significantly less toxic.[2] This allows for the long-term survival of infected neurons, with stable expression of fluorescent reporters and normal physiological properties observed for at least 4 months.[8] Longitudinal two-photon imaging has demonstrated that neurons transduced with these newer rabies vectors retain stable visual response properties for extended periods.[8]
Photostability: Resisting the Fade
The process of imaging fluorescently labeled neurons, particularly over long durations, inevitably exposes them to light, which can lead to photobleaching—the irreversible loss of fluorescence.
This compound and its analogs are known to be susceptible to photobleaching.[3] While they can provide bright initial signals, prolonged or intense illumination, as is often required in time-lapse microscopy, can lead to a rapid decline in fluorescence intensity. This necessitates careful management of light exposure and may limit the number and duration of imaging sessions.
Viral tracers , on the other hand, rely on the continuous expression of fluorescent proteins. While the individual fluorescent protein molecules are also subject to photobleaching, the constant synthesis of new proteins by the transduced neuron can help to replenish the fluorescent signal. The photostability of the label is therefore dependent on the specific fluorescent protein being expressed. However, the sustained nature of the expression generally makes viral tracers more suitable for long-term and repeated imaging paradigms.[9]
Cytotoxicity and Neuronal Health: A Critical Consideration
The introduction of any foreign substance into a neuron carries the risk of altering its normal function or viability.
Studies on Sulforhodamine 101 (SR101) , a close relative of this compound, have raised concerns about potential side effects, including the induction of neuronal hyperexcitability.[4] At higher concentrations, these dyes can also exhibit a lack of cell-type specificity, leading to the labeling of non-neuronal cells such as astrocytes.[4] These factors can confound the interpretation of experimental results, particularly in studies focused on neuronal function.
Viral tracers have made significant strides in minimizing cytotoxicity. AAV vectors are generally considered to have low immunogenicity and cellular toxicity, especially when used at appropriate doses.[6] This allows for the long-term health and normal functioning of the transduced neurons. As previously mentioned, the development of second-generation rabies viruses with deletions in both the glycoprotein (B1211001) (G) and polymerase (L) genes has dramatically reduced their cytotoxic effects.[2] This has opened the door for their use in long-term functional studies, where neuronal viability is critical.[8][10]
Experimental Methodologies
This compound Neuronal Labeling
A common method for labeling neurons with this compound for retrograde tracing studies involves direct injection into the target brain region.
Protocol for Retrograde Tracing with this compound:
-
Anesthesia and Stereotaxic Surgery: Anesthetize the animal and secure it in a stereotaxic frame.
-
Craniotomy: Perform a small craniotomy over the target brain region.
-
Micropipette Preparation: Pull a glass micropipette to a fine tip and fill it with a solution of this compound (e.g., 1-10% in sterile saline or artificial cerebrospinal fluid).
-
Iontophoretic or Pressure Injection: Lower the micropipette to the desired coordinates and inject the tracer using iontophoresis (e.g., 5 µA positive current, 7 seconds on/off intervals for 10-15 minutes) or a pressure injection system.[11]
-
Post-injection Survival: Allow the animal to recover for a predetermined period (typically hours to a few days) to allow for retrograde transport of the dye to the neuronal cell bodies.
-
Tissue Processing and Imaging: Perfuse the animal, section the brain tissue, and visualize the labeled neurons using fluorescence microscopy.
Viral Tracer Labeling for Long-Term Expression
Viral-mediated labeling involves the stereotaxic injection of a viral vector carrying a gene for a fluorescent protein.
Protocol for AAV-Mediated Neuronal Labeling:
-
Anesthesia and Stereotaxic Surgery: As described for this compound labeling.
-
Viral Vector Preparation: Obtain a high-titer stock of AAV encoding a fluorescent protein (e.g., AAV-hSyn-GFP).
-
Microinjection: Inject a small volume (e.g., 100-500 nL) of the viral vector into the target brain region using a Hamilton syringe or a similar microinjection system.
-
Post-injection Incubation: Allow sufficient time for viral transduction and expression of the fluorescent protein. This can range from one to four weeks, depending on the virus and promoter used.
-
Long-Term Imaging: Perform in vivo imaging or prepare tissue for histological analysis at various time points post-injection to track the labeled neurons over time.
Visualizing the Workflow
To illustrate the comparative experimental workflow, the following diagram outlines the key steps for evaluating the long-term stability of this compound and a viral tracer.
References
- 1. Kinetics and durability of transgene expression after intrastriatal injection of AAV9 vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nontoxic, double-deletion-mutant rabies viral vectors for retrograde targeting of projection neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. schafferlab.berkeley.edu [schafferlab.berkeley.edu]
- 6. In vivo staining of neocortical astrocytes via the cerebral microcirculation using sulforhodamine B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nontoxic, double-deletion-mutant rabies viral vectors for retrograde targeting of projection neurons. – Wickersham Lab [wickershamlab.org]
- 9. Transgene Expression in Target-Defined Neuron Populations Mediated by Retrograde Infection with Adeno-Associated Viral Vectors | Journal of Neuroscience [jneurosci.org]
- 10. Long-term labeling and imaging of synaptically connected neuronal networks in vivo using double-deletion-mutant rabies viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cic.ini.usc.edu [cic.ini.usc.edu]
Cost-Benefit Analysis of Sulforhodamine G for Large-Scale Screening: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in large-scale screening, the choice of a fluorescent dye is a critical decision that balances performance with budgetary constraints. Sulforhodamine G, a water-soluble red fluorescent dye, has gained traction for its application in total protein quantification, particularly in high-throughput cytotoxicity and cell proliferation assays. This guide provides an objective comparison of this compound with common alternatives—Rhodamine B, Fluorescein (B123965), Alexa Fluor 555, and DyLight 550—supported by experimental data and detailed protocols to inform selection for large-scale screening applications.
Performance and Cost Comparison
The selection of an appropriate fluorescent dye hinges on a combination of its photophysical properties, which dictate performance, and its cost, which impacts the feasibility of large-scale screening projects. This compound offers a compelling balance, though specific quantitative data on its quantum yield and photostability remain less prevalent in public literature compared to more extensively characterized alternatives. It is qualitatively described as being more fluorescent than Rhodamine B.[1][2][3][4]
| Property | This compound | Rhodamine B | Fluorescein | Alexa Fluor 555 | DyLight 550 |
| Excitation Max (nm) | 529 - 531[5][6] | 542 - 559 | ~490 | 555 | 553 - 562[7] |
| Emission Max (nm) | 548 - 552[5][6] | 565 - 577[8] | ~513 | 565 | 569 - 576[7] |
| Molar Extinction (cm⁻¹M⁻¹) | >65,000 | ~106,000 | ~70,000 | ~155,000 | ~150,000 |
| Quantum Yield (Φf) | Not specified | ~0.31 (in water) | ~0.93 | ~0.1 | High[9] |
| Photostability | Moderate (Rhodamine class) | Moderate | Low | High | High |
| Price (USD/gram) | ~$26,200 (£131.00/5g) | ~$280 - $744 (25g - 100g) | ~$89 - $116 (1g - 100g) | ~
| ~
|
Note: Prices are approximate and subject to change based on vendor and purity. Molar extinction coefficients and quantum yields can vary depending on the solvent and conjugation state.
Key Considerations for Large-Scale Screening
This compound is primarily utilized in the Sulforhodamine B (SRB) assay, a simple and robust method for total protein quantification as an indirect measure of cell number. Its affordability and the straightforwardness of the SRB assay make it a cost-effective choice for high-throughput screening (HTS) of compound libraries for cytotoxic effects.
Rhodamine B , a structurally similar dye, is also cost-effective but is reported to be less fluorescent than this compound.[1][2][3][4] Its use in quantitative assays may be limited by lower signal intensity.
Fluorescein is a widely used, inexpensive dye with a high quantum yield. However, its low photostability and pH-sensitive fluorescence can be significant drawbacks in HTS applications that require repeated measurements or involve pH changes.
Alexa Fluor 555 and DyLight 550 are modern, high-performance dyes that offer superior brightness and photostability. While their performance characteristics are ideal for demanding applications, their significantly higher cost per gram can be prohibitive for large-scale screening campaigns where thousands of data points are generated.
Experimental Workflows and Logical Relationships
The following diagram illustrates the typical workflow for a high-throughput cytotoxicity screening assay using this compound (SRB assay).
Caption: Workflow of the Sulforhodamine B (SRB) assay for high-throughput cytotoxicity screening.
Experimental Protocols
Protocol 1: High-Throughput this compound (SRB) Assay for Cytotoxicity
This protocol is adapted for a 96-well plate format, suitable for large-scale screening.
Materials:
-
This compound (SRB) solution: 0.4% (w/v) in 1% acetic acid
-
Fixing solution: 10% (w/v) trichloroacetic acid (TCA)
-
Wash solution: 1% (v/v) acetic acid
-
Solubilization solution: 10 mM Tris base (pH 10.5)
-
Adherent cells in culture
-
Test compounds
-
96-well microplates
Procedure:
-
Cell Plating: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Addition: Add 100 µL of medium containing the test compounds at 2x the final desired concentration. Include appropriate vehicle controls.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).
-
Cell Fixation: Gently add 50 µL of cold 50% (w/v) TCA to each well (final concentration of 10%) and incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with deionized water and allow them to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Drying: Allow the plates to air dry completely.
-
Solubilization: Add 200 µL of 10 mM Tris base to each well and place the plates on a shaker for 10 minutes to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 515 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance of wells containing only medium. Calculate the percentage of cell survival relative to the vehicle control.
Protocol 2: General Protein Labeling with Amine-Reactive Dyes (Alexa Fluor 555 and DyLight 550 NHS Esters)
This protocol provides a general guideline for labeling proteins with amine-reactive succinimidyl (NHS) esters.
Materials:
-
Purified protein (2 mg/mL in amine-free buffer, e.g., PBS pH 7.4)
-
Alexa Fluor 555 NHS Ester or DyLight 550 NHS Ester
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
1 M Sodium bicarbonate
-
Gel filtration column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation: Ensure the protein is in an amine-free buffer at a concentration of approximately 2 mg/mL.
-
Dye Preparation: Immediately before use, dissolve the NHS ester dye in a small amount of DMF or DMSO to a concentration of 10 mg/mL.
-
Reaction Setup: Add 50 µL of 1 M sodium bicarbonate to 0.5 mL of the protein solution.
-
Labeling Reaction: While gently vortexing the protein solution, add the reactive dye solution in a 10- to 20-fold molar excess. Incubate for 1 hour at room temperature, protected from light.
-
Purification: Separate the labeled protein from the unreacted dye using a gel filtration column equilibrated with a suitable storage buffer (e.g., PBS).
-
Degree of Labeling (DOL) Determination: Measure the absorbance of the purified conjugate at 280 nm and the absorbance maximum of the dye (e.g., ~555 nm). Calculate the protein concentration and the DOL using the molar extinction coefficients of the protein and the dye.
Protocol 3: Fluorescein-Based Total Protein Quantification (using Fluorescamine)
Fluorescamine (B152294) is a non-fluorescent compound that reacts with primary amines in proteins to form a fluorescent product, providing a method for protein quantification analogous to using a reactive fluorescein derivative.
Materials:
-
Fluorescamine solution (3 mg/mL in acetone (B3395972) or DMSO)
-
Protein standards (e.g., BSA)
-
Protein samples
-
Assay buffer (e.g., 0.2 M borate (B1201080) buffer, pH 9.0)
-
Black 96-well microplates
Procedure:
-
Standard Curve Preparation: Prepare a series of protein standards (e.g., 0-100 µg/mL) in the assay buffer.
-
Sample Preparation: Dilute the unknown protein samples in the assay buffer to fall within the range of the standard curve.
-
Assay: To 100 µL of each standard and sample in a black 96-well plate, add 50 µL of the fluorescamine solution.
-
Incubation: Incubate for 10 minutes at room temperature, protected from light.
-
Fluorescence Measurement: Read the fluorescence with excitation at ~390 nm and emission at ~475 nm using a microplate fluorometer.
-
Data Analysis: Subtract the fluorescence of a buffer-only blank. Plot the fluorescence of the standards versus their concentration to generate a standard curve. Determine the concentration of the unknown samples from the standard curve.
Conclusion
The choice of a fluorescent dye for large-scale screening is a multifaceted decision. This compound, used in the context of the SRB assay, presents a highly cost-effective, simple, and robust method for cytotoxicity and cell proliferation screening. While it may not offer the superior photophysical properties of premium dyes like Alexa Fluor 555 and DyLight 550, its performance is adequate for many HTS applications where endpoint measurements of total protein are sufficient. For applications requiring higher sensitivity, photostability for repeated measurements, or multiplexing capabilities, the higher cost of advanced dyes may be justified. Researchers should carefully consider the specific requirements of their screening assay, including the need for sensitivity, photostability, and budget constraints, when selecting the most appropriate fluorescent dye.
References
- 1. This compound *CAS 5873-16-5* | AAT Bioquest [aatbio.com]
- 2. biotium.com [biotium.com]
- 3. photochem.alfa-chemistry.com [photochem.alfa-chemistry.com]
- 4. FluoroFinder [app.fluorofinder.com]
- 5. Spectrum [DyLight 550] | AAT Bioquest [aatbio.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Quantitative assessment of rhodamine spectra [html.rhhz.net]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Reproducibility of Sulforhodamine G-based assays across different laboratories
For researchers, scientists, and drug development professionals, selecting a robust and reproducible cell viability assay is paramount for generating reliable data. This guide provides an objective comparison of the Sulforhodamine G (SRB-G) based assay with other common alternatives, focusing on inter-laboratory reproducibility and providing supporting experimental data and detailed protocols.
Data Presentation: Quantitative Comparison of Assay Reproducibility
The reproducibility of cell-based assays is a critical factor for ensuring the validity of experimental results across different laboratories. While direct inter-laboratory studies on this compound are not extensively published, the closely related Sulforhodamine B (SRB) assay is widely regarded as having high reproducibility. The data below provides a comparative overview of the reported reproducibility of different cell viability assays.
| Assay | Principle | Intra-Laboratory Variability (CV%) | Inter-Laboratory Variability (CV%) | Key Strengths | Key Weaknesses |
| This compound/B | Stains total cellular protein | Low (typically <10%) | Low to Moderate | Stable endpoint, not dependent on metabolic activity, cost-effective.[1] | Multiple washing steps can introduce variability if not performed carefully.[1] |
| MTT | Mitochondrial dehydrogenase activity reduces MTT to formazan (B1609692) | Low to Moderate | Moderate | Well-established, widely used. | Dependent on cellular metabolic activity, which can be influenced by test compounds; insoluble formazan requires a solubilization step.[2][3] |
| Resazurin (B115843) | Reduction of resazurin to fluorescent resorufin (B1680543) by viable cells | Low | Low to Moderate | Homogeneous assay (no cell lysis required), high sensitivity. | Can be susceptible to interference from compounds that affect cellular metabolism. |
| WST-8 | Reduction of WST-8 to a water-soluble formazan | 4.9% | 7.3% | Water-soluble formazan (no solubilization step), good linearity. | Dependent on cellular metabolic activity. |
| LDH Release | Measures lactate (B86563) dehydrogenase released from damaged cells | 4.0% | 7.8% | Directly measures cytotoxicity (cell death). | Less sensitive for cytostatic effects (inhibition of proliferation without cell death). |
Note: The coefficient of variation (CV%) is a measure of relative variability. Lower values indicate higher reproducibility. Data for WST-8 and LDH release assays are from a specific inter-laboratory comparison and may vary depending on the cell line and laboratory conditions.[4]
Experimental Protocols
Detailed and consistent protocols are essential for ensuring the reproducibility of any assay. Below are the methodologies for the this compound, MTT, and Resazurin assays.
This compound (SRB-G) Assay Protocol
This protocol is based on the well-established SRB assay and is applicable to this compound.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with the test compounds at various concentrations and incubate for the desired exposure time (e.g., 48-72 hours).
-
Cell Fixation: Gently remove the culture medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA. After the final wash, invert the plates on paper towels and allow them to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) this compound in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. After the final wash, invert the plates on paper towels and allow them to air dry completely.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 510 and 570 nm using a microplate reader.
MTT Assay Protocol
-
Cell Plating and Treatment: Follow steps 1 and 2 as described in the SRB-G assay protocol.[5][6]
-
MTT Addition: After the treatment period, add 20 µL of 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.[5]
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow the MTT to be metabolized into formazan crystals.[5]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan and measure the absorbance at a wavelength of 570 nm.[5]
Resazurin Assay Protocol
-
Cell Plating and Treatment: Follow steps 1 and 2 as described in the SRB-G assay protocol.[7]
-
Resazurin Addition: After the treatment period, add 20 µL of resazurin solution to each well.[7]
-
Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.[7]
-
Fluorescence Measurement: Measure the fluorescence with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.[7]
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the general workflow for a cell-based cytotoxicity assay.
Caption: A generalized workflow for performing cell-based cytotoxicity assays.
Signaling Pathway: Apoptosis
Many cytotoxic agents induce cell death through the process of apoptosis. The diagram below illustrates a simplified overview of the intrinsic and extrinsic apoptosis pathways.
Caption: Overview of the extrinsic and intrinsic pathways of apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. scispace.com [scispace.com]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. researchhub.com [researchhub.com]
- 7. creative-bioarray.com [creative-bioarray.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Sulforhodamine G
For researchers, scientists, and drug development professionals, the safe and environmentally responsible disposal of laboratory chemicals is a critical component of research and development. This guide provides essential, immediate safety and logistical information for the proper disposal of Sulforhodamine G, a fluorescent dye. Adherence to these protocols is paramount for maintaining a safe laboratory environment and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal process, it is imperative to consult the Safety Data Sheet (SDS) for this compound.[1] Always handle the compound wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or aerosols.[1] In case of accidental contact, flush the affected skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention if symptoms arise.[1]
Standard Disposal Protocol: Hazardous Waste Collection
The primary and recommended method for the disposal of this compound and materials contaminated with it is through your institution's hazardous waste management program. Under no circumstances should this compound be disposed of down the drain or in regular solid waste streams.[1]
Step-by-Step Procedure:
-
Waste Segregation:
-
Collect all waste this compound, including the pure solid, contaminated materials (e.g., pipette tips, weighing paper, gloves), and solutions, in a dedicated hazardous waste container.
-
Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.
-
-
Containerization:
-
Use a chemically compatible, leak-proof container with a secure, tight-fitting lid.
-
Whenever feasible, leave the chemical in its original container to minimize transfers.
-
-
Labeling:
-
The waste container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound".
-
The CAS Number: 5873-16-5.
-
An indication of the hazards (e.g., "Irritant," "Handle with Caution").
-
-
-
Storage Pending Disposal:
-
Securely seal the waste container.
-
Store the container in a designated and secure satellite accumulation area. This area should be away from incompatible materials.
-
-
Arrange for Pickup:
-
Contact your institution's EHS department or a licensed waste disposal contractor to arrange for the collection of the hazardous waste.
-
Chemical Degradation (for consideration in specialized wastewater treatment)
While collection as hazardous waste is the standard procedure, research has been conducted on the degradation of similar rhodamine dyes, which may be applicable in specialized, controlled wastewater treatment scenarios. It is crucial to note that the following data pertains to Sulforhodamine B (SRB) , a closely related compound, and should not be attempted for in-lab disposal of this compound without a thorough, substance-specific risk assessment and validation. One safety data sheet for a similar compound, Sulforhodamine 101, lists strong oxidizing agents as incompatible, indicating that these reactions could be hazardous if not properly controlled.[2]
The following table summarizes data from a study on the photocatalytic degradation of Sulforhodamine B (SRB) in an aqueous titanium dioxide (TiO2) dispersion.
| Parameter | UV Light | Sunlight | Visible Light |
| Light Source | 330 nm < λ < 380 nm | Natural Sunlight | λ > 450 nm |
| Reaction Rate Constant (k) | 0.197 min⁻¹ | 0.152 min⁻¹ | 0.027 min⁻¹ |
| Experimental Conditions | pH = 2.5, in aqueous TiO2 dispersion | pH = 2.5, in aqueous TiO2 dispersion | pH = 2.5, in aqueous TiO2 dispersion |
Data from a study on the photocatalytic degradation of Sulforhodamine B.[3]
Experimental Protocol for Photocatalytic Degradation of Sulforhodamine B:
This protocol is for informational purposes only and is based on published research for a related compound.
-
System Setup: An aqueous dispersion of titanium dioxide (TiO2) is prepared.
-
pH Adjustment: The pH of the Sulforhodamine B solution is adjusted to 2.5.
-
Irradiation: The solution is exposed to a light source (UV, sunlight, or visible light) while being stirred.
-
Monitoring: The degradation of the dye is monitored over time using techniques such as UV-Vis spectrophotometry to measure the decrease in absorbance.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling Sulforhodamine G
For researchers, scientists, and drug development professionals, the safe and effective handling of chemical reagents is paramount. This document provides immediate, essential guidance on the personal protective equipment (PPE), operational protocols, and disposal plans for Sulforhodamine G, a water-soluble fluorescent dye commonly used as a polar tracer and for total protein staining in cytotoxicity assays.
Personal Protective Equipment (PPE) and Safety Precautions
While this compound is not classified as a hazardous substance, it is prudent to handle it with caution, as with all laboratory chemicals.[1] The potential health effects have not been thoroughly investigated, and it may cause irritation to the skin and eyes in susceptible individuals.[2]
Recommended Personal Protective Equipment:
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or latex gloves. | To prevent skin contact.[3] |
| Eye Protection | Safety glasses with side shields or goggles. | To protect eyes from dust particles or splashes.[3] |
| Lab Coat | Standard laboratory coat. | To protect skin and clothing from spills. |
| Respiratory Protection | Type N95 (US) or type P1 (EN 143) dust mask. | Recommended when handling the powder form to avoid inhalation of dust.[4] |
General Handling Precautions:
-
Avoid formation of dust and aerosols.
-
Avoid breathing vapor, mist, or gas.[2]
-
Wash hands thoroughly after handling.[5]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place, protected from light.[2]
Quantitative Data: Stock Solution Preparation
Proper preparation of a stock solution is critical for experimental accuracy. The following table provides the required volume of water to reconstitute specific masses of this compound to a desired concentration.
| Desired Concentration | 1 mg | 5 mg | 10 mg |
| 1 mM | 1.81 mL | 9.05 mL | 18.10 mL |
| 5 mM | 362 µL | 1.81 mL | 3.62 mL |
| 10 mM | 181 µL | 905 µL | 1.81 mL |
Experimental Protocols
Below are two detailed methodologies for common applications of this compound.
Protocol 1: Total Protein Staining
This protocol outlines the steps for using this compound to stain total protein in a sample, for example, on a 2-DE gel.
Materials:
-
This compound powder
-
1% (v/v) Acetic acid
-
35% Methanol
-
Deionized water
-
Staining dishes
-
Aluminum foil
-
Laser scanner for visualization
Procedure:
-
Dye Purification (Optional but Recommended):
-
Dissolve 10 mg of this compound (e.g., 60% purity) in 100 mL of 1% (v/v) acetic acid.
-
Purify using reverse-phase chromatography.
-
Collect the fraction with an absorbance maximum at 528 nm.
-
Lyophilize the collected fraction to dryness and store as a dry powder.[1]
-
-
Staining:
-
Place the gel or sample in a polypropylene (B1209903) staining dish.
-
Wrap the dish in aluminum foil to protect the dye from photobleaching.[1]
-
Prepare the staining solution by dissolving this compound in 35% methanol. A four-fold molar excess of dye to protein is recommended (based on an average protein molecular weight of 50 kDa).[1]
-
Submerge the sample in the staining solution and incubate overnight.[1]
-
-
Washing:
-
Visualization:
-
Visualize the stained proteins using a laser scanner with an excitation wavelength of approximately 532 nm.[1]
-
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
